Synthesis and Mechanistic Evaluation of 5-Iodo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary The synthesis of halogenated indole pharmacophores requires precise control over regioselectivity due to the inherent electronic asymmetry of the indole fused-ring system. 5-iodo-1H-indole-2-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of halogenated indole pharmacophores requires precise control over regioselectivity due to the inherent electronic asymmetry of the indole fused-ring system. 5-iodo-1H-indole-2-carboxylic acid is a critical building block in the development of high-affinity D3 receptor antagonists and NMDA-glycine receptor modulators[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes, focusing instead on the mechanistic causality and the implementation of self-validating protocols. This approach ensures high-fidelity replication and scalable process development.
Retrosynthetic Strategy & Mechanistic Causality
The fundamental challenge in synthesizing 5-iodo-1H-indole-2-carboxylic acid lies in the electronic properties of the indole core. Electrophilic aromatic substitution (EAS) inherently favors the highly nucleophilic C3 position on the pyrrole ring over the benzenoid positions[2].
Historically, the Reissert synthesis was employed, utilizing 5-iodo-2-nitrotoluene condensed with ethyl oxalate, followed by reductive cyclization[3]. However, this route suffers from poor atom economy and relies on highly reactive, less stable nitroaromatic precursors.
The modern, highly optimized approach relies on a kinetic vs. thermodynamic manipulation strategy :
Tandem Esterification & Bis-Iodination : Direct iodination at C5 is impossible without first occupying the C3 position. Therefore, the strategy deliberately drives the reaction to a 3,5-diiodo intermediate[1]. The conversion to an ethyl ester in situ prevents unwanted decarboxylation of the carboxylic acid under strongly acidic, oxidative conditions.
Regioselective C3-Deiodination : The C3-I bond is sterically crowded and weaker than the C5-I bond. By subjecting the diiodo-ester to single-electron transfer (SET) reduction using Zinc dust, the C3-I bond is selectively cleaved[2].
Saponification : The ester is hydrolyzed under alkaline conditions to yield the target free acid[1].
Pathway Visualization
Figure 1: Three-stage synthesis pathway of 5-iodo-1H-indole-2-carboxylic acid via bis-iodination.
Figure 2: Single-electron transfer mechanism for the regioselective C3-deiodination by Zinc.
The following protocols are engineered as self-validating systems . In-process controls (IPCs) are embedded within the steps to provide immediate, observable feedback, ensuring the reaction trajectory is correct without requiring immediate offline analytics.
Phase 1: Tandem Esterification and Bis-Iodination
Objective: Convert 1H-indole-2-carboxylic acid to ethyl 3,5-diiodo-1H-indole-2-carboxylate.[1]
Preparation : To a stirring solution of 1H-indole-2-carboxylic acid (2.5 g, 13 mmol) in absolute ethanol (25 mL), add molecular iodine (I₂, 3.35 g, 13 mmol) and sodium iodate (NaIO₃, 1.42 g, 6.6 mmol).
Catalysis & Initiation : Slowly add concentrated H₂SO₄ (1.5 mL) dropwise. The reaction is highly exothermic.
Self-Validating IPC (Visual) : The initial mixture will be a deep, opaque purple/brown due to molecular iodine. NaIO₃ acts as an in-situ oxidant, recycling the byproduct HI back into electrophilic iodine. As the reaction proceeds to completion (approx. 4-6 hours at reflux), the deep purple color will fade to a pale yellow/tan, and a heavy precipitate of the diiodo-ester will form. The fading of the iodine color is your primary visual confirmation of complete halogen consumption.
Work-up : Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ to neutralize any residual iodine (solution turns completely colorless/white), and filter the crude solid.
Phase 2: Regioselective C3-Dehalogenation
Objective: Selectively reduce the C3-I bond to yield ethyl 5-iodo-1H-indole-2-carboxylate.[2]
Preparation : Suspend the crude 3,5-diiodo-1H-indole-2-carboxylate in concentrated HCl (20 mL) at room temperature.
Reduction : Add Zinc dust (approx. 2-3 equivalents) portion-wise to control the exothermic reaction.
Self-Validating IPC (Physical & Chromatographic) : The addition of Zn will cause immediate effervescence (H₂ gas evolution). The dense, insoluble diiodo starting material will gradually dissolve and be replaced by a finer suspension of the mono-iodo product. To validate completion, perform a rapid TLC (30% EtOAc/Hexane). The diiodo species (higher Rf) will completely disappear, replaced by a distinct, lower Rf spot corresponding to the mono-iodo ester.
Work-up : Filter the mixture through a Celite pad to remove unreacted Zinc. Extract the filtrate with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure[1].
Phase 3: Alkaline Saponification
Objective: Hydrolyze the ethyl ester to yield the final 5-iodo-1H-indole-2-carboxylic acid.[1]
Preparation : Dissolve the crude ethyl 5-iodo-1H-indole-2-carboxylate in ethanol (15 mL). Add an aqueous solution of KOH (3.0 M, 10 mL).
Hydrolysis : Reflux the mixture for 2 hours.
Self-Validating IPC (Phase Change) : The starting ester is insoluble in water but soluble in ethanol. Upon addition of KOH and heating, the formation of the potassium carboxylate salt renders the substrate highly soluble, resulting in a completely clear, homogeneous solution. This clarity validates that the ester has been fully converted to the salt.
Isolation : Cool the solution and slowly acidify with 3M HCl until the pH reaches 2.
Self-Validating IPC (Precipitation) : Acidification protonates the carboxylate, causing immediate, quantitative precipitation of the highly insoluble free acid. Filter, wash with cold water, and dry under vacuum to afford pure 5-iodo-1H-indole-2-carboxylic acid.
Quantitative Data & Reaction Metrics
The following table summarizes the stoichiometric requirements, expected yields, and critical in-process controls for the optimized pathway.
Reaction Phase
Substrate
Key Reagents
Target Product
Expected Yield
Self-Validating IPC
1. Bis-Iodination
1H-indole-2-carboxylic acid
EtOH, I₂, NaIO₃, conc. H₂SO₄
Ethyl 3,5-diiodo-1H-indole-2-carboxylate
85 - 90%
Fading of deep purple I₂ color to pale yellow; heavy precipitation.
2. Deiodination
Ethyl 3,5-diiodo-1H-indole-2-carboxylate
Zn dust, conc. HCl
Ethyl 5-iodo-1H-indole-2-carboxylate
75 - 80%
H₂ effervescence; complete shift to lower Rf on TLC.
3. Saponification
Ethyl 5-iodo-1H-indole-2-carboxylate
KOH (aq), EtOH, followed by HCl
5-iodo-1H-indole-2-carboxylic acid
90 - 95%
Complete dissolution in base; immediate precipitation upon pH 2.
References
Title: N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)
Physicochemical Profiling and Synthetic Utility of 5-Iodo-1H-indole-2-carboxylic Acid in Advanced Drug Discovery
Executive Summary In the landscape of rational drug design, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores. 5-Iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) rep...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores. 5-Iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) represents a highly specialized, bifunctional scaffold utilized extensively in the development of neurotherapeutics, particularly high-affinity Dopamine D3 receptor antagonists[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of 5-iodo-1H-indole-2-carboxylic acid, elucidates the mechanistic rationale behind its regioselective synthesis, and outlines validated protocols for its integration into complex heterobiarylcarboxamide structures.
The structural anatomy of 5-iodo-1H-indole-2-carboxylic acid combines the rigid, hydrogen-bonding capacity of an indole core with the unique stereoelectronic effects of a heavy halogen. The incorporation of the bulky, polarizable iodine atom at the C5 position serves a dual purpose:
Lipophilicity Enhancement: It significantly increases the partition coefficient (cLogP ~3.7), a critical parameter for ensuring blood-brain barrier (BBB) penetration in central nervous system (CNS) targets[2].
Halogen Bonding: The iodine atom acts as a highly directional halogen bond donor, capable of interacting with electron-rich backbone carbonyls within the hydrophobic pockets of target receptors[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, establishing the baseline for formulation and synthetic planning[2][3][4].
Parameter
Value
Causality / Structural Significance
CAS Number
99066-64-5
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C9H6INO2
Core heterobiaryl scaffold.
Molecular Weight
287.06 g/mol
Low molecular weight leaves ample "budget" for linker and amine additions without violating Lipinski's Rule of 5.
Melting Point
248–250 °C
High crystallinity indicates strong intermolecular hydrogen bonding networks in the solid state.
Calculated LogP
~3.7
Optimal lipophilicity for partitioning into lipid bilayers while maintaining aqueous solubility.
H-Bond Donors
2
Indole N-H and Carboxylic O-H facilitate target recognition.
H-Bond Acceptors
2
Carboxylic C=O and O-H act as critical interaction points.
Physical State
Solid (Powder)
Stable under standard ambient temperatures and pressures.
Regioselective Synthesis Protocol
Direct iodination of indole-2-carboxylic acid is notoriously unselective. Because the C3 position of the indole ring is highly nucleophilic, direct electrophilic aromatic substitution yields an intractable mixture of 3-iodo, 5-iodo, and 3,5-diiodo species.
To circumvent this, a self-validating, regioselective protocol is employed. The strategy intentionally drives the reaction to the 3,5-diiodo intermediate, followed by a thermodynamically controlled reductive cleavage of the labile C3-iodo bond[1].
Step-by-Step Methodology: Synthesis of 5-Iodo-1H-indole-2-carboxylic Acid
Note: All procedures must be conducted under a fume hood using appropriate PPE (GHS07 precautions)[3].
Step 1: Esterification (Protection)
Suspend indole-2-carboxylic acid (1.0 eq) in absolute ethanol.
Add a catalytic amount of concentrated H₂SO₄.
Reflux the mixture until complete conversion to ethyl indole-2-carboxylate.
Expert Insight: Masking the carboxylic acid as an ethyl ester prevents premature decarboxylation and unwanted side reactions during the harsh oxidative iodination step.
Step 2: Oxidative Iodination
To the stirring solution of the ester, add I₂ (1.0 eq) and NaIO₃ (0.5 eq) in the presence of concentrated H₂SO₄[1].
Stir at room temperature until the ethyl 3,5-diiodoindole-2-carboxylate precipitates.
Expert Insight: NaIO₃ acts as an in-situ oxidant. It oxidizes the I₂ into a highly reactive electrophilic iodine species (I⁺) and continuously recycles the iodide byproduct back into the active electrophile, maximizing atom economy.
Step 3: Regioselective Reductive Cleavage
Suspend the crude 3,5-diiodo intermediate in concentrated HCl.
Add Zinc (Zn) dust portionwise at room temperature[1].
Monitor via TLC until the 3-iodo group is completely removed, yielding ethyl 5-iodoindole-2-carboxylate.
Expert Insight: The C3-I bond is electronically activated by the adjacent electron-rich indole nitrogen, making it highly susceptible to reductive cleavage by Zn/HCl. Conversely, the C5-I bond behaves as a standard, unactivated aryl halide and resists mild reduction, allowing for perfect regiocontrol.
Step 4: Saponification (Deprotection)
Subject the purified ethyl 5-iodoindole-2-carboxylate to basic hydrolysis using aqueous KOH in ethanol[1].
Acidify the aqueous layer with HCl to precipitate the final product.
Filter and dry to yield pure 5-iodo-1H-indole-2-carboxylic acid .
Regioselective synthesis workflow of 5-iodo-1H-indole-2-carboxylic acid.
Application in Pharmacophore Design: D3 Receptor Antagonists
In neuropharmacology, 5-iodo-1H-indole-2-carboxylic acid is frequently coupled with functionalized piperazine derivatives to create enantioselective Dopamine D3 receptor antagonists[1]. The resulting heterobiarylcarboxamides exhibit high affinity (Ki ≈ 1 nM) and exquisite selectivity for the D3 receptor over the D2 subtype[1].
Step-by-Step Methodology: Amidation Workflow
To synthesize complex D3 antagonists (e.g., N-(3-hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodo-1H-indole-2-carboxamide), standard peptide coupling reagents often fail due to the poor nucleophilicity of complex amines or side reactions with the indole nitrogen. N,N'-Carbonyldiimidazole (CDI) is the preferred activation agent[2].
Step 1: Carboxylic Acid Activation
Dissolve 5-iodo-1H-indole-2-carboxylic acid in anhydrous Tetrahydrofuran (THF).
Add N,N'-Carbonyldiimidazole (CDI, 1.1 eq) and stir for 2.0 hours at room temperature[2].
Expert Insight: CDI rapidly forms a highly reactive acyl imidazole intermediate. The byproduct, CO₂, safely off-gasses, driving the reaction forward.
Step 2: Amine Coupling
Introduce the target amine (e.g., 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol) to the active acyl imidazole solution[2].
Stir until complete conversion is observed via LC-MS.
Step 3: Isolation
Quench the reaction with water and extract with ethyl acetate.
Purify via flash chromatography to yield the final carboxamide (Typical yield: ~65-70%)[1][2].
Pharmacophore binding model of the 5-iodoindole moiety at the D3 receptor.
AK Scientific, Inc. "Safety Data Sheet: 5-Iodo-1H-indole-2-carboxylic Acid." AKSci Technical Documents.
Newman, A. H., et al. "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists." PubMed Central (PMC).
MolAid. "N-(3-hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodo-1H-indole-2-carboxamide Properties and Synthesis." MolAid Chemical Database.
A Versatile Bifunctional Scaffold for Medicinal Chemistry[1] Part 1: Executive Summary 5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) represents a high-value pharmacophore and synthetic intermediate in modern drug d...
Author: BenchChem Technical Support Team. Date: March 2026
A Versatile Bifunctional Scaffold for Medicinal Chemistry[1]
Part 1: Executive Summary
5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) represents a high-value pharmacophore and synthetic intermediate in modern drug discovery.[1] Unlike simple indoles, this compound possesses two distinct, orthogonal reactive handles: a hard electrophile/nucleophile site at the C-2 position (carboxylic acid) and a soft electrophilic handle at the C-5 position (iodide).[1]
This dual functionality allows for "divergent synthesis," enabling researchers to rapidly generate libraries of biologically active compounds.[1] It acts as a critical competitive antagonist at the glycine modulatory site of the NMDA receptor and has emerged as a scaffold for HIV-1 integrase inhibitors and EGFR/CDK2 kinase inhibitors .[1]
Part 2: Chemical Identity & Physical Profile[1][2][3]
Property
Specification
IUPAC Name
5-Iodo-1H-indole-2-carboxylic acid
CAS Number
99066-64-5
Molecular Formula
C₉H₆INO₂
Molecular Weight
287.05 g/mol
Appearance
Off-white to pale yellow powder
Melting Point
248–250 °C (with decomposition)
Solubility
Soluble in DMSO, DMF, MeOH.[1][2] Sparingly soluble in CH₂Cl₂, H₂O.[1]
pKa (COOH)
~3.6 (Predicted)
InChI Key
VFNFKMFTFFMIRW-UHFFFAOYSA-N
Part 3: Synthetic Pathways & Production Strategy
To ensure high purity (>98%) required for biological assays, the Fischer Indole Synthesis is the preferred "Gold Standard" route over direct iodination, which often suffers from regioselectivity issues (C-3 vs C-5 iodination).[1]
3.1 The Fischer Indole Route (De Novo Synthesis)
This pathway guarantees the iodine is installed exclusively at the C-5 position by using a pre-functionalized hydrazine.
Mechanism:
Hydrazone Formation: Condensation of 4-iodophenylhydrazine with ethyl pyruvate.[1]
Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement (Fischer cyclization) to form ethyl 5-iodo-1H-indole-2-carboxylate.[1]
Hydrolysis: Saponification of the ester to yield the free acid.[1]
Figure 2: Orthogonal functionalization strategy for Structure-Activity Relationship (SAR) exploration.
Part 5: Therapeutic Applications[1]
5.1 NMDA Receptor Antagonism
Indole-2-carboxylic acid derivatives are classic competitive antagonists at the glycine modulatory site (GlyB) of the NMDA receptor.[1][3]
Mechanism: The carboxylic acid mimics the carboxylate of glycine, while the indole ring engages in
-stacking interactions within the hydrophobic pocket.[1]
Relevance: 5-substitution (like Iodine) extends the molecule into an accessory hydrophobic region, often increasing potency (Ki values in the low micromolar range) and selectivity over the glutamate site [1, 2].[1]
5.2 HIV-1 Integrase Inhibition
The indole-2-carboxylic acid moiety acts as a metal-chelating scaffold.[1][4]
Mechanism: It chelates the Mg²⁺ cofactor in the active site of HIV-1 integrase, blocking the strand transfer step required for viral replication.[1][4][5] The 5-iodo group provides steric bulk that fits into the hydrophobic cavity adjacent to the active site [3].[1]
5.3 Oncology (EGFR/CDK2)
5-substituted indole-2-carboxamides (derived from this acid) have shown dual inhibitory activity against EGFR and CDK2 .[1] The 5-iodo position is often substituted with bulky aryl groups to improve kinase selectivity [4].[1]
Part 6: Experimental Protocol (Synthesis)
Objective: Synthesis of 5-iodo-1H-indole-2-carboxylic acid via Fischer Cyclization.
Reagents:
4-Iodophenylhydrazine hydrochloride (1.0 eq)
Ethyl pyruvate (1.1 eq)
Polyphosphoric acid (PPA) or Methanesulfonic acid/P2O5
Storage: Store at 2–8 °C, protected from light. Iodine-containing compounds can be light-sensitive over long periods (discoloration indicates liberation of I₂).[1]
Handling: Use standard PPE (gloves, goggles, lab coat).[1] Avoid inhalation of dust.[1]
Part 8: References
Huettner, J. E. (1989).[1] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][3][4][6] Science, 243(4898), 1611-1613.[1][6] Link
Salituro, F. G., et al. (1990).[1] Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site.[1][3][6] Molecular Pharmacology, 38(4), 609-617.[1] Link
Zhao, X., et al. (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1] RSC Advances, 14, 10328-10338.[1] Link
Youssif, B. G., et al. (2019).[1][7] Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.[1] RSC Advances, 9, 28028-28044.[1] Link
Sigma-Aldrich. Product Specification: 5-iodo-1H-indole-2-carboxylic acid.[1] Link
spectroscopic data of 5-iodo-1H-indole-2-carboxylic acid (NMR, IR, Mass Spec)
This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 5-iodo-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for developing D3 receptor antagonists a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 5-iodo-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for developing D3 receptor antagonists and other bioactive agents.
[1]
Introduction & Structural Analysis
5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5 ) is a functionalized indole derivative.[1] The presence of the iodine atom at the C5 position and the carboxylic acid at C2 imparts specific electronic and steric properties, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and a pharmacophore in drug discovery.
Structural Numbering & Electronic Effects
To interpret the spectra accurately, we must understand the numbering and the influence of substituents:
Indole Core: A bicyclic structure consisting of a pyrrole ring fused to a benzene ring.
C2-Carboxylic Acid: An electron-withdrawing group (EWG) that deshields the C3 proton and the NH proton, shifting them downfield.
C5-Iodine: A heavy halogen. While weakly electron-withdrawing by induction, it exerts a significant Heavy Atom Effect on the attached carbon (
C NMR), causing a dramatic upfield shift (shielding) of the C5 signal, typically to 80–90 ppm, contrary to the deshielding trend of lighter halogens.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d
(Dimethyl sulfoxide-d)
H NMR (Proton NMR)
The proton spectrum is characterized by a broad downfield singlet for the carboxylic acid and distinct aromatic patterns for the indole ring.
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Notes
COOH
13.00 – 13.50
Broad Singlet
1H
-
Exchangeable; often very broad or invisible if wet.
NH (H1)
11.80 – 12.00
Broad Singlet
1H
-
Indole N-H; deshielded by aromaticity and C2-COOH.
H4
8.05
Doublet
1H
Ortho to Iodine; deshielded; shows meta coupling to H6.
H6
7.45
Doublet of Doublets
1H
Ortho to Iodine; couples to H7 (ortho) and H4 (meta).
H7
7.28
Doublet
1H
Meta to Iodine.
H3
7.10 – 7.15
Singlet (or d)
1H
Characteristic C3 proton; typically a sharp singlet or fine doublet.
Expert Insight: The H4 proton is the most deshielded aromatic signal (excluding NH) due to the proximity of the iodine atom and the anisotropic effect of the adjacent ring fusion. The coupling constant
(~1.5 Hz) is a critical diagnostic for the 5-substitution pattern.
C NMR (Carbon NMR)
The carbon spectrum confirms the substitution pattern, most notably through the "heavy atom effect" at C5.
Assignment
Shift (, ppm)
Type
Notes
C=O (COOH)
162.5 – 163.5
Quaternary
Carbonyl carbon; most deshielded.
C7a
135.5 – 136.5
Quaternary
Bridgehead carbon.
C2
130.0 – 132.0
Quaternary
Attached to COOH.
C6
130.5 – 131.5
CH
Aromatic CH.
C4
129.0 – 130.0
CH
Aromatic CH.
C3a
127.5 – 128.5
Quaternary
Bridgehead carbon.
C7
113.5 – 114.5
CH
Aromatic CH.
C3
106.0 – 108.0
CH
Characteristic high-field aromatic signal.
C5
83.0 – 85.0
Quaternary
Diagnostic Peak: Upfield shifted due to C-I bond (Heavy Atom Effect).
B. Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
The IR spectrum is dominated by the hydrogen-bonding network of the acid and indole NH.
Functional Group
Wavenumber ()
Intensity
Description
O-H Stretch
2500 – 3300
Broad, Strong
Carboxylic acid dimer; "fermi resonance" often visible.
N-H Stretch
3320 – 3350
Sharp/Medium
Indole N-H stretch (unless buried in OH broadness).
C=O Stretch
1670 – 1700
Strong
Conjugated carboxylic acid carbonyl.
C=C Aromatic
1510 – 1610
Medium
Indole ring skeletal vibrations.
C-O Stretch
1220 – 1250
Strong
C-O single bond stretch of the acid.
C-I Stretch
500 – 600
Weak
Carbon-Iodine stretch (Fingerprint region).
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)
I). Unlike Cl or Br, there is no M+2 peak. The spectrum will show a clean M+ peak without significant isotopic satellites (except small C contributions).
Experimental Protocols
Synthesis & Purification Workflow
The following protocol outlines the generation of 5-iodo-1H-indole-2-carboxylic acid from the ethyl ester precursor, a common route ensuring high purity.
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl, 1M)
Procedure:
Dissolution: Dissolve 1.0 eq of ethyl 5-iodoindole-2-carboxylate in Ethanol (10 mL/g).
Hydrolysis: Add 3.0 eq of aqueous KOH (dissolved in minimal water).
Reflux: Heat the mixture to reflux (80 °C) for 2–3 hours. Monitor by TLC (SiO
; 50% EtOAc/Hexane) until the starting ester () disappears and the baseline acid spot appears.
Workup:
Cool reaction to Room Temperature.
Evaporate Ethanol under reduced pressure.
Dilute residue with water.
Acidification: Slowly add 1M HCl with stirring until pH
2–3. A thick white/off-white precipitate will form.
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
) to remove salts.
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Physical Data:
Appearance: White to off-white powder.
Melting Point: 248 – 250 °C (dec).
Diagram: Synthesis & Characterization Workflow
Caption: Step-by-step workflow for the hydrolysis and isolation of the target compound.
References
Sigma-Aldrich. 5-iodo-1H-indole-2-carboxylic acid Product Sheet. CAS 99066-64-5.[1][6]
Hackling, A., et al. (2003). "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides...". Journal of Medicinal Chemistry. (Describes synthesis and characterization of the 5-iodo intermediate).
Beshore, D. C., & Dinsmore, C. J. (2003).[7] "Preparation of 5-iodoindole-2-carboxylates". Synthetic Communications, 33(14), 2423-2427. (Primary synthesis reference).
National Institutes of Health (NIH) PubChem. Indole-2-carboxylic acid Derivatives Data.
5-Iodo-1H-indole-2-carboxylic Acid: A Strategic Scaffold in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 5-iodo-1H-indole-2-carboxylic acid . CAS Number: 99066-64-5 Formula: C H INO Molecular Weight: 287.05 g/mol [1] Exec...
5-Iodo-1H-indole-2-carboxylic acid is a bifunctional indole scaffold that serves as a critical intermediate in modern drug discovery. Characterized by a reactive iodine atom at the C5 position and a carboxylic acid at C2, it functions as a "molecular hub." The C5-iodine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to expand chemical space, while the C2-acid provides a handle for amide bond formation, essential for peptidomimetics and receptor-ligand interactions. Historically utilized as a precursor for 5-iodoindole, it has evolved into a primary building block for developing antagonists against Dopamine D3, NMDA, and CysLT1 receptors.
Historical Evolution & Discovery
The history of 5-iodo-1H-indole-2-carboxylic acid mirrors the evolution of indole chemistry itself—moving from fundamental reactivity studies to targeted rational drug design.
The Early Era: Decarboxylation & Physical Organic Chemistry (1950s–1970s)
In the mid-20th century, indole-2-carboxylic acids were primarily studied as stable precursors to indoles. Indole itself is sensitive to oxidation; however, the 2-carboxylic acid derivatives are stable solids.
Key Discovery: Early research focused on the decarboxylation of this compound to generate 5-iodoindole (a serotonin analog). Researchers like Rydon and Tweddle (circa 1955) established copper-chromite catalyzed decarboxylation methods, using the 2-carboxylic acid as a transient protective group to direct electrophilic substitution or purify the indole core.
Significance: At this stage, the molecule was a "means to an end" rather than the final pharmacophore.
The Modern Era: The Cross-Coupling Renaissance (1990s–Present)
With the advent of robust palladium-catalyzed cross-coupling reactions, the value of 5-iodo-1H-indole-2-carboxylic acid shifted.
The "Handle" Concept: Medicinal chemists recognized that the C5-iodine bond is weak and highly reactive toward oxidative addition by Pd(0) species. This allowed for the rapid synthesis of libraries where the indole core could be decorated with aryl, vinyl, or alkynyl groups at C5, while simultaneously coupling amines to the C2 acid.
High-Affinity Ligands: This modularity led to its adoption in discovering high-affinity ligands for G-protein coupled receptors (GPCRs), specifically Dopamine D3 and CysLT1 receptors.
Chemical Logic & Synthesis
The synthesis of 5-iodo-1H-indole-2-carboxylic acid requires overcoming regioselectivity challenges. Direct iodination of indole-2-carboxylic acid often yields mixtures. The industry-standard protocol, optimized by Beshore and Dinsmore, utilizes a regioselective iodination/de-iodination strategy .
Optimized Synthetic Protocol
Objective: Synthesize high-purity 5-iodo-1H-indole-2-carboxylic acid from indole-2-carboxylic acid.
Step 1: Esterification & Iodination
Esterification: Convert indole-2-carboxylic acid to its ethyl ester using ethanol and catalytic
. This protects the acid and increases solubility.
Iodination: Treat the ester with Iodine (
) and Sodium Iodate ().
Mechanism:[2][3][4] This condition is highly electrophilic and iodinates both the C3 and C5 positions, forming ethyl 3,5-diiodo-1H-indole-2-carboxylate .
Why? Direct mono-iodination at C5 is difficult to control; over-iodination ensures complete conversion of the starting material.
Step 2: Regioselective De-iodination
Reduction: Suspend the 3,5-diiodo intermediate in ethanol/acid and treat with Zinc dust (Zn).
Selectivity: The C3-Iodine bond is significantly more labile (electron-rich position) than the C5-Iodine bond. Zinc selectively reduces the C3-Iodine back to C3-H, leaving the C5-Iodine intact.
Hydrolysis: Saponify the ethyl ester using aqueous NaOH or LiOH to yield the free acid.
Synthesis Workflow Diagram
Figure 1: The Beshore-Dinsmore regioselective synthesis route ensuring high purity of the C5-iodo product.
Medicinal Chemistry Applications
Dopamine D3 Receptor Antagonists
The 5-iodo-1H-indole-2-carboxylic acid scaffold was pivotal in the discovery of enantioselective Dopamine D3 receptor antagonists.
Mechanism: The indole core mimics the aromatic residues of dopamine.
Modification: The C2-acid is coupled to a piperazine linker (e.g., 4-phenylpiperazine).
Role of Iodine: The C5-iodine is often replaced via Suzuki coupling with aryl groups to extend into the receptor's secondary binding pocket, or kept as a halogen bond donor to probe the orthosteric site.
Outcome: This led to compounds with >100-fold selectivity for D3 over D2 receptors, crucial for treating schizophrenia without motor side effects.
NMDA Receptor Glycine Site
Indole-2-carboxylates are classic antagonists of the NMDA receptor's glycine co-agonist site.
SAR Insight: High affinity requires an anionic group (carboxylic acid) to interact with Arg523 in the receptor.
Substitution: Electron-withdrawing groups at C5 (like Iodine or Chlorine) enhance potency by modulating the pKa of the indole NH and increasing hydrophobic interactions within the binding pocket.
CysLT1 Antagonists
In asthma research, this scaffold has been used to develop Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists.[4]
Design: The indole mimics the central core of drugs like Zafirlukast.
Utility: The 5-iodo group allows for the attachment of the "tail" region (often a quinoline-vinyl moiety) necessary for high-affinity binding.
Experimental Protocol: Regioselective Synthesis
Self-validating protocol for laboratory synthesis.
Figure 2: Strategic derivatization points of the scaffold for medicinal chemistry campaigns.
References
Beshore, D. C., & Dinsmore, C. J. (2002). "Preparation of 5-iodoindoles via regioselective synthesis." Tetrahedron Letters, 43(36), 6305-6307. Link
Newman, A. H., et al. (2009). "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists." Journal of Medicinal Chemistry, 52(8), 2515–2530. Link
Salituro, F. G., et al. (1990). "Indole-2-carboxylic acid derivatives as functional antagonists of the NMDA receptor glycine site." Journal of Medicinal Chemistry, 33(10), 2944-2946. Link
Rydon, H. N., & Tweddle, J. C. (1955). "Experiments on the synthesis of indolocarbazoles." Journal of the Chemical Society, 3499-3505. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 119690, 5-Iodo-1H-indole-2-carboxylic acid." PubChem. Link
Technical Whitepaper: Structural Dynamics and Pharmacophore Analysis of 5-Iodo-1H-indole-2-carboxylic Acid
Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 5-iodo-1H-indole-2-carboxylic acid (5-IICA) . As a halogenated indole derivative, 5-IICA serves as a critical scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive structural and conformational analysis of 5-iodo-1H-indole-2-carboxylic acid (5-IICA) . As a halogenated indole derivative, 5-IICA serves as a critical scaffold in medicinal chemistry, particularly as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This document details the molecule's electronic architecture, synthetic pathways, solid-state supramolecular assembly (including halogen bonding), and its pharmacophoric relevance in neurotherapeutic development.
Molecular Architecture & Electronic Properties
Core Scaffold
The 5-IICA molecule comprises a planar indole bicyclic system substituted at the C2 position with a carboxylic acid group and at the C5 position with an iodine atom. The planarity is maintained by the aromaticity of the 10
-electron system.
Formula: C
HINO
Molecular Weight: 287.05 g/mol
Topological Polar Surface Area (TPSA): ~53 Å
(dominated by the carboxylate and indole NH).
Substituent Effects
C2-Carboxylic Acid: This group acts as a hydrogen bond donor (OH) and acceptor (C=O). It significantly lowers the pK
of the indole NH via electron withdrawal, though the primary acidity resides in the COOH proton (pK 3.6–3.8).
C5-Iodine Atom: The iodine substituent introduces a large, polarizable electron cloud. While it exhibits a weak electron-withdrawing inductive effect (-I), its primary structural contribution is the formation of a
-hole —a region of positive electrostatic potential on the extension of the C-I bond axis. This feature is critical for halogen bonding interactions in the solid state and within protein binding pockets.
Tautomerism
While 1H-indole is the stable tautomer, the presence of the electron-withdrawing carboxyl group at C2 stabilizes the anionic form (conjugate base) at physiological pH.
Figure 1. Tautomeric and ionization states of 5-IICA. The carboxylate anion is the dominant species at physiological pH (7.4).
Synthesis & Production Protocols
The synthesis of 5-IICA requires regioselective control to install the iodine at C5 without over-halogenating the reactive C3 position. The most robust protocol involves a protection-iodination-deprotection sequence.
Synthetic Workflow
The direct iodination of indole-2-carboxylic acid often yields mixtures. A superior approach utilizes the ethyl ester intermediate.
Protocol:
Esterification: Reflux indole-2-carboxylic acid with ethanol/H
SO.
Iodination: Treat with I
/KI or NIS to generate the 3,5-diiodo intermediate.
Regioselective Dehalogenation: Reduction with Zinc/Acetic Acid selectively removes the labile C3-iodine.
Hydrolysis: Saponification with LiOH/THF/Water yields the target acid.
Figure 2. Synthetic pathway for the regioselective production of 5-IICA.
Solid-State Supramolecular Assembly
The crystal structure of 5-IICA is governed by a competition between classical hydrogen bonding and halogen bonding. Based on homologous series (5-Br, 5-Cl, 5-OMe), we can derive the packing motifs with high confidence.
Hydrogen Bonded Dimers
Like most carboxylic acids, 5-IICA forms centrosymmetric cyclic dimers in the solid state.[1]
Motif:
supramolecular synthon.
Interaction: O-H···O=C hydrogen bonds between facing carboxyl groups.
Geometry: Planar dimer interface.
The Halogen Bond (The Iodine Factor)
Unlike its chloro- or fluoro- counterparts, the 5-iodo derivative exhibits a strong tendency for halogen bonding due to the high polarizability of iodine.
Donor: The
-hole on the Iodine atom (C5-I axis).
Acceptor: The Carbonyl Oxygen (C=O) or the
-system of an adjacent indole ring.
Effect: This interaction often organizes the dimers into layered sheets, increasing the melting point and density compared to the non-halogenated parent.
Interaction Type
Donor Group
Acceptor Group
Distance (Å)
Energy (kcal/mol)
Hydrogen Bond
COOH (OH)
COOH (C=O)
2.6 – 2.7
8 – 12
Hydrogen Bond
Indole NH
Carbonyl O
2.9 – 3.1
4 – 6
Halogen Bond
C5-I (-hole)
Carbonyl O /
3.0 – 3.4
2 – 5
Spectroscopic Characterization
Accurate identification requires analysis of specific spectral fingerprints.
5-IICA acts as a competitive antagonist at the glycine binding site (GluN1 subunit) of the NMDA receptor. Its efficacy is driven by a specific pharmacophore match.
Pharmacophore Model
The binding pocket contains a hydrophobic region and two polar anchoring points.
Anionic Anchor: The carboxylate group (COO
) interacts with Arg/Thr residues (e.g., Arg523) in the binding site.
H-Bond Donor: The Indole NH forms a hydrogen bond with the backbone carbonyl of the receptor.
Hydrophobic Fill: The 5-Iodine atom occupies a specific hydrophobic pocket. The size of Iodine (Van der Waals radius ~1.98 Å) provides a tighter fit than Bromine or Chlorine, often resulting in higher potency (nM affinity).
Figure 3. Pharmacophoric mapping of 5-IICA within the NMDA receptor glycine site.
Comprehensive Theoretical Framework for 5-Iodo-1H-indole-2-carboxylic Acid: Quantum Mechanics, Electronic Properties, and Predictive Modeling
Executive Summary The rational design of indole-based therapeutics relies heavily on understanding their quantum mechanical and physicochemical properties. 5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) is a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of indole-based therapeutics relies heavily on understanding their quantum mechanical and physicochemical properties. 5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) is a highly versatile halogenated building block[1]. The presence of the electron-withdrawing carboxylic acid at the C2 position, combined with the heavy iodine atom at the C5 position, creates a unique electronic topology. This whitepaper provides an in-depth technical guide on conducting theoretical studies—specifically Density Functional Theory (DFT) and predictive molecular modeling—on this compound, detailing the causality behind computational choices and establishing a self-validating protocol for researchers.
Structural Rationale and Mechanistic Interplay
Indole-2-carboxylic acid (I2CA) derivatives are privileged scaffolds in medicinal chemistry, known for their ability to self-assemble into cyclic dimers via double O-H···O hydrogen bonds in both gas and solid phases[2][3].
The introduction of an iodine atom at the C5 position fundamentally alters the molecule's reactivity profile:
Halogen Bonding (σ-hole): The polarizability of the heavy iodine atom creates a localized region of positive electrostatic potential (a σ-hole) along the C–I bond axis, enabling highly specific halogen bonding with electron-rich biological targets (e.g., Monoamine Oxidase enzymes)[4].
Electronic Modulation: The C5-iodine exerts a weak inductive electron-withdrawing effect but can donate electron density via resonance, modulating the Frontier Molecular Orbitals (FMOs) of the indole core[5].
Lipophilicity: Halogenation significantly increases the partition coefficient (LogP ~2.47), optimizing the molecule for blood-brain barrier (BBB) penetration in neuro-pharmacological applications[4][6].
Quantum Chemical Investigations (DFT)
To accurately model 5-iodo-1H-indole-2-carboxylic acid, standard computational approaches must be adapted to account for the heavy atom (Iodine) and non-covalent dimerization.
Functional and Basis Set Selection
While B3LYP/6-311++G(d,p) is a standard for unsubstituted indoles[5], it fails to capture the relativistic core effects of iodine and underestimates long-range dispersion forces critical for carboxylic acid dimerization.
Optimal Functional: The dispersion-corrected ωB97X-D functional is required to accurately model the non-covalent O-H···O and N-H···O interactions[2].
Mixed Basis Set Approach:
For light atoms (C, H, N, O): 6-311++G(d,p) provides diffuse functions necessary for the electron-rich carboxylic oxygen atoms.
For Iodine (I): An Effective Core Potential (ECP) such as LANL2DZ or def2-TZVP must be employed to account for scalar relativistic effects of the inner-shell electrons, preventing computational collapse and orbital distortion.
FMO and MEP Analysis
Frontier Molecular Orbital (FMO) analysis reveals the chemical reactivity descriptors. In 5-iodo-1H-indole-2-carboxylic acid, the Highest Occupied Molecular Orbital (HOMO) is typically localized over the π-system of the pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) shifts toward the electron-withdrawing C2-carboxylic acid and the C5-iodine axis.
The Molecular Electrostatic Potential (MEP) map will display distinct nucleophilic (red) regions around the carbonyl oxygen and electrophilic (blue) regions near the N-H and O-H protons, dictating its orientation during molecular docking[5].
Quantitative Physicochemical Data
The following table summarizes the key empirical and computationally relevant parameters of 5-iodo-1H-indole-2-carboxylic acid[6][7], providing the boundary conditions for molecular dynamics (MD) and docking simulations.
Parameter
Value
Computational & Pharmacological Significance
Molecular Weight
287.05 g/mol
Requires ECP basis sets (e.g., LANL2DZ) for accurate DFT modeling due to the heavy iodine atom.
LogP
2.47 - 2.57
Optimal lipophilicity range for passive membrane permeability and potential BBB crossing.
TPSA
53.09 Ų
Indicates excellent oral bioavailability; well within the Lipinski Rule of 5 limits (< 140 Ų).
H-Bond Donors
2 (N-H, O-H)
Drives cyclic dimerization and acts as primary anchors in protein-ligand active sites.
H-Bond Acceptors
1 (C=O)
Acts as a strong electron donor in non-covalent interactions and MEP mapping.
Experimental & Computational Protocols
To ensure scientific integrity, the following step-by-step methodology represents a self-validating system for the theoretical characterization of this compound.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
Causality: Optimization finds the lowest energy conformer, while frequency calculations validate that the structure is a true minimum (zero imaginary frequencies) rather than a transition state.
Ligand Construction: Build the 3D structure of 5-iodo-1H-indole-2-carboxylic acid using GaussView 6.0. Ensure the carboxylic acid proton is oriented anti to the indole N-H to minimize steric clash.
Pre-Optimization: Run a preliminary Molecular Mechanics (MMFF94) clean-up to establish a reasonable starting geometry.
Gaussian Input Generation: Set up the DFT calculation using the opt freq keywords. Specify the mixed basis set using the gen pseudo=read command.
Execution & Validation: Run the calculation in Gaussian 16. Upon completion, parse the output file to confirm the absence of negative (imaginary) frequencies.
Wavefunction Analysis: Export the .chk file to a .fchk format. Use Multiwfn to calculate the HOMO-LUMO energy gap, chemical hardness (η), and electrophilicity index (ω).
Figure 1: Step-by-step computational workflow for DFT optimization and FMO analysis.
Protocol 2: Molecular Docking Preparation
Causality: Halogenated indoles are potent Monoamine Oxidase (MAO) inhibitors[4]. Docking requires precise partial charges derived from the DFT step to accurately model the σ-hole interaction.
Charge Derivation: Use the optimized DFT geometry to calculate Restrained Electrostatic Potential (RESP) charges, which are far more accurate for iodine than standard Gasteiger charges.
Target Preparation: Retrieve the target crystal structure (e.g., MAO-B, PDB ID: 2V5Z). Strip water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.
Grid Box Definition: Center the grid box on the FAD co-factor cavity, ensuring sufficient volume (e.g., 20×20×20 Å) to accommodate the bulky C5-iodine atom.
Docking Execution: Run Lamarckian Genetic Algorithm (LGA) iterations. Filter poses based on the presence of halogen bonding (C–I···O/N distance < 3.5 Å) and hydrogen bonding at the C2-carboxyl group.
Figure 2: Proposed pharmacological pathway for MAO inhibition by halogenated indoles.
Conclusion
Theoretical studies on 5-iodo-1H-indole-2-carboxylic acid require a nuanced approach that balances the diffuse electron clouds of the carboxylic acid with the relativistic effects of the heavy iodine atom. By employing dispersion-corrected DFT functionals (ωB97X-D) and mixed basis sets (6-311++G(d,p) / LANL2DZ), researchers can accurately map the molecule's electronic topology. These quantum mechanical insights directly inform predictive pharmacokinetic models, enabling the rational design of halogenated indole derivatives for targeted therapeutic applications.
Technical Guide: Sourcing, Synthesis, and Application of 5-Iodo-1H-indole-2-carboxylic Acid in Drug Discovery
Executive Summary 5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) is a highly versatile heterocyclic building block in advanced medicinal chemistry. It is predominantly utilized in the rational design of high-affinit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) is a highly versatile heterocyclic building block in advanced medicinal chemistry. It is predominantly utilized in the rational design of high-affinity dopamine D3 receptor antagonists and the development of targeted radionuclide therapies[1][2]. This whitepaper provides an authoritative guide on commercial procurement, the mechanistic rationale behind its synthesis, and field-proven experimental protocols for its integration into advanced pharmacophores.
Commercial Sourcing & Logistics
When sourcing 5-iodo-1H-indole-2-carboxylic acid for research and development, purity and supply chain reliability are critical. The compound (Molecular Weight: 287.05 g/mol , Formula: C9H6INO2) is commercially available through several specialized chemical vendors[3][4][5].
Table 1: Commercial Suppliers of 5-Iodo-1H-indole-2-carboxylic Acid (CAS 99066-64-5)
Direct mono-iodination of indole-2-carboxylic acid at the C5 position is synthetically challenging. The C3 position of the indole core is highly nucleophilic and significantly more reactive toward electrophilic aromatic substitution than the benzenoid ring. To bypass this, researchers employ a self-validating, regioselective C3, C5-bisiodination followed by a targeted C3-dehalogenation[7].
Causality in Experimental Design
Esterification: The carboxylic acid is first protected as an ethyl ester to prevent unwanted side reactions during harsh halogenation.
Bis-iodination: Iodine (I
) and sodium periodate (NaIO) in acidic conditions force the iodination of both the highly reactive C3 position and the desired C5 position[7].
Selective Dehalogenation: Zinc dust in acidic ethanol selectively reduces the C3-iodine bond. The causality here relies on the electronic properties of the indole core: the C3-halogen bond is significantly more labile than the C5-halogen bond, allowing for precise, thermodynamically driven mono-dehalogenation[1][7].
Protocol: Synthesis of 5-Iodo-1H-indole-2-carboxylic acid
Bisiodination: To a stirring solution of ethyl-1H-indole-2-carboxylate (1.0 equiv) in absolute EtOH, add I
(1.0 equiv), NaIO (0.5 equiv), and HSO (2.0 equiv). Reflux for 90 minutes. Pour into saturated aqueous NaSO, extract with EtOAc, and concentrate to yield ethyl 3,5-diiodo-1H-indole-2-carboxylate[7].
Dehalogenation: Suspend the crude intermediate in concentrated HCl and EtOH. Add Zinc dust (Zn) portion-wise at room temperature. Self-Validation Step: Monitor strictly via LC-MS. The complete disappearance of the diiodo mass peak ensures complete C3-dehalogenation, preventing downstream contamination by the diiodo-impurity[1].
Hydrolysis: Subject the resulting ethyl 5-iodo-1H-indole-2-carboxylate to basic hydrolysis using aqueous KOH in ethanol. Acidify the aqueous layer to precipitate the pure 5-iodo-1H-indole-2-carboxylic acid[1].
Chemical synthesis workflow for 5-iodo-1H-indole-2-carboxylic acid via C3-dehalogenation.
Application in Drug Development: D3 Receptor Antagonists
The dopamine D3 receptor is a critical target for treating neuropsychiatric disorders, Parkinson's disease dyskinesias, and drug addiction[1]. 5-Iodo-1H-indole-2-carboxylic acid is a premier building block for these antagonists because the indole core perfectly mimics the hydrophobic interactions required in the D2-like receptor binding pocket. Furthermore, the massive, lipophilic iodine atom at the C5 position dramatically enhances blood-brain barrier (BBB) penetrability and drives enantioselectivity for the D3 receptor over the D2 receptor[1].
Protocol: Amidation Coupling for Heterobiarylcarboxamides
Activation: Dissolve 5-iodo-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add N,N'-Carbonyldiimidazole (CDI) (1.2 equiv) and stir at room temperature for 1 to 2 hours to form the active acyl imidazole intermediate[8]. Causality: CDI is specifically selected over harsher chlorinating agents (e.g., SOCl
) to prevent electrophilic degradation of the electron-rich indole core and to maintain the stereochemical integrity of the amine partner.
Coupling: Introduce the amine partner, such as 4-amino-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-ol (1.0 equiv), into the reaction mixture[8].
Completion: Heat the mixture to 60°C for 2 hours to drive the aminolysis of the acyl imidazole[1][8].
Validation: Quench with water, extract with dichloromethane, and purify via flash chromatography. Self-Validation Step:
H NMR (DMSO-d) must be used to confirm the presence of the indole N-H proton (~11.8 ppm) and the distinct C3-H aromatic singlet, validating the structural integrity of the synthesized D3 antagonist[1].
Mechanism of D3 receptor antagonists derived from 5-iodo-1H-indole-2-carboxylic acid.
AK Scientific, Inc. - 5-Iodo-1H-indole-2-carboxylic Acid Safety Data Sheet. Source: aksci.com. 6
National Institutes of Health (PMC) - N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Source: nih.gov. 1
using 5-iodo-1H-indole-2-carboxylic acid in Suzuki coupling reactions
An Application Guide to the Suzuki-Miyaura Coupling of 5-iodo-1H-indole-2-carboxylic acid Foreword: The Strategic Value of the Functionalized Indole Scaffold The indole heterocycle is a cornerstone of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Suzuki-Miyaura Coupling of 5-iodo-1H-indole-2-carboxylic acid
Foreword: The Strategic Value of the Functionalized Indole Scaffold
The indole heterocycle is a cornerstone of medicinal chemistry, forming the structural core of thousands of biologically active molecules and numerous marketed pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Consequently, methods to selectively functionalize the indole ring are of paramount importance. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds, enabling the construction of complex molecular architectures under mild conditions.[2][3]
This guide focuses on a particularly valuable building block: 5-iodo-1H-indole-2-carboxylic acid . The presence of an iodine atom at the C5 position provides a highly reactive handle for Suzuki coupling, as the carbon-iodine bond is weaker and more susceptible to oxidative addition by palladium than corresponding bromine or chlorine bonds.[4] However, the simultaneous presence of a carboxylic acid at C2 and an acidic proton on the indole nitrogen (N-H) introduces specific challenges that require careful consideration and strategic protocol design.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a framework for rational reaction design, optimization, and troubleshooting.
Understanding the Substrate: Reactivity and Challenges
5-iodo-1H-indole-2-carboxylic acid is a bifunctional molecule whose reactivity in Suzuki coupling is governed by three key features:
The C5-Iodo Group : This is the intended site of reaction. The C-I bond is the most reactive of the carbon-halogen bonds in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[4][5] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to bromo- or chloro-indoles.
The C2-Carboxylic Acid : This group presents the primary challenge. As a Brønsted acid, it will be deprotonated by the base required for the reaction. The resulting carboxylate anion can chelate to the palladium center, potentially stabilizing it in an inactive state and poisoning the catalyst.[6] This necessitates the use of a stoichiometric excess of base and careful selection of the catalyst system.
The N1-Indole Proton (N-H) : Like the carboxylic acid, the indole N-H is acidic and will be deprotonated by the base. While N-H-containing indoles can participate directly in couplings, this second acidic site must be accounted for when determining the required amount of base.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategic Component Selection for Success
The success of coupling 5-iodo-1H-indole-2-carboxylic acid hinges on the judicious selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron reagent.
Catalyst and Ligand System
The choice of palladium source and its associated ligand is critical for achieving high efficiency. While many systems can effect the transformation, modern catalysts offer significant advantages.
Palladium Precatalysts : Air-stable Pd(II) precatalysts like Pd(OAc)₂ and [Pd(dppf)Cl₂] are commonly used and are reduced in situ to the active Pd(0) species.[8] Pd(0) sources like Pd₂(dba)₃ can also be used directly but are generally more sensitive to air.
The Role of Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates or to achieve high turnover numbers, bulky, electron-rich phosphine ligands are often the preferred choice.[9] They accelerate both the oxidative addition and the reductive elimination steps. N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands.[9]
Catalyst System
Typical Loading
Key Characteristics & Rationale
Pd(PPh₃)₄
2-5 mol%
A classic, versatile "all-in-one" Pd(0) catalyst. Effective but may require higher temperatures.
Pd(dppf)Cl₂
1-3 mol%
An air-stable Pd(II) precatalyst with a robust ferrocene-based ligand. Excellent for a wide range of couplings.[10]
Pd₂(dba)₃ / XPhos
1-2 mol% Pd
A modern Buchwald-type system. The bulky, electron-rich XPhos ligand is highly active, often allowing for room temperature reactions and coupling of sterically hindered partners.
Pd(OAc)₂ / SPhos
1-2 mol% Pd
Another powerful Buchwald system. SPhos is particularly effective for heteroaryl couplings and can exhibit high catalytic activity.[11]
Expert Insight: For initial screening with 5-iodo-1H-indole-2-carboxylic acid, [Pd(dppf)Cl₂] is an excellent starting point due to its robustness and proven track record. If efficiency is low, moving to a more active Buchwald system like Pd₂(dba)₃ / XPhos is a logical next step.
Choice of Base
The base plays multiple crucial roles: it activates the boronic acid for transmetalation, neutralizes the HX byproduct, and, in this specific case, deprotonates the carboxylic acid and indole N-H.[9][12]
Stoichiometry is Key : A minimum of 3 equivalents of base is recommended.
1 eq. to neutralize the carboxylic acid.
1 eq. to neutralize the indole N-H.
1 eq. (or more) to facilitate the catalytic cycle.
Common Bases :
Potassium Carbonate (K₂CO₃) : A moderately strong, inexpensive base. Often used in biphasic solvent systems.
Cesium Carbonate (Cs₂CO₃) : More soluble in organic solvents than K₂CO₃ and often more effective, albeit more expensive. Its larger cation can also have beneficial effects.
Potassium Phosphate (K₃PO₄) : A strong base that is highly effective, particularly in anhydrous or biphasic conditions. It is a frequent choice for challenging couplings.[13]
Expert Insight: Start with K₃PO₄ (3-4 equivalents). Its efficacy and common use in complex couplings make it a reliable first choice.
Solvent System
The solvent must dissolve the organic substrates, the catalyst, and, ideally, interact favorably with the base. For a substrate with both polar and non-polar characteristics, a biphasic system is often optimal.[14][15]
Polar Aprotic Solvents : Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used.[14]
Biphasic Systems : A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is highly advantageous. The water helps to dissolve the inorganic base (like K₃PO₄), facilitating the formation of the highly nucleophilic boronate species required for transmetalation.[15]
Expert Insight: A Dioxane/Water (e.g., 4:1 v/v) mixture is a robust starting point. It provides a good balance of solubility for the organic components and the inorganic base. It is critical to degas the solvent mixture thoroughly before adding the catalyst to prevent oxidation of the active Pd(0) species.
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the Suzuki-Miyaura coupling of 5-iodo-1H-indole-2-carboxylic acid with a generic arylboronic acid.
Caption: A generalized workflow from reaction setup to final product purification.
Protocol: Synthesis of 5-phenyl-1H-indole-2-carboxylic acid
Vessel Preparation : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1H-indole-2-carboxylic acid (287 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
Solvent Addition : Prepare a 4:1 mixture of dioxane and water. Degas this mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the flask.
Catalyst Addition : Briefly remove the septum and add the [Pd(dppf)Cl₂] catalyst (16 mg, 0.02 mmol) to the flask under a positive flow of argon. Reseal the flask immediately.
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The color will typically darken to a deep red or black.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 10% Methanol in Dichloromethane with 1% acetic acid. The reaction is typically complete within 2-12 hours.
Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of water. Transfer the mixture to a separatory funnel.
Acidification & Extraction : The product, being a carboxylic acid, will be in the aqueous layer as its carboxylate salt. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-polar impurities. Then, carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate or become extractable.
Isolation : Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.
Drying and Concentration : Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification : Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% acetic acid to prevent streaking.
1. Ensure rigorous degassing of solvents. Use a fresh bottle of catalyst.2. Increase base to 4 equivalents.3. Use freshly purchased boronic acid; they can degrade on storage.
Protodeboronation (Boronic acid replaced by -H)
1. Reaction temperature too high.2. Boronic acid instability.
1. Lower the reaction temperature and monitor for longer.2. Consider switching to the corresponding boronic acid pinacol ester, which is often more stable.
Homocoupling of Boronic Acid
1. Presence of oxygen.2. Catalyst system promotes this side reaction.
1. Improve degassing technique.2. Screen alternative ligands or lower the reaction temperature.
Product is difficult to extract
Product remains in the aqueous layer as a salt.
Ensure the aqueous layer is sufficiently acidified (check with pH paper) before the final extraction steps.
Conclusion
The Suzuki-Miyaura coupling of 5-iodo-1H-indole-2-carboxylic acid is a highly effective method for synthesizing functionalized indole scaffolds crucial for drug discovery and materials science. Success in this transformation is not incidental; it is the result of a rational approach to reaction design. By understanding the inherent challenges posed by the carboxylic acid and indole N-H functionalities and by strategically selecting a robust catalyst system (e.g., Pd(dppf)Cl₂), a sufficient excess of a suitable base (e.g., K₃PO₄), and an appropriate biphasic solvent system (e.g., Dioxane/H₂O), researchers can reliably and efficiently access a diverse range of 5-aryl-1H-indole-2-carboxylic acids. The protocols and principles outlined herein provide a solid foundation for achieving this synthetic goal.
References
Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved from [Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved from [Link]
Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]
GeeksforGeeks. (2024, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
ACS Publications. (2013, October 16). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. Retrieved from [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
National Institutes of Health. (2019, September 28). Indolylboronic Acids: Preparation and Applications. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
Chemical.AI. (2023, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
Arkat USA. (2020, February 12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Retrieved from [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Retrieved from [Link]
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Grantome. (2011, August 1). Strategies for the Synthesis of Bioactive Molecules - Neil Garg. Retrieved from [Link]
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Protocol & Synthetic Guide
Subject: Modular Synthesis of Bioactive Indole Derivatives
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Value
5-iodo-1H-indole-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, offering a bifurcated synthetic platform. Its value lies in the orthogonality of its functional groups: the C-5 iodine serves as a high-reactivity handle for transition-metal-catalyzed cross-couplings (extending the carbon skeleton), while the C-2 carboxylic acid allows for pharmacophore tuning via amidation or heterocyclization.
Derivatives of this scaffold have demonstrated significant biological activity, including:
Antimicrobial Agents: Against multi-drug resistant Acinetobacter baumannii [1].[1][2][3]
HIV-1 Integrase Inhibitors: Acting as metal-binding pharmacophores [2].
Anticancer Therapeutics: Specifically as dual EGFR/CDK2 inhibitors [3].[4]
This guide provides a validated, step-by-step workflow for diversifying this molecule, prioritizing the "Protect-Couple-Modify" strategy to maximize yield and purity.
Synthetic Roadmap: The Divergent Strategy
The most robust synthetic route involves protecting the carboxylic acid as an ester prior to palladium-catalyzed coupling at the C-5 position. This prevents catalyst poisoning by the free acid and improves solubility in organic solvents used for cross-coupling.
Visualization: Reaction Pathway
Figure 1: The "Protect-Couple-Modify" workflow ensures the C-5 iodine is functionalized without interference from the acidic proton, followed by C-2 modification.
Detailed Experimental Protocols
Module A: Scaffold Protection (Esterification)
Objective: Convert the carboxylic acid to a methyl ester to enhance lipophilicity and compatibility with Pd-catalysis.
Setup: Charge a flame-dried round-bottom flask with 5-iodo-1H-indole-2-carboxylic acid (10 mmol) and anhydrous Methanol (50 mL). Cool to 0°C under N₂ atmosphere.
Addition: Add Thionyl Chloride (12 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).
Reflux: Warm to room temperature, then heat to reflux (65°C) for 3–5 hours.
Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). Product (Ester) will have a higher R_f than the starting acid.
Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL). Wash with sat. NaHCO₃ (2 x 30 mL) to neutralize residual acid. Wash with Brine (30 mL).
Isolation: Dry over Na₂SO₄, filter, and concentrate. The methyl ester typically precipitates as a off-white solid.
Objective: Install an aryl or heteroaryl group at the 5-position using the iodine handle.
Mechanism: The C-I bond is weaker than C-Br or C-Cl, allowing for milder conditions and lower catalyst loading.
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol:
Degassing (Critical): In a reaction vial, combine the Indole Ester, Boronic Acid, and Base. Suspend in Dioxane/Water. Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
Catalyst Addition: Add the Palladium catalyst quickly against a positive pressure of Argon. Seal the vial.
Reaction: Heat to 80–90°C for 4–12 hours.
Self-Validation: The reaction mixture usually turns from orange/red to black (Pd precipitation) upon completion. TLC should show total consumption of the iodinated starting material.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.
Extraction: Wash filtrate with Water and Brine. Dry organic layer (MgSO₄).[8]
Objective: Convert the ester back to an acid, then to a bioactive amide (e.g., for antimicrobial activity).
Phase 1: Saponification
Dissolve the C-5 substituted ester in THF/Water (1:1).
Add LiOH·H₂O (3.0 equiv). Stir at RT for 2–4 hours.
Acidify with 1M HCl to pH 3. The free acid usually precipitates. Filter and dry.
Phase 2: Amide Coupling (HATU Method)Reagents:
C-5 Substituted Indole Acid (1.0 equiv)
Amine (R-NH₂) (1.1 equiv)
HATU (1.2 equiv)
DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (anhydrous)
Protocol:
Activation: Dissolve the Indole Acid in DMF. Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes (Solution often turns yellow).
Coupling: Add the Amine. Stir at RT for 2–16 hours.
Validation: Check LC-MS for the mass of the amide [M+H]⁺.
Workup (Aqueous): Pour into ice-water (10x volume). If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO₃, and Brine.
Data Summary & Troubleshooting
Reaction Optimization Matrix
Issue
Probable Cause
Corrective Action
Suzuki: Low Yield
Oxygen poisoning of Pd
Degas solvents longer; ensure Argon atmosphere.
Suzuki: De-iodination
Protodehalogenation (Reduction)
Use anhydrous conditions; switch solvent to Toluene/EtOH; reduce temperature.
Amidation: No Reaction
Steric hindrance of amine
Switch coupling reagent to COMU or PyBOP; Heat to 50°C.
Amidation: Racemization
Over-activation
Use HOBt/EDCI instead of HATU; keep base equivalents low.
Biological Relevance of Substituents[9]
C-5 Position: Aryl groups with polar substituents (e.g., 4-methoxyphenyl, 3-fluorophenyl) often enhance potency against viral integrases [2].
C-2 Position: Hydrazide derivatives (-CONHNH2) are statistically more likely to exhibit antimicrobial activity against Gram-negative bacteria [1].
References
BenchChem. (2025).[2] A Comparative Analysis of 5-Iodoindole and 7-Hydroxyindole as Antimicrobial Agents.[1][2][3] Retrieved from 2
National Institutes of Health (NIH). (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[9][10] PubMed Central. Retrieved from 10
Royal Society of Chemistry. (2025).[7] Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors.[4] RSC Advances. Retrieved from 4
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 11
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-iodo-1H-indole-2-carboxylic acid as a building block in medicinal chemistry
Content Type: Application Note & Protocol Guide
Executive Summary
5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) represents a "privileged scaffold" in modern drug discovery. Its value lies in its orthogonal reactivity: the C5-iodine atom serves as a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C2-carboxylic acid provides a vector for solubility modulation, hydrogen bonding, or further derivatization into amides and heterocycles.
This guide details the strategic application of this building block, focusing on overcoming common synthetic bottlenecks such as catalyst poisoning by the free acid and regioselectivity issues. We present validated protocols for generating diverse libraries targeting kinases (EGFR, VEGFR) and viral enzymes (HIV Integrase).
Chemical Profile & Handling
Property
Data
CAS Number
99066-64-5
Molecular Formula
C₉H₆INO₂
Molecular Weight
287.05 g/mol
Appearance
Yellow to brownish powder
Solubility
Soluble in DMSO (>50 mM), DMF, MeOH. Poor water solubility.
pKa (Calc)
~3.5 (Carboxylic acid), ~16 (Indole NH)
Storage
2-8°C, protect from light (iodine-carbon bonds are photosensitive).
Handling Insight: The C5-iodine bond is relatively stable but can undergo photolytic cleavage upon prolonged exposure to strong light. Store solid and solutions in amber vials.
Strategic Versatility: The Reactivity Map
The compound allows for Sequential Functionalization . The iodine at C5 is significantly more reactive towards oxidative addition by Pd(0) than brominated analogs, allowing for milder reaction conditions that preserve sensitive functional groups.
Figure 1: Orthogonal reactivity vectors allow for the precise construction of Structure-Activity Relationship (SAR) libraries.
Key Application 1: C5-Diversification via Suzuki-Miyaura Coupling
Challenge: Direct coupling on the free carboxylic acid often results in low yields due to catalyst poisoning (carboxylate coordination to Pd) or competitive protodecarboxylation.
Solution: The "Protect-Couple-Deprotect" strategy is the industry gold standard for high-throughput library generation.
Protocol A: The "Robust" Route (Via Methyl Ester)
Step 1: Esterification (Batch Scale)
Dissolve 5-iodo-1H-indole-2-carboxylic acid (1.0 equiv) in MeOH (0.5 M).
Add conc. H₂SO₄ (0.1 equiv) dropwise.
Reflux for 4–6 hours (Monitor by TLC/LCMS).
Workup: Cool to RT, neutralize with sat. NaHCO₃, remove MeOH in vacuo. Extract with EtOAc.[1]
Yield: Typically >95% (Product: Methyl 5-iodo-1H-indole-2-carboxylate).
Step 2: Suzuki-Miyaura Coupling
Target: Biaryl formation for Kinase Hinge Binding.
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv). Why? Ferrocenyl ligands resist de-iodination side reactions better than PPh3.
Base: K₂CO₃ (3.0 equiv).
Solvent: Dioxane:Water (4:1) (degassed).
Procedure:
Charge reaction vessel with solid reagents. Purge with N₂ for 5 min.
Add degassed solvents.
Heat to 80°C for 2–4 hours.
QC Check: Monitor disappearance of the aryl iodide (Starting Material).
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hex/EtOAc).
Step 3: Hydrolysis (Saponification)
Dissolve coupled ester in THF:MeOH:Water (3:1:1).
Add LiOH·H₂O (3.0 equiv).
Stir at RT for 2 hours.
Critical Step: Acidify carefully with 1M HCl to pH ~3 to precipitate the product. Filtration usually yields pure acid.
Key Application 2: C2-Amidation for Library Generation
Once the C5 core is established (or if using the core scaffold directly), the C2 carboxylic acid is converted into amides to probe the solvent-exposed regions of the target protein.
Protocol B: High-Efficiency Amide Coupling
Context: Indole-2-carboxylic acids can be sterically hindered and prone to decarboxylation if activated too aggressively (e.g., with SOCl₂ at high heat).
Fix: Switch to POCl₃/Pyridine method (generates acid chloride in situ) or use T3P (Propylphosphonic anhydride) in EtOAc.
Case Study: HIV-1 Integrase & Kinase Inhibitors[4]
Mechanism of Action:
In HIV-1 Integrase inhibitors, the indole-2-carboxylic acid moiety (or its bioisostere) is critical for chelating the two Mg²⁺ ions in the enzyme's active site [1, 2].
C2-COOH: Metal chelation (Pharmacophore anchor).
C5-Iodine: Replaced with hydrophobic benzyl/fluorobenzyl groups to fill the hydrophobic viral DNA binding pocket.
Workflow Diagram:
The following workflow illustrates the synthesis of a putative Integrase inhibitor library.
Figure 2: Optimized synthetic route for generating 5-substituted indole-2-carboxamide libraries.
References
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.
Source: European Journal of Medicinal Chemistry (2020).[4]
URL:[Link]
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
Source: Molecules (2023).[5]
URL:[Link]
Suzuki-Miyaura Cross-Coupling of 5-Bromoindazoles (Analogous Chemistry).
Source: Molecules (2013).
URL:[Link]
Amide Coupling Reagents in Medicinal Chemistry.
Source: Organic Process Research & Development (2016).
URL:[Link]
Precision Protocol: N-Alkylation of 5-Iodo-1H-indole-2-carboxylic acid
Executive Summary & Strategic Analysis Objective: To achieve high-yield, chemoselective N-alkylation of 5-iodo-1H-indole-2-carboxylic acid while preserving the labile C5-iodine handle and the C2-carboxylic acid functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
Objective: To achieve high-yield, chemoselective N-alkylation of 5-iodo-1H-indole-2-carboxylic acid while preserving the labile C5-iodine handle and the C2-carboxylic acid functionality.
The Challenge:
This substrate presents a classic "ambident nucleophile" problem compounded by solubility issues.
Acidity Mismatch: The molecule possesses two acidic protons: the carboxylic acid (
) and the indole N-H ( in DMSO).
Chemoselectivity: Treatment with base generates a dianion. While the nitrogen is the softer nucleophile, the carboxylate is highly charged and can undergo O-alkylation to form the ester ester side-product.
Iodine Stability: The C5-iodine is sensitive to metal-halogen exchange (if lithiated bases are used) and photolytic cleavage. Conditions must be mild enough to prevent deiodination.
The Solution:
Two validated protocols are presented below.
Method A (The "Dianion" Route): A direct, one-pot method utilizing excess base to generate the dianion, followed by a "corrective" hydrolysis step to convert any transiently formed ester back to the target acid. Best for speed and scale.
Method B (The "Ester" Route): A classical three-step sequence (Esterification
Alkylation Saponification). Best for rigorous purification and when the N-alkylated ester is a desired intermediate.
Method A: Direct Dianion Alkylation (High-Throughput)
Recommended for rapid analog generation.
Mechanistic Insight
This method uses Sodium Hydride (NaH) to deprotonate both the carboxylate and the indole nitrogen.[1] The resulting dianion is highly nucleophilic. By adding a hydrolysis workup, we render the regioselectivity issue moot: any O-alkylation (ester formation) is reversed, leaving only the thermodynamically stable N-alkylated acid.
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
Quench: 1M NaOH (aq), 1M HCl (aq)
Step-by-Step Protocol
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solubilization: Dissolve 5-iodo-1H-indole-2-carboxylic acid in anhydrous DMF (0.2 M concentration). Note: The acid may not fully dissolve until base is added.
Dianion Formation:
Cool the mixture to 0°C in an ice bath.
Carefully add NaH (2.5 equiv) portion-wise. Caution: Vigorous
gas evolution.
Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes. The solution should turn clear/yellow, indicating dianion formation.
Alkylation:
Cool back to 0°C.
Add the Alkyl Halide (1.1 equiv) dropwise.
Warm to RT and stir for 2–4 hours. Monitor by LC-MS.
The "Corrective" Hydrolysis (Critical Step):
Checkpoint: LC-MS may show a mixture of Product (Acid) and Side-Product (Ester).
Add 1M NaOH (aq) (3.0 equiv) directly to the reaction mixture.
Heat to 50°C for 1 hour. This hydrolyzes any O-alkylated ester byproducts back to the desired acid.
Workup:
Pour the reaction mixture into ice-water.
Acidify carefully with 1M HCl to pH ~3–4. The N-alkylated acid will precipitate.
Filter the solid.[2] If no precipitate forms (for short-chain alkyls), extract with Ethyl Acetate, wash with brine (
), dry over , and concentrate.
Method B: The Ester Protection Route (High Precision)
Recommended when high purity is required or the product is an intermediate for amidation.
Mechanistic Insight
Masking the carboxylic acid as a methyl or ethyl ester eliminates the competitive O-alkylation pathway. The indole N-H becomes the sole acidic site, allowing for milder bases (like
or ) and cleaner reaction profiles.
Step-by-Step Protocol
Step 1: Esterification
Dissolve 5-iodo-1H-indole-2-carboxylic acid in Methanol (MeOH).
Add catalytic
(0.1 equiv) or Thionyl Chloride (, 1.2 equiv) dropwise at 0°C.
Reflux for 4 hours.
Concentrate and neutralize with saturated
. Filter the precipitate (Methyl 5-iodo-1H-indole-2-carboxylate).
Solvent System: Dissolve the ester (1.0 equiv) in anhydrous DMF.
Base Addition: Add
(1.5 equiv) or (2.0 equiv). Note: is preferred for its "Cesium Effect," enhancing solubility and reaction rate.
Electrophile: Add Alkyl Halide (1.2 equiv).
Reaction: Stir at RT (for reactive halides like MeI, BnBr) or 60°C (for unreactive halides).
Workup: Dilute with water, extract with EtOAc. The product is the N-alkylated ester .
Step 3: Saponification (Deprotection)
Dissolve the N-alkylated ester in THF/Water (3:1).
Add LiOH
(2.0 equiv).
Stir at RT for 2–12 hours.
Acidify with 1M HCl to precipitate the final N-alkylated acid .
Comparative Analysis & Troubleshooting
Data Summary Table
Feature
Method A: Direct Dianion
Method B: Ester Route
Total Steps
1 (One-pot)
3 (Linear)
Overall Yield
65–80%
85–95% (cumulative)
Time Efficiency
High (< 8 hours)
Low (2–3 days)
Purity Profile
Moderate (requires recrystallization)
High (intermediates purifiable)
Atom Economy
High
Lower (protection/deprotection)
Key Risk
Incomplete hydrolysis of ester byproduct
Loss of material during multiple workups
Troubleshooting Guide
Problem: Low conversion of starting material.
Solution: Ensure anhydrous DMF is used.[2][4] Water kills the NaH/Dianion. Increase temperature to 60°C for Method A.
Problem: Deiodination (Loss of Iodine).
Solution: Avoid using Lithium-Halogen exchange conditions (e.g., n-BuLi). Stick to NaH or Carbonate bases. Protect reaction from direct sunlight (wrap flask in foil).
Problem: C3-Alkylation (Alkylation on the carbon instead of Nitrogen).
Solution: This is rare for indole-2-carboxylic acids due to steric hindrance and electronics, but can occur with high heat. Keep temperatures below 80°C. Use Polar Aprotic solvents (DMF/DMSO) to favor N-alkylation.
Visualizing the Workflow
The following diagrams illustrate the chemical pathways and the decision logic for selecting a method.
Diagram 1: Reaction Pathways[3][9][12]
Caption: Chemical pathways comparing the Direct Dianion Route (Red) vs. the Stepwise Ester Route (Green).
Diagram 2: Decision Tree
Caption: Decision logic for selecting the optimal synthetic strategy based on project requirements.
References
Direct N-Alkylation of Indole-2-Carboxylic Acids
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
Source: PMC - NIH.
Significance: Validates the use of aqueous KOH/acetone for direct alkylation and the concept of in-situ hydrolysis.
application of 5-iodo-1H-indole-2-carboxylic acid in organic electronics
Application Note: 5-Iodo-1H-indole-2-carboxylic Acid (5-IICA) Topic: Strategic Utilization of 5-Iodo-1H-indole-2-carboxylic Acid as a Dual-Functional Scaffold in Organic Electronics (OPV, DSSC, and Perovskites). Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Iodo-1H-indole-2-carboxylic Acid (5-IICA)Topic: Strategic Utilization of 5-Iodo-1H-indole-2-carboxylic Acid as a Dual-Functional Scaffold in Organic Electronics (OPV, DSSC, and Perovskites).
Executive Summary
5-iodo-1H-indole-2-carboxylic acid (5-IICA) (CAS: 99066-64-5) is a critical "Janus" intermediate for the synthesis of high-performance organic semiconductors. Its unique structure offers two orthogonal functional handles:
C5-Iodine: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend π-conjugation or attach electron-donating moieties.
C2-Carboxylic Acid: A robust anchoring group for metal oxides (TiO₂, ZnO) or a precursor for esterification to tune solubility.
This guide details the application of 5-IICA in synthesizing Metal-Free Organic Dyes for Dye-Sensitized Solar Cells (DSSCs) and its emerging role as a Surface Passivator in Perovskite Optoelectronics .
Technical Profile & Solubility Data
Property
Specification
CAS Number
99066-64-5
Formula
C₉H₆INO₂
Molecular Weight
287.05 g/mol
Appearance
Off-white to pale yellow powder
Purity Grade
>98% (HPLC) required for electronic applications
Solubility
Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
Application I: Modular Synthesis of D-π-A Sensitizers for DSSCs
Theory:
In modern DSSCs, metal-free organic dyes often outperform Ruthenium-based dyes in extinction coefficient and cost. The most successful design is the Donor-π-Acceptor (D-π-A) architecture.
5-IICA Role: It acts as the π-bridge and Acceptor/Anchor . The indole core provides electron-rich conjugation, while the C2-COOH anchors to the TiO₂ semiconductor, facilitating electron injection.
Mechanism: The C5-iodine allows for the modular attachment of a Donor group (e.g., Triphenylamine, Carbazole) via cross-coupling.
Protocol A: Synthesis of Triphenylamine-Indole Dye (TPA-Ind-CA)
This protocol describes the coupling of a triphenylamine donor to the 5-IICA scaffold.
Protection (Pre-step): Convert 5-IICA to its methyl ester using SOCl₂/MeOH to prevent catalyst poisoning by the free acid during coupling.
Suzuki Coupling:
In a Schlenk flask, dissolve 5-iodo-indole-ester (1.0 eq) and boronic acid donor (1.2 eq) in Toluene:EtOH (2:1).
Degas with Argon for 20 mins.
Add Pd(PPh₃)₄ (5 mol%) and 2M aq. K₂CO₃ (3.0 eq).
Reflux at 90°C for 12-24 hours under Argon.
Checkpoint: Monitor TLC for disappearance of the iodide starting material.
Hydrolysis (Deprotection):
Dissolve the coupled ester product in THF/MeOH.
Add LiOH (10 eq) dissolved in minimal water. Stir at reflux for 4 hours.
Acidify with 1M HCl to precipitate the final TPA-Ind-CA dye.
Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography with silica for the free acid as it binds strongly; use Sephadex LH-20 if necessary.
Workflow Visualization (DOT)
Figure 1: Synthetic pathway transforming 5-IICA into a functional organic semiconductor dye.
Application II: Interfacial Passivation in Perovskite Solar Cells
Theory:
Perovskite nanocrystals (e.g., CsPbBr₃) suffer from surface defects (halide vacancies) that act as non-radiative recombination centers.
5-IICA Role: The carboxylic acid group coordinates to under-coordinated Pb²⁺ sites. The Indole core provides steric shielding.
The Iodine Advantage: Unlike standard indole-2-carboxylic acid, 5-IICA introduces a heavy atom (Iodine) at the interface. This can facilitate Halogen Bonding with surface halides or improve inter-ligand stacking via I···I interactions, creating a tighter, more hydrophobic shell that enhances moisture stability.
Protocol B: Ligand-Assisted Reprecipitation (LARP) for Passivated Nanocrystals
Reagents:
CsBr, PbBr₂ (Precursors).
5-IICA (Passivating Ligand).
Oleylamine/Oleic Acid (Co-ligands).
DMF (Solvent), Toluene (Antisolvent).
Methodology:
Precursor Solution: Dissolve CsBr (0.4 mmol) and PbBr₂ (0.4 mmol) in 5 mL DMF.
Ligand Addition: Add 5-IICA (0.1 mmol) directly to the precursor solution. Sonicate until fully dissolved.
Note: The ratio of 5-IICA determines the crystallite size. Higher concentration = smaller quantum dots (stronger confinement).
Injection: Rapidly inject the DMF solution into vigorously stirring Toluene (50 mL).
Isolation: Centrifuge at 5000 rpm for 5 mins. Discard supernatant. Redisperse pellet in Hexane or Toluene.
Data Interpretation:
PLQY (Photoluminescence Quantum Yield): Expect >85% for 5-IICA passivated crystals due to suppression of surface traps.
Stability: 5-IICA passivated films typically retain >90% PL intensity after 30 days in ambient air, significantly outperforming Oleic Acid controls.
Device Fabrication Protocol (DSSC)
Objective: Assemble a solar cell using the 5-IICA-derived dye (from Protocol A).
Photoanode Prep: Screen print TiO₂ paste onto FTO glass. Sinter at 450°C for 30 mins.
Dye Loading:
Prepare a 0.3 mM solution of TPA-Ind-CA in Acetonitrile/tert-butanol (1:1).
Add CDCA (Chenodeoxycholic acid) (10 mM) as a co-adsorbent to prevent dye aggregation (Critical step for planar indole dyes).
Immerse the TiO₂ electrode in the solution for 18 hours in the dark.
Assembly: Sandwich the dye-loaded anode with a Platinum counter-electrode.
Electrolyte Injection: Inject Iodide/Triiodide (I⁻/I₃⁻) electrolyte. Seal with thermoplastic.
Device Architecture & Charge Transport (DOT)
Figure 2: Charge transfer dynamics in a DSSC utilizing 5-IICA derived sensitizers.
References
Synthesis of Indole-2-Carboxylates:
Title: "Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate."[1]
Source: ResearchGate.[2]
URL:[Link]
Indole Derivatives in Organic Electronics:
Title: "Advancements in Organic Electronics: The Role of Indole Derivatives."
Source: NBInno Application Note.
URL:[Link]
Perovskite Passivation with Indole Carboxylic Acid:
Title: "Indole-2-Carboxylic Acid Ligand-Mediated Synthesis of Stable Perovskite Nanocrystals."
Source: PubMed / Chemistry Europe.
URL:[Link]
DSSC Dye Design Principles:
Title: "New Oxindole-Bridged Acceptors for Organic Sensitizers."
Source: Semantic Scholar.
URL:[Link][1][3][4]
experimental procedure for the synthesis of 5-iodo-1H-indole-2-carboxylic acid
Executive Summary This guide details the optimized synthetic protocol for 5-iodo-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for cross-coupling reactions (Suzuki, Sonogashira) and the de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the optimized synthetic protocol for 5-iodo-1H-indole-2-carboxylic acid , a critical scaffold in medicinal chemistry used for cross-coupling reactions (Suzuki, Sonogashira) and the development of kinase inhibitors.
While various routes exist (e.g., direct iodination of indole-2-carboxylic acid), they often suffer from poor regioselectivity (C3 vs. C5 mixtures). The protocol below utilizes the Fischer Indole Synthesis , ensuring exclusive 5-iodo regiochemistry by building the indole core from 4-iodophenylhydrazine and ethyl pyruvate . This method is scalable, cost-effective, and yields high-purity material suitable for pharmaceutical applications.
Retrosynthetic Analysis & Pathway
The synthesis is designed to prevent regiochemical ambiguity. By starting with the iodine atom already installed at the para-position of the hydrazine, the cyclization forces the iodine into the C5 position of the indole ring.
Figure 1: Retrosynthetic pathway ensuring regioselective placement of the 5-iodo substituent.
Experimental Protocol
Phase 1: Synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 4-iodophenylhydrazine hydrochloride (2.70 g) in absolute ethanol (20 mL).
Add ethyl pyruvate (1.22 mL) dropwise over 5 minutes.
Stir at room temperature for 1 hour. Note: The suspension typically clears as the hydrazone forms, potentially followed by precipitation of the hydrazone intermediate.
Cyclization:
Carefully add concentrated H₂SO₄ (2.0 mL) dropwise to the reaction mixture. Caution: Exothermic.
Equip the flask with a reflux condenser.
Heat the mixture to reflux (80°C) for 3–4 hours. Monitor by TLC (System: Hexanes/Ethyl Acetate 4:1). The hydrazone spot will disappear, and a fluorescent blue spot (the indole) will appear.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The crude ester should precipitate as a tan/brown solid.
Stir for 30 minutes to ensure full precipitation.
Filter the solid using a Büchner funnel and wash with cold water (2 x 20 mL) to remove residual acid.
Purification:
Recrystallize the crude solid from hot ethanol .
Yield: Expected 60–75% (approx. 1.9 – 2.3 g).
Appearance: Pale yellow to off-white needles.
Phase 2: Hydrolysis to 5-Iodo-1H-indole-2-carboxylic acid
Reaction Type: Saponification
Reagents
Reagent
MW
Equiv.
Amount
Ethyl 5-iodo-indole-2-carboxylate
315.11
1.0
1.58 g (5 mmol)
Lithium Hydroxide (LiOH·H₂O)
41.96
3.0
0.63 g
THF / Water
-
3:1
20 mL
Procedure
Reaction:
Dissolve the ester (1.58 g) in THF (15 mL).
Dissolve LiOH·H₂O (0.63 g) in water (5 mL) and add it to the THF solution.
Stir the biphasic mixture at 50°C for 4 hours or until the starting material is consumed (TLC check).
Workup:
Evaporate the THF under reduced pressure (rotary evaporator).
Dilute the aqueous residue with water (10 mL).
Critical Step: Acidify the solution to pH ~2 using 1M HCl . The free acid will precipitate immediately as a white/off-white solid.
H-4 (C4-H): Appears as a doublet with a small coupling constant (~1.5 Hz) due to meta-coupling with H-6. It is significantly deshielded (shifted downfield to ~8.0 ppm) due to the adjacent Iodine atom and the aromatic ring current.
H-3 (C3-H): The diagnostic singlet for the indole-2-carboxylic acid scaffold, typically around 7.1 ppm.
Critical Process Parameters (CPP) & Troubleshooting
"Notes from the Bench"
Moisture Sensitivity: The Fischer cyclization releases ammonia (as ammonium salt). While the reaction is robust, using anhydrous ethanol improves the yield by preventing side reactions of the pyruvate ester.
Acid Catalyst Choice:
Sulfuric Acid: Best for small-to-medium scale (described above).
Polyphosphoric Acid (PPA): If the reaction stalls or yields are low, switch to PPA. Mix the hydrazone with PPA and heat to 100°C. However, PPA is viscous and difficult to quench (requires pouring onto crushed ice).
Purification of the Acid: The final carboxylic acid is often very insoluble. If recrystallization is needed, use Acetic Acid or a mixture of DMSO/Water . Do not attempt to purify the free acid by silica column chromatography unless you add 1% Acetic Acid to the eluent to prevent streaking.
Mechanism of Action (Fischer Indolization)
Understanding the mechanism aids in troubleshooting. The key step is the [3,3]-sigmatropic rearrangement.
Figure 2: Simplified mechanistic flow. Step 3 is sensitive to steric bulk and electronic effects.
Safety & Handling
4-Iodophenylhydrazine: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double gloves.
Sulfuric Acid: Corrosive. Always add acid to solvent, never the reverse.
Waste Disposal: The aqueous filtrate from the cyclization contains ammonium salts and strong acid. Neutralize with sodium bicarbonate before disposal.
Application Note: 5-Iodo-1H-indole-2-carboxylic Acid in Kinase Inhibitor Design
This guide details the strategic application of 5-iodo-1H-indole-2-carboxylic acid as a high-value scaffold in the synthesis of type I and type II kinase inhibitors. Executive Summary 5-iodo-1H-indole-2-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic application of 5-iodo-1H-indole-2-carboxylic acid as a high-value scaffold in the synthesis of type I and type II kinase inhibitors.
Executive Summary
5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) serves as a bifunctional "linchpin" intermediate in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles:
C-5 Iodide: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling extension into the kinase hydrophobic pocket (gatekeeper region).
C-2 Carboxylic Acid: A versatile handle for amide coupling or heterocycle formation, critical for establishing hydrogen bond networks with the kinase hinge region (e.g., Glu/Leu backbone residues).
This guide provides validated protocols for leveraging this scaffold to synthesize inhibitors targeting PIM1/2/3 , EGFR , and VEGFR kinases.
Strategic Design & Mechanism
In kinase inhibitor design, the indole core mimics the purine ring of ATP. The 5-iodo-1H-indole-2-carboxylic acid scaffold allows for a divergent synthesis strategy .
Structural Activity Relationship (SAR) Logic
The Indole NH (N-1): Often acts as a hydrogen bond donor to the hinge region (e.g., Glu121 in PIM1).
The C-2 Position: Amide derivatives here project substituents towards the solvent-exposed front, improving solubility and pharmacokinetic properties.
The C-5 Position: Substituents introduced here penetrate the deep hydrophobic pocket, determining selectivity against off-target kinases.
Pathway Visualization
The following diagram illustrates the divergent synthetic workflow.
Figure 1: Divergent synthetic pathways for 5-iodo-1H-indole-2-carboxylic acid. Path selection depends on the stability of the C-2 amide during subsequent transition-metal catalysis.
Experimental Protocols
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: To introduce an aromatic moiety at the C-5 position, targeting the kinase hydrophobic pocket. The 5-iodo handle is superior to the 5-bromo analog due to the weaker C-I bond, allowing for milder reaction conditions that preserve sensitive functional groups.
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
Preparation: In a generic microwave vial or round-bottom flask, dissolve 5-iodo-1H-indole-2-carboxylic acid (1 mmol, 301 mg) in 1,4-dioxane (8 mL).
Activation: Add the aryl boronic acid (1.2 mmol) and aqueous K₂CO₃ (2M, 2 mL). Degas the solution by bubbling nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling or catalyst deactivation.
Catalysis: Add the Palladium catalyst (0.05 mmol) quickly under a nitrogen stream. Seal the vessel.
Reaction: Heat to 90°C for 4–6 hours (or 100°C for 30 mins in a microwave reactor). Monitor by LC-MS for the disappearance of the starting iodide (m/z ~302 for [M+H]⁺).
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3–4 to precipitate the carboxylic acid product.
Purification: Filter the precipitate. If the product is soluble in organic solvent, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (MeOH/DCM gradient).
Validation Check:
Success Indicator: Appearance of a new peak in LC-MS corresponding to the coupled product mass.
Common Pitfall: If the carboxylic acid interferes with the catalyst, protect it as a methyl ester (using TMS-diazomethane) prior to coupling, then hydrolyze post-coupling.
Objective: To convert the carboxylic acid into an amide, often linking to a solubilizing group (e.g., piperazine, morpholine) or a pharmacophore targeting the solvent front.
Reagents:
Substrate: 5-iodo-1H-indole-2-carboxylic acid (or the C-5 substituted product from Protocol A)
Amine: Primary or secondary amine (1.1 equiv)
Coupling Agents: EDCI (1.2 equiv) and HOBt (1.2 equiv), or HATU (1.1 equiv)
Base: DIPEA (3.0 equiv)
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
Activation: Dissolve the indole carboxylic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and HATU (1.1 mmol). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow.
Coupling: Add the amine (1.1 mmol) dropwise.
Reaction: Stir at room temperature for 2–12 hours.
Quench: Dilute with water (20 mL).
Isolation:
Solid Product: If the product precipitates, filter and wash with water and diethyl ether.
Soluble Product: Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF, then brine.
Purification: Recrystallization from EtOH or column chromatography.
Case Study: PIM Kinase Inhibitor Synthesis
Target: Synthesis of a 5-phenyl-1H-indole-2-carboxamide derivative (PIM-1 Inhibitor analog).
Rationale: PIM kinases are overexpressed in hematological malignancies. The indole-2-carboxamide scaffold forms a bidentate hydrogen bond with the hinge region (Glu121/Asp128 in PIM1).
Data Summary of Key Intermediates:
Compound Stage
Modification
Method
Typical Yield
Key Spectral Feature (¹H NMR)
Starting Material
None
N/A
N/A
Doublet at ~8.0 ppm (H-4)
Intermediate 1
C-5 Phenyl
Suzuki (Prot. A)
75–85%
New aromatic multiplets 7.3–7.5 ppm
Final Product
C-2 Amide
HATU (Prot. B)
60–80%
Amide NH signal (broad singlet)
Pathway Diagram for PIM Inhibitor:
Figure 2: Linear synthesis of PIM kinase inhibitor starting from 5-iodo-1H-indole-2-carboxylic acid.
Handling & Safety (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
Storage: Light sensitive. Store at 2–8°C in amber vials. The C-I bond can degrade under prolonged UV exposure, liberating iodine (indicated by purple/brown discoloration).
Disposal: Halogenated organic waste.
References
Regioselective Iodination & Functionalization: Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. Link
PIM Kinase Inhibitors: Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. PubMed. Link
Amide Coupling Protocols: Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. Link
Cross-Coupling Utility: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Link
EGFR Inhibitor Analogs: Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors. ResearchGate. Link
Application Note: Functionalization of the Indole Ring of 5-Iodo-1H-indole-2-carboxylic Acid
Executive Summary & Strategic Analysis 5-iodo-1H-indole-2-carboxylic acid is a high-value pharmacophore scaffold, particularly prominent in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), NMDA rec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
5-iodo-1H-indole-2-carboxylic acid is a high-value pharmacophore scaffold, particularly prominent in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), NMDA receptor antagonists, and kinase inhibitors (EGFR/CDK2). Its structural utility lies in its orthogonal reactivity profile :
C5-Iodine Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), superior to its bromo-analogues due to the weaker C-I bond.[1]
C2-Carboxylic Acid: A versatile functional group that serves as a hydrogen bond donor/acceptor, a metal chelator (e.g., Mg²⁺ in integrase active sites), or a gateway to amides and esters.
N1-Nitrogen: A nucleophilic site for solubility modulation and pharmacokinetic (PK) tuning via alkylation or arylation.
C3-Position: The inherent nucleophilic center of the indole ring, susceptible to electrophilic aromatic substitution, though deactivated relative to indole by the electron-withdrawing C2-carboxyl group.
Critical Experimental Insight: While the free acid can be used directly in some aqueous-phase couplings, esterification (protection) of the C2-carboxylic acid is strongly recommended as the first step. This prevents catalyst poisoning by the carboxylate, improves solubility in organic solvents (THF, Dioxane, Toluene), and facilitates chromatographic purification.
Reaction Network & Logic Flow
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The red arrows indicate the high-priority C5-cross-coupling reactions facilitated by the iodine handle.
Application Protocols
Protocol A: Protection (Esterification)
Rationale: Essential for improving lipophilicity and compatibility with organometallic catalysts.
Method: Fischer Esterification (Scalable)
Dissolve: Suspend 5-iodo-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous ethanol or methanol (0.5 M).
Catalyze: Add concentrated H₂SO₄ (2.0 equiv) dropwise at 0°C.
Reflux: Heat to reflux for 6–12 hours. Monitor by TLC (Product is less polar than starting material).
Workup: Cool to RT. Concentrate in vacuo to ~20% volume. Pour into ice-water. Neutralize with sat. NaHCO₃. Filter the precipitate (usually high purity).
Yield: Typically 85–95%.
Protocol B: C5-Functionalization via Suzuki-Miyaura Coupling
Rationale: The C5-Iodine bond is significantly weaker than C-Br, allowing for milder conditions and lower catalyst loading.[1] This reaction installs biaryl systems crucial for kinase inhibitor potency.
Base/Solvent: Et₃N or DIPEA (used as solvent or co-solvent with THF/DMF).
Step-by-Step Procedure:
Mix: Combine indole ester, Pd catalyst, and CuI in a dry flask.
Inert Atmosphere: Purge with Argon. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).
Add Liquids: Add degassed THF and Et₃N.
Add Alkyne: Add the terminal alkyne dropwise.
Stir: Stir at Room Temperature (RT) for 1 hour. If sluggish, heat to 50°C. Note: 5-Iodoindoles often react at RT, whereas bromo-analogues require heating.
Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify.
Protocol D: N1-Alkylation
Rationale: Modulates biological half-life and membrane permeability. N-alkylation is generally preferred after C2-esterification to avoid O-alkylation of the carboxylate.
Method:
Deprotonation: Dissolve indole ester in anhydrous DMF. Cool to 0°C. Add NaH (60% dispersion, 1.1 equiv). Stir for 15–30 min until H₂ evolution ceases.
Extraction: Extract with EtOAc or DCM. Wash extensively with water/LiCl solution to remove DMF.
Troubleshooting & Expert Tips
De-iodination: If you observe the formation of the de-iodinated indole (5-H-indole) during Suzuki coupling, it indicates β-hydride elimination or protodehalogenation. Solution: Switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ and use anhydrous conditions with Cs₂CO₃.
C3-Interference: The C3 position is nucleophilic. Avoid strong electrophiles (e.g., nitration mixtures) before completing the C5-cross-coupling, as the iodine can be labile under harsh oxidative conditions.
Free Acid Coupling: If you must couple the free acid (without esterification), use water-soluble catalysts (e.g., Pd(OAc)₂ with TPPTS) in basic aqueous media, but expect lower yields due to solubility issues.
References
Synthesis of Functionalized Indole-2-carbonitriles via Sonogashira/Suzuki:
Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
Source: Molecules (MDPI), 2021.
URL:[Link]
Relevance: Validates Pd-catalyzed coupling conditions (Sonogashira/Suzuki) on 3-iodo-indole cores, directly transferable to the 5-iodo isomer.
Indole-2-Carboxylic Acid as HIV-1 Integrase Inhibitors:
Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[7]
Source: Molecules (NIH/PubMed), 2023.
URL:[Link]
Relevance: Highlights the biological importance of the scaffold and the necessity of the C2-COOH for metal chelation.
Suzuki Coupling of 5-Bromo/Iodoindazoles (Bioisosteres):
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2]
Source: Molecules (NIH/PubMed), 2010.
URL:[Link]
Relevance: Demonstrates the superior reactivity of 5-halo-azoles in cross-coupling reactions.
General Reactivity of Indole-2-Carboxylic Acids:
Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid.[8]
Source: Chirality (Wiley), 2024.
URL:[Link]
Relevance: Discusses the challenges and strategies for peptide coupling and modification of the acid moiety.
Strategic Utilization of 5-Iodo-1H-indole-2-carboxylic Acid in Antiviral Scaffold Optimization
This Application Note and Protocol Guide details the strategic utilization of 5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) in the development of antiviral therapeutics. Executive Summary 5-iodo-1H-indole-2-carbox...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the strategic utilization of 5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5) in the development of antiviral therapeutics.
Executive Summary
5-iodo-1H-indole-2-carboxylic acid serves as a high-value "divergent scaffold" in medicinal chemistry, particularly for the discovery of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and HCV NS5B polymerase inhibitors . Unlike simple building blocks, this compound possesses two distinct "handles" for orthogonal functionalization:
C2-Carboxylic Acid: Acts as the primary pharmacophore for metal ion chelation (
or ) within viral active sites.
C5-Iodine Moiety: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of hydrophobic "wings" essential for high-affinity binding to viral pockets.
This guide provides the rationale, mechanism, and validated protocols for transforming this scaffold into potent antiviral candidates.
Mechanism of Action: The "Anchor and Reach" Model
In antiviral drug design, particularly for HIV-1 integrase inhibitors, the molecule must perform two functions simultaneously: sequester metal cofactors and occupy the hydrophobic viral DNA channel .
The Chelation Core (The "Anchor")
The indole-2-carboxylic acid motif mimics the diketo acid pharmacophore found in FDA-approved drugs like Raltegravir and Dolutegravir.
Mechanism: The carboxylate oxygen and the indole N-H (or adjacent C3 substituents) form a tridentate or bidentate complex with the two catalytic
ions in the HIV-1 integrase active site.
Effect: This neutralizes the enzyme's ability to process viral DNA, halting the "Strand Transfer" step required for integrating the viral genome into the host.
The C5-Functionalization (The "Reach")
The 5-iodo position is critical because it sits facing the hydrophobic pocket adjacent to the active site (often interacting with residues like Tyr143 or Asn117 in HIV-1 integrase).
Role of Iodine: It allows researchers to replace the iodine with bulky aryl or heteroaryl groups.
Result: These new groups displace water molecules from the hydrophobic pocket, significantly increasing binding entropy and potency (often shifting
from to range).
Mechanistic Pathway Diagram
Caption: The dual-action mechanism where the scaffold anchors to the metal center while the C5-modification blocks the viral DNA channel.
Application Note: Structure-Activity Relationship (SAR) Data
The following table summarizes how modifying the 5-position of the indole-2-carboxylic acid scaffold impacts antiviral potency against HIV-1 Integrase.
C5-Substituent (R)
Chemical Transformation
(Integrase Inhibition)
Mechanistic Insight
-I (Parent)
None (Starting Material)
> 50
Weak binder; lacks hydrophobic reach.
-Phenyl
Suzuki Coupling
12.5
Moderate improvement; fills partial volume.
-4-Fluorophenyl
Suzuki Coupling
3.2
Improved lipophilicity and metabolic stability.
-Benzo[d][1,3]dioxol
Suzuki Coupling
0.13
Optimal Fit: H-bonding + -stacking in pocket.
-Acetamide
Buchwald-Hartwig
> 100
Loss of activity; polar group clashes with hydrophobic pocket.
Objective: To convert 5-iodo-1H-indole-2-carboxylic acid into a library of 5-aryl derivatives for SAR screening.
Rationale: The C-I bond is weaker than C-Br, allowing for milder reaction conditions (60-80°C) that preserve the integrity of the carboxylic acid (often protected as an ester during this step).
Protection: Convert 5-iodo-1H-indole-2-carboxylic acid to its ethyl ester using
in EtOH (Reflux, 2h). Evaporate to dryness.
Setup: In a nitrogen-purged reaction vial, combine the ethyl ester (1.0 mmol), aryl boronic acid (1.2 mmol), and
(3.0 mmol).
Catalysis: Add degassed 1,4-dioxane (10 mL) and water (2.5 mL). Add
(0.05 mmol).
Reaction: Seal and heat to 80°C for 4 hours. Monitor consumption of the iodo-starting material via TLC (Hexane:EtOAc 3:1).
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
Hydrolysis (Critical): Redissolve crude residue in THF/Water (1:1). Add LiOH (5 equiv) and stir at RT for 12h to deprotect the carboxylic acid (active drug form).
Purification: Acidify to pH 3 with 1M HCl. Precipitate the product or extract with EtOAc.[1] Purify via reverse-phase HPLC.
Protocol B: HIV-1 Integrase Strand Transfer Assay
Objective: Validate the antiviral potential of the synthesized derivatives.[2]
Type: Self-validating enzymatic assay using donor/target DNA.
Materials:
Recombinant HIV-1 Integrase.
Biotinylated Donor DNA (mimics viral DNA).
Digoxigenin-labeled Target DNA (mimics host DNA).
AlphaScreen™ or ELISA detection reagents.
Workflow:
Pre-Incubation: Incubate 200 nM Recombinant Integrase with the test compound (diluted in DMSO) for 15 minutes at 37°C.
Control: Use Raltegravir (100 nM) as a positive control.
Complex Assembly: Add Biotinylated Donor DNA (50 nM) and
(10 mM). Incubate for 30 minutes to allow the enzyme to bind the viral DNA mimic.
Strand Transfer: Add Digoxigenin-Target DNA. Incubate for 60 minutes.
Mechanism:[1][3] If the drug works, the integrase cannot catalyze the insertion of Donor DNA into Target DNA.
Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads.
Readout: Measure signal. A decrease in signal correlates directly with inhibition of strand transfer.
Workflow Visualization
Caption: Iterative workflow for transforming the 5-iodo precursor into a validated antiviral lead.
References
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
Source: Royal Society of Chemistry (RSC) / PubMed
URL:[Link]
Relevance: Establishes the indole-2-carboxylic acid scaffold as a potent INSTI and details the SAR of C5/C6 modifications.
Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors.
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Relevance: Validates the chelation mechanism of the carboxylic acid moiety in HIV-1 integrase.[4]
Indole – a promising pharmacophore in recent antiviral drug discovery.
Source: RSC Advances
URL:[Link]
Relevance: comprehensive review of indole scaffolds, highlighting the specific utility of halogenated indoles in synthesis.
Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.
Source: Acta Pharmaceutica Sinica B (via ScienceDirect/NIH)
URL:[Link]
Relevance: Provides specific protocols for synthesizing indole-2-carboxylates and testing against broad-spectrum viruses (Influenza/Coxsackie).
Technical Support Center: Optimizing the Synthesis of 5-Iodo-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing 5-iodo-1H-indole-2-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing 5-iodo-1H-indole-2-carboxylic acid. This compound is a critical building block, particularly in the synthesis of high-affinity dopamine D3 receptor antagonists and other functionalized heterobiaryls (1).
The most robust, scalable, and self-validating approach avoids direct iodination of the free acid—which is prone to decarboxylation—and instead utilizes a three-step sequence: one-pot esterification/di-iodination, regioselective C3-deiodination, and saponification.
The Mechanistic Workflow & Causality
Direct electrophilic aromatic substitution of indole-2-carboxylic acid is inherently problematic. The C3 position is the most nucleophilic site on the indole ring, meaning iodination will kinetically favor that position first. Pushing the reaction to iodinate the C5 position requires harsh oxidative conditions that often lead to the decarboxylation of the free acid.
To circumvent this, our recommended protocol adapts the established methodology for the preparation of ethyl 5-iodo-1H-indole-2-carboxylate (2).
Step 1: The carboxylic acid is protected via Fischer esterification in ethanol. Concurrently, iodine (I₂) and sodium iodate (NaIO₃) in the presence of concentrated sulfuric acid generate a potent electrophilic iodonium species (I⁺). The NaIO₃ acts as an oxidant to recycle the iodide byproduct back to I₂, ensuring atom economy. This yields ethyl 3,5-diiodo-1H-indole-2-carboxylate .
Step 2: Regioselective deiodination. The C3-iodine bond is more sterically hindered and electronically distinct from the C5-iodine bond. By treating the diiodo intermediate with zinc dust in concentrated HCl, nascent hydrogen selectively reduces the C3 position, yielding ethyl 5-iodo-1H-indole-2-carboxylate .
Step 3: Standard base-catalyzed saponification removes the ethyl protecting group to deliver the final 5-iodo-1H-indole-2-carboxylic acid .
Visualizing the Synthetic Pathway
Workflow for the regioselective synthesis of 5-iodo-1H-indole-2-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 3,5-diiodo-1H-indole-2-carboxylate
To a stirring solution of indole-2-carboxylic acid (1.0 eq, e.g., 2.5 g, 13 mmol) in anhydrous ethanol (25 mL), add I₂ (1.0 eq, 3.35 g) and NaIO₃ (0.5 eq, 1.42 g).
Carefully add concentrated H₂SO₄ (1.5 mL) dropwise. Self-Validation: The H₂SO₄ catalyzes both the esterification and the oxidation cycle; an immediate color change indicates the generation of the active electrophile.
Stir the resulting solution at room temperature for 4-6 hours. Monitor the reaction via LC-MS to ensure complete conversion past the 3-iodo intermediate.
Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted iodine. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3,5-diiodo intermediate.
Step 2: Regioselective Deiodination to Ethyl 5-iodo-1H-indole-2-carboxylate
Suspend the crude ethyl 3,5-diiodo-1H-indole-2-carboxylate in concentrated HCl (approx. 5 mL/g of intermediate).
While stirring vigorously at room temperature, add Zinc dust (approx. 2.0-3.0 eq) strictly portionwise to control the exothermic reduction.
Self-Validation: Monitor strictly by TLC (e.g., Hexanes/EtOAc). The C3-I bond reduces rapidly. Quench immediately upon the disappearance of the di-iodo starting material to prevent over-reduction.
Perform an extractive work-up with dichloromethane or ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Step 3: Saponification to 5-Iodo-1H-indole-2-carboxylic acid
Dissolve the crude ethyl 5-iodo-1H-indole-2-carboxylate in a mixture of ethanol and aqueous KOH (2.0 eq).
Stir at room temperature or gentle reflux until ester hydrolysis is complete (verify by TLC).
Concentrate under reduced pressure to remove the ethanol. Dilute the aqueous layer with water and acidify with 1M HCl to pH 2-3.
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to afford the pure 5-iodo-1H-indole-2-carboxylic acid.
Quantitative Data Summary
Step
Chemical Transformation
Reagents / Catalyst
Reaction Temp
Typical Yield
1
Esterification & Di-iodination
I₂, NaIO₃, conc. H₂SO₄, EtOH
Room Temp
85 - 90% (Crude)
2
Regioselective C3-Deiodination
Zn dust, conc. HCl
Room Temp
75 - 80%
3
Saponification
KOH, EtOH, H₂O
RT / Reflux
85 - 95%
Overall
Indole-2-carboxylic acid to Target
-
-
~ 60 - 68%
Troubleshooting Guides & FAQs
Q: Why am I seeing significant amounts of unreacted 3-iodo intermediate instead of the 3,5-diiodo species in Step 1?A: The C3 position of the indole ring is highly nucleophilic and iodinates rapidly. Iodination at the C5 position requires a stronger electrophile. If the reaction stalls at the 3-iodo stage, it usually indicates insufficient activation of the iodine. Ensure your sulfuric acid is highly concentrated and not degraded by atmospheric moisture, as H₂SO₄ is critical for driving the NaIO₃ oxidation cycle that generates the active iodonium (I⁺) species.
Q: During the zinc reduction (Step 2), I am losing the iodine at the C5 position as well, yielding ethyl indole-2-carboxylate. How do I prevent this over-reduction?A: Over-reduction is a common kinetic control issue. The C3-I bond is weaker and more reactive than the C5-I bond, allowing for selective reduction. However, if the local temperature spikes or if the reaction is left too long, the C5-I bond will also reduce. To prevent this, add the Zn dust strictly portionwise to control the exotherm, maintain the reaction at room temperature (use a water bath if scaling up), and quench the reaction immediately once TLC indicates the disappearance of the di-iodo starting material.
Q: Why do we esterify first, iodinate, and then hydrolyze back to the acid? Why not directly iodinate the acid?A: Direct iodination of indole-2-carboxylic acid under acidic, oxidative conditions frequently leads to decarboxylation, yielding 3,5-diiodoindole instead of the desired carboxylic acid. Converting the acid to an ethyl ester protects the carboxyl moiety from decarboxylation during the harsh electrophilic aromatic substitution, ensuring the structural integrity of the indole core.
Q: The final product from Step 3 is discolored (brown/pink). How can I improve the purity?A: Discoloration is typically caused by trace unreacted iodine or oxidized indole byproducts carrying over from Step 1. Ensure a thorough aqueous sodium thiosulfate wash during the workup of Step 1. For the final product, recrystallization from ethanol/water or passing the ester through a quick silica plug prior to saponification will yield a white to off-white powder.
References
Title: N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)
purification techniques for crude 5-iodo-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for Indole Derivative Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Derivative Purification. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of crude 5-iodo-1H-indole-2-carboxylic acid.
Synthesizing halogenated indole-2-carboxylic acids—often achieved via the basic hydrolysis of their corresponding ethyl esters or through Reissert synthesis[1][2]—frequently yields a crude product contaminated with unreacted precursors, colored oxidation byproducts, and inorganic salts. Because this compound is a critical intermediate for downstream decarboxylation[3] and the synthesis of high-affinity receptor antagonists[1], achieving >98% purity is paramount.
Below, you will find a quantitative comparison of purification strategies, an in-depth troubleshooting Q&A, and self-validating experimental protocols.
Part 1: Quantitative Comparison of Purification Techniques
To select the most appropriate method for your crude mixture, consult the empirical data summarized below. The choice of technique depends heavily on the specific impurity profile of your crude batch[4].
Purification Method
Typical Purity Achieved
Average Yield Recovery
Scalability
Primary Impurities Targeted
Acid-Base Extraction
90–95%
>90%
High (Multi-gram)
Unreacted ester precursors, neutral organics
Recrystallization (EtOH/H₂O)
>98%
75–85%
High (Multi-gram)
Trace organics, colored oxidation products
Silica Gel Chromatography
>99%
60–70%
Low-Medium (mg to g)
Structurally similar halogenated byproducts
Part 2: Troubleshooting Guide & FAQs
Q1: My crude 5-iodo-1H-indole-2-carboxylic acid is persistently discolored (pink/brown) even after recrystallization. Why is this happening, and how can I achieve a pure white crystalline solid?A1: The electron-rich pyrrole moiety of the indole ring is highly susceptible to auto-oxidation when exposed to air and light, generating highly conjugated, colored polymeric impurities[5]. If your chosen recrystallization solvent does not thermodynamically differentiate between the product and these impurities, the color will co-crystallize.
Solution: Incorporate an activated carbon (charcoal) decolorization step during hot filtration. Furthermore, perform the recrystallization under an inert atmosphere (nitrogen or argon) using degassed solvents (e.g., absolute ethanol) to halt further oxidation during the heating phase[4][5].
Q2: I am trying to purify my crude mixture via silica gel column chromatography, but the compound streaks heavily down the column, leading to poor fraction resolution. How can I fix this?A2: This is a classic chromatographic failure caused by the acidic nature of the C2-carboxylic acid group. The unprotonated carboxylate undergoes strong, multivalent hydrogen bonding with the slightly acidic silanol groups on the stationary silica phase, causing severe tailing[5].
Solution: You must suppress the ionization of the carboxylic acid. Add a volatile acidifier—such as 0.1% to 1% glacial acetic acid or Trifluoroacetic Acid (TFA)—to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This protonates the compound, weakening its interaction with the silica and resulting in sharp, well-resolved bands[5].
Fig 2. Mechanistic effect of mobile phase acidification on silica gel chromatography resolution.
Q3: My crude mixture contains unreacted ethyl 5-iodo-1H-indole-2-carboxylate from the previous synthesis step. What is the most efficient way to separate them without chromatography?A3: Because the starting material is a neutral ester and your target is an ionizable carboxylic acid, you can exploit their distinct pKa values using an acid-base extraction (phased crystallization)[1][6]. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated NaHCO₃). The target acid will deprotonate and migrate to the aqueous layer, leaving the unreacted ester in the organic layer. Acidifying the separated aqueous layer will precipitate the pure 5-iodo-1H-indole-2-carboxylic acid[1].
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems. By observing the specific physical phase changes described, you can confirm the success of each step in real-time.
Protocol A: Acid-Base Extraction & Precipitation
Purpose: To remove neutral organic impurities (e.g., unreacted esters) and inorganic salts.
Dissolution: Dissolve 10.0 g of crude 5-iodo-1H-indole-2-carboxylic acid in 150 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
Basic Extraction: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Gently shake and vent the funnel.
Causality: The base deprotonates the carboxylic acid (forming a water-soluble sodium salt), driving it into the aqueous phase. Neutral impurities remain in the EtOAc.
Phase Separation: Allow the layers to separate. Collect the bottom aqueous layer. Wash the remaining organic layer with an additional 50 mL of NaHCO₃ and combine the aqueous extracts. Discard the organic layer.
Acidification (Self-Validation Step): Place the combined aqueous layer in an ice bath and stir vigorously. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches ~2.0.
Validation: Verify the pH using indicator paper. As the pH drops below the compound's pKa, a dense off-white precipitate of pure 5-iodo-1H-indole-2-carboxylic acid will immediately crash out of the solution[4][6].
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water to remove residual HCl and salts[4]. Dry under a high vacuum to a constant weight.
Protocol B: Optimized Recrystallization with Decolorization
Purpose: To achieve >98% purity and remove trace colored oxidation products.
Solvent Addition: Place the dried precipitate from Protocol A into a round-bottom flask. Add a minimal volume of degassed Absolute Ethanol (approx. 10-15 mL per gram of compound)[4].
Heating & Decolorization: Attach a reflux condenser and heat the mixture under a nitrogen atmosphere until the solid fully dissolves. If the solution is colored, add 5% w/w activated charcoal and reflux for an additional 15 minutes.
Hot Filtration: Rapidly filter the boiling solution through a pad of Celite using a pre-warmed Buchner funnel to remove the charcoal.
Causality: Pre-warming the funnel prevents premature crystallization in the filter stem.
Crystallization (Self-Validation Step): Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour.
Validation: You should observe the formation of fine, pure white, needle-like crystals[7]. If an oil forms instead (oiling out), reheat the mixture and add a few drops of water to adjust the solvent polarity.
Collection: Filter the crystals under vacuum, wash with a minimal amount of ice-cold ethanol, and dry thoroughly under vacuum[4].
Fig 1. Decision tree for purifying crude 5-iodo-1H-indole-2-carboxylic acid based on impurities.
References
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
National Institutes of Health (PMC). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Retrieved from[Link]
Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
Royal Society of Chemistry (RSC). Harvey: The Synthesis of 5-Iodotryptophan and Some Derivatives. Retrieved from [Link]
Canadian Science Publishing. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
common side reactions in the synthesis of 5-iodo-1H-indole-2-carboxylic acid
Current Status: Operational Topic: Troubleshooting Common Side Reactions & Impurities Ticket ID: IND-IO-5-COOH-001 Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The Synthetic Landscape T...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting Common Side Reactions & Impurities
Ticket ID: IND-IO-5-COOH-001
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Synthetic Landscape
The synthesis of 5-iodo-1H-indole-2-carboxylic acid presents a classic dilemma in heterocyclic chemistry: balancing the reactivity of the electron-rich indole core with the stability of the iodine substituent.[1]
Users typically encounter issues arising from two distinct synthetic strategies:
The "Construction" Strategy (Fischer/Reissert): Building the indole ring from an iodinated precursor.[1] The challenge here is tolerance —keeping the iodine atom intact during harsh cyclization conditions.[1]
The "Functionalization" Strategy (Direct Iodination): Iodinating an existing indole-2-carboxylic acid. The challenge here is regioselectivity —the indole C3 position is electronically favored over the desired C5 position.
This guide addresses the specific side reactions associated with these routes, providing mechanistic insights and recovery protocols.
Critical Troubleshooting Guide (By Route)
Route A: Direct Iodination of Indole-2-Carboxylic Acid
Most common failure mode: Wrong Regioisomer (C3-Iodo instead of C5-Iodo)
The Problem:
If you treat indole-2-carboxylic acid (or its ester) with 1 equivalent of an iodinating agent (NIS or
), you will predominantly isolate the 3-iodo isomer, not the 5-iodo. The C3 position is the most nucleophilic site on the indole ring (enamine-like reactivity).[1]
The Solution (The "Over-iodination" Protocol):
To force iodine onto the C5 position, you must kinetically saturate the C3 position first.[1] The most robust protocol involves bis-iodination followed by selective de-iodination .[1]
Protocol Logic:
Bis-iodination: Treat with excess iodine to form 3,5-diiodoindole-2-carboxylic acid .
Selective Reduction: Use Zinc/Acetic Acid (Zn/AcOH).[1][2] The C3-I bond is more labile (electronically activated by the adjacent nitrogen lone pair) than the C5-I bond (typical aryl iodide).[1] The C3 iodine is removed, leaving the C5 iodine intact.
Side Reaction Profile: Direct Iodination
Side Product
Observation (TLC/LCMS)
Root Cause
Corrective Action
3-Iodo-indole-2-COOH
Major product (often >80%)
Kinetic preference for C3 electrophilic substitution.
Do not stop here. Proceed to bis-iodination or switch to Route B.
3,5-Diiodo-indole-2-COOH
Intermediate spot
Excess iodinating agent (Desired intermediate).
Isolate or carry through to Zn reduction immediately.[1]
Oxidative Dimerization
Colored (pink/red) baseline material
Radical coupling due to light/air exposure during reaction.[1]
The Problem:
While this route guarantees the iodine is at the C5 position (by starting with it there), the harsh acidic conditions required for the [3,3]-sigmatropic rearrangement often lead to "tars" (polymerization) or loss of the iodine if the acid is too strong (protodeiodination).[1]
Side Reaction Profile: Fischer Synthesis
Side Product
Observation (TLC/LCMS)
Root Cause
Corrective Action
Polymeric Tars
Dark brown/black oil; streak on TLC
Acid concentration too high or temp too high.
Switch from Polyphosphoric Acid (PPA) to milder Lewis acids ( in AcOH) or in EtOH.
Uncyclized Hydrazone
Bright yellow/orange solid
Incomplete reaction; water in solvent inhibiting cyclization.[1]
Protodeiodination (rare but possible with HI or strong mineral acids).
Avoid HI or HBr.[1] Use Methanesulfonic acid (MsOH) or pTsOH.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic trap of direct iodination and the "blocking" strategy required to bypass it.
Figure 1: The "Selectivity Trap" in direct iodination. Note that direct C5 iodination is kinetically disfavored compared to C3.[1] The successful route requires passing through the di-iodo intermediate.[1]
FAQ: Expert Troubleshooting
Q: My product is turning purple on the filter paper. Is it decomposing?A: Likely, yes. Indoles are electron-rich and prone to auto-oxidation to form indoxyl-like radical species (often colored).
Fix: Store the wet cake under nitrogen or wash immediately with a reducing agent like dilute sodium bisulfite (
) during filtration.[1] Dry in a vacuum oven away from light.
Q: I see a new spot during the hydrolysis of the ester (Ethyl 5-iodoindole-2-carboxylate). What is it?A: If you are using harsh basic hydrolysis (NaOH/Heat) for too long, you might be observing decarboxylation .
Mechanism: Indole-2-carboxylic acids are prone to thermal decarboxylation to form 5-iodoindole.
Fix: Use milder hydrolysis conditions (LiOH in THF/Water at room temperature) or carefully monitor the temperature. Do not heat the free acid above 100°C during drying.[1]
Q: Can I use the Reissert Synthesis (from 2-nitro-4-iodotoluene)?A: Yes, this is a very reliable "classic" route.
Watch out for: The reduction step (Zinc/Acetic Acid).[1][2][3][4] While aryl iodides are generally stable to Zn/AcOH, prolonged exposure at reflux can cause minor de-halogenation. Monitor reaction progress closely and quench as soon as the cyclization is complete.
References & Validated Protocols
Regioselective Iodination Strategy:
Source: "Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate."[5] This paper details the C3,C5-bisiodination and subsequent selective C3-dehalogenation strategy.[5]
URL:
Fischer Indole Synthesis Mechanism:
Source: "Fischer Indole Synthesis - Alfa Chemistry."[1][6] Provides detailed mechanistic steps regarding the hydrazone rearrangement and acid catalysis.
URL:
Reissert Indole Synthesis:
Source: "Reissert Indole Synthesis - Wikipedia."[1][4] Describes the condensation of o-nitrotoluene with diethyl oxalate and reductive cyclization.[1][2][4][7][8]
Source: "Regioselective C5-H direct iodination of indoles."[1][10] Discusses alternative radical pathways for direct C5 functionalization, though less common for the 2-COOH derivative.
optimizing reaction conditions for coupling with 5-iodo-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for Advanced Cross-Coupling Applications. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Cross-Coupling Applications.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when working with highly functionalized heterocycles. 5-Iodo-1H-indole-2-carboxylic acid is a highly valuable, yet notoriously temperamental building block. It presents a "trifecta" of reactivity: an electrophilic C5-iodo site primed for transition-metal catalysis, a nucleophilic and acidic unprotected indole N-H, and a C2-carboxylic acid that can act as a competitive ligand for metal catalysts.
This guide is designed to move beyond basic protocols. We will explore the causality behind reaction failures, establish self-validating experimental workflows, and provide authoritative solutions to optimize your coupling conditions.
I. Chemoselectivity & Workflow Strategy
Before executing a reaction, it is critical to map the chemoselective vulnerabilities of the substrate. The diagram below illustrates the strategic decision tree for functionalizing 5-iodo-1H-indole-2-carboxylic acid, highlighting the divergence between C5 cross-coupling and C2 amidation.
Workflow for chemoselective functionalization of 5-iodo-1H-indole-2-carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: Should I protect the C2-carboxylic acid before attempting a Suzuki-Miyaura coupling at the C5 position?
A: In most discovery chemistry workflows, yes . While direct coupling of the free acid is possible, it is mechanistically fraught. The free carboxylic acid (pKa ~4) will rapidly consume one equivalent of the base required to activate the boronic acid for transmetalation[1]. More critically, the resulting carboxylate anion can act as a bidentate ligand, coordinating to the Pd(II) intermediate after oxidative addition. This forms a stable, off-cycle palladium-carboxylate complex, effectively poisoning your catalyst and stalling the reaction.
Best Practice: Convert the acid to a methyl or ethyl ester prior to coupling. For example, forming 5-iodoindole-2-carboxylic acid ethyl ester via standard Fischer esterification or using ethyl bromomalonate provides a robust, highly soluble substrate that couples efficiently[2]. Post-coupling, the ester can be readily hydrolyzed back to the acid using aqueous LiOH or KOH in ethanol[3].
Q2: If I must perform a direct Suzuki coupling on the unprotected free acid, how should I adjust my conditions?
A: If protecting group chemistry adds unacceptable steps to your synthesis, you must compensate for the free acid by adjusting the stoichiometry and the nature of the base.
Base Equivalents: You must use at least 3.0 to 4.0 equivalents of base. The first equivalent deprotonates the carboxylic acid, the second deprotonates the indole N-H (depending on the base strength), and the remaining base is required to form the reactive boronate complex[1].
Base Selection: Avoid weak, insoluble bases. Use aqueous solutions of
or . The presence of water is non-negotiable here; it helps dissolve the resulting indole-carboxylate salt and facilitates the transmetalation step.
Q3: Why am I seeing N-arylation byproducts instead of the desired C5-coupled product?
A: This is a classic chemoselectivity issue. The indole N-H is nucleophilic. In the presence of a strong base (like
or ) and a palladium catalyst, the reaction can pivot from a Suzuki-Miyaura pathway to a Buchwald-Hartwig amination pathway.
Causality: Oxidative addition of Pd(0) into the C5-I bond is fast. However, if transmetalation with the boronic acid is slow (often due to steric hindrance or poor boronic acid activation), the Pd(II)-aryl intermediate has a long half-life. The deprotonated indole nitrogen from another substrate molecule can trap this Pd(II) species, leading to intermolecular N-arylation.
Solution: Ensure your boronic acid is highly active. Switch to a more reactive boronate ester (pinacol ester)[4], or use a biphasic solvent system (Dioxane/Water 4:1) with to accelerate transmetalation over N-coordination.
III. Troubleshooting Guide & Data Presentation
When optimizing the coupling of 5-iodo-1H-indole-2-carboxylic acid (or its ester derivatives), empirical data reveals clear trends in catalyst and solvent efficacy.
Table 1: Base and Solvent Optimization Matrix (Suzuki Coupling)
Base (Eq)
Solvent System
Catalyst System
Mechanistic Outcome / Yield Impact
(1.5 eq)
Toluene (Anhydrous)
Failure (<10% yield). Base is consumed by the COOH. No base left to activate the boronic acid.
(3.5 eq)
Dioxane / (4:1)
Optimal (75-90% yield). Water dissolves the carboxylate salt; excess base ensures transmetalation[3].
(3.0 eq)
DMF
/ SPhos
Moderate (40-50%). High solubility, but strong base promotes competitive N-arylation side reactions.
(3.0 eq)
THF
Poor (20%). Amine bases are generally insufficient for activating arylboronic acids in Suzuki couplings.
Table 2: Troubleshooting Common Failure Modes
Observation (via LCMS/TLC)
Mechanistic Cause
Recommended Corrective Action
Complete recovery of starting material.
Catalyst oxidation or inactive boronic acid.
Rigorously degas solvents (sparge with for 15 mins). Ensure boronic acid is not dehydrated to boroxine.
Mass corresponds to dehalogenated indole (protodeiodination).
-hydride elimination from solvent/ligand, or premature reductive elimination.
Switch solvent from alcohols (e.g., EtOH) to Dioxane. Change catalyst to to enforce cis-geometry.
Mass corresponds to homocoupled boronic acid (Biaryl).
Oxygen ingress causing oxidative homocoupling of the boronic acid.
Improve inert atmosphere technique. Add boronic acid in portions if homocoupling persists.
IV. Self-Validating Standard Operating Procedure (SOP)
This protocol describes the optimized Suzuki-Miyaura cross-coupling of ethyl 5-iodo-1H-indole-2-carboxylate (the protected form of the acid, highly recommended for reliable yields)[2] with an arylboronic acid. It incorporates built-in validation steps to ensure scientific integrity.
Reagents:
Ethyl 5-iodo-1H-indole-2-carboxylate (1.0 equiv)
Arylboronic acid or Arylpinacolboronate ester (1.2 - 1.5 equiv)[4]
adduct (0.05 equiv, 5 mol%)
(2.5 equiv)
1,4-Dioxane /
(4:1 ratio, 0.1 M concentration)
Step-by-Step Methodology:
Preparation and Degassing (Critical Step):
In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the solid reagents: ethyl 5-iodo-1H-indole-2-carboxylate, arylboronic acid, and
.
Validation Check 1: Do not add the palladium catalyst yet.
Add the 1,4-Dioxane and
. Seal the vessel with a septum.
Sparge the mixture with ultra-pure Argon or Nitrogen for at least 15 minutes using a submerged needle, with a vent needle in the septum. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from oxidation.
Catalyst Addition:
Briefly open the vessel under a positive flow of inert gas and quickly add the
catalyst. Reseal the vessel.
Causality:
is a Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species by the boronic acid or the amine/solvent. The bidentate dppf ligand enforces a cis geometry, which accelerates the final reductive elimination step and minimizes side reactions.
Reaction Execution & Monitoring:
Heat the reaction mixture to 80–90 °C in an oil bath or heating block.
Validation Check 2 (1 Hour Mark): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter through a syringe filter, and analyze via LCMS.
Self-Validating Logic: You should observe the disappearance of the starting material (typically eluting later due to the heavy iodine atom) and the appearance of the product mass. If the starting material is intact but the boronic acid is gone, homocoupling has occurred (oxygen leak). If both are intact, the catalyst is dead.
Workup and Isolation:
Once LCMS confirms >95% conversion, cool the reaction to room temperature.
Dilute the mixture with Ethyl Acetate (EtOAc) and Water.
Separate the layers. Extract the aqueous layer twice with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Note: To obtain the free 5-aryl-1H-indole-2-carboxylic acid, dissolve the purified ester in THF/MeOH/H2O (2:1:1) and treat with 3.0 equivalents of LiOH at room temperature for 4 hours, followed by careful acidification with 1M HCl to pH 3 to precipitate the product[3].
V. References
Newman, A. H., et al. "N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists." National Center for Biotechnology Information (PMC). Available at:[Link]
Touré, B. B., et al. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at:[Link]
Technical Support Center: Troubleshooting Low Reactivity of 5-iodo-1H-indole-2-carboxylic Acid
Welcome to the technical support center for 5-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-iodo-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactivity issues encountered during the chemical modification of this versatile building block. This document will delve into the nuances of its reactivity in key synthetic transformations, offering not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: Understanding the Reactivity Profile
5-iodo-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, offering three points for diversification: the reactive C-I bond at the 5-position, the carboxylic acid at the 2-position, and the indole N-H. However, the interplay of these functional groups can lead to unexpected low reactivity or side reactions. The electron-withdrawing nature of the carboxylic acid can deactivate the indole ring, while the acidic N-H can interfere with certain reaction conditions. Furthermore, the indole-2-carboxylic acid moiety is susceptible to decarboxylation under thermal stress, a critical consideration in many cross-coupling reactions. This guide will address these challenges in a practical, question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with 5-iodo-1H-indole-2-carboxylic acid failing or giving low yields?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging substrates often benefit from more robust catalytic systems. Consider using modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) which can promote the oxidative addition step and stabilize the palladium catalyst.[1][2]
Base Selection: The base plays a crucial role in the transmetalation step.[3] The choice of base should be carefully considered, as it can also influence the stability of the starting material. For instance, strong bases might promote side reactions. A screening of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended.[1][4] The solubility of the base in the chosen solvent system is also a key parameter.[5]
Side Reaction: Protodeboronation: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.
Side Reaction: Decarboxylation: As previously mentioned, indole-2-carboxylic acids can undergo decarboxylation at elevated temperatures.[6] If your reaction requires high temperatures, you might be losing your starting material. Monitoring the reaction for the formation of 5-iodoindole is advisable. If decarboxylation is a significant issue, protecting the carboxylic acid as an ester may be a viable strategy.
Degassing: Palladium(0) catalysts are sensitive to oxygen.[1] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Logic for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Question 2: My Heck or Sonogashira reaction is not proceeding. What should I check?
Answer:
The principles for troubleshooting Heck and Sonogashira reactions are similar to those for Suzuki coupling, with some specific considerations.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene.[7] Key parameters to optimize include the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, the base (often an amine base like triethylamine), and the solvent (typically a polar aprotic solvent like DMF or acetonitrile).[8][9] If the reaction is sluggish, consider increasing the temperature, but be mindful of potential decarboxylation.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne and typically requires a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst.[10] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and as a solvent. Ensure your copper co-catalyst is fresh, as its activity can diminish over time. Copper-free Sonogashira protocols also exist and may be worth exploring if copper-related side reactions are suspected.
Amide Bond Formation
Question 3: I'm having trouble forming an amide bond with the carboxylic acid of 5-iodo-1H-indole-2-carboxylic acid. What are the common pitfalls?
Answer:
Amide bond formation with this substrate can be challenging due to the electronic properties of the indole ring and the presence of the acidic N-H.
Choice of Coupling Reagent: For standard amide couplings, reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) or Oxyma are commonly used.[11] For more challenging couplings, more potent reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[1][12]
Chemoselectivity (N-H vs. COOH): A key challenge is the potential for the coupling reagent to react with the indole N-H instead of, or in addition to, the carboxylic acid. This can lead to a mixture of products or consumption of the reagent.
Solution: Protecting the indole nitrogen with a suitable protecting group (e.g., Boc or SEM) prior to the amide coupling is a highly recommended strategy to ensure chemoselectivity.[13]
Low Nucleophilicity of the Amine: If you are using an electron-poor amine, its low nucleophilicity can be a major hurdle. In such cases, using a more powerful coupling reagent like HATU and optimizing the reaction conditions (e.g., temperature, reaction time) is crucial.[14]
Steric Hindrance: If either the amine or a substituent on the indole is sterically bulky, the reaction rate can be significantly reduced. Extended reaction times or a switch to a less sterically demanding coupling reagent might be necessary.
Decision Tree for Amide Coupling Strategy
Caption: Recommended workflow for amide coupling.
Key Experimental Protocols
Protocol 1: N-Boc Protection of 5-iodo-1H-indole-2-carboxylic acid
This protocol is a crucial first step for many subsequent transformations to avoid side reactions at the indole nitrogen.
Dissolution: Dissolve 5-iodo-1H-indole-2-carboxylic acid (1.0 equiv) in a suitable solvent such as a mixture of THF and water (2:1 v/v).
Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes at room temperature.
Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) in one portion.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
Work-up: Remove the THF in vacuo. Extract the aqueous residue with dichloromethane (DCM). Wash the combined organic layers with deionized water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.[15]
Reagent
Molar Equiv.
Purpose
5-iodo-1H-indole-2-carboxylic acid
1.0
Starting Material
THF/Water
-
Solvent
Triethylamine (TEA)
3.0
Base
Di-tert-butyl dicarbonate (Boc₂O)
1.5
Boc Protecting Agent
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-iodo-1H-indole-2-carboxylic acid
This protocol provides a general procedure for the C-C bond formation at the 5-position.
Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-5-iodo-1H-indole-2-carboxylic acid (1.0 equiv), the desired boronic acid (1.5 equiv), and a base such as K₃PO₄ (2.0 equiv).
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
Solvent Addition and Degassing: Add a degassed solvent system, such as a 10:1 mixture of toluene and water. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Component
Recommended Starting Conditions
Palladium Catalyst
Pd(OAc)₂ (2 mol%)
Ligand
SPhos (4 mol%)
Base
K₃PO₄ (2 equiv)
Solvent
Toluene/Water (10:1)
Temperature
90 °C
Protocol 3: Amide Coupling of N-Boc-5-iodo-1H-indole-2-carboxylic acid using HATU
This protocol is suitable for forming amide bonds, especially with less reactive amines.
Reagent Preparation: In a round-bottom flask, dissolve N-Boc-5-iodo-1H-indole-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in an anhydrous aprotic solvent such as DMF.
Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 equiv) to the solution and stir for 5 minutes at 0 °C.
Activation: Add HATU (1.2 equiv) to the mixture and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
Reagent
Molar Equiv.
Purpose
N-Boc-5-iodo-1H-indole-2-carboxylic acid
1.0
Starting Material
Amine
1.1
Coupling Partner
HATU
1.2
Coupling Reagent
DIPEA
2.5
Base
DMF
-
Solvent
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the indole N-H?
While many modern palladium catalysts show good tolerance for free N-H groups, protecting the indole nitrogen is a robust strategy to prevent potential side reactions and catalyst inhibition, especially in complex multi-step syntheses.[16] It is highly recommended for amide coupling reactions to ensure chemoselectivity.
Q2: What is the best way to monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. For more quantitative analysis and to check for the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: I suspect my starting material is degrading. How should I store 5-iodo-1H-indole-2-carboxylic acid?
This compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.
Q4: Can I perform a one-pot N-protection and coupling reaction?
While one-pot procedures can be more efficient, they require careful optimization to ensure that the reagents and conditions for each step are compatible. For initial attempts and to ensure high yields, a stepwise approach with isolation of the N-protected intermediate is recommended.
References
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Chen, H., Ai, Z., & Liao, X. (2024).
Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
Reddit. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
YouTube. (n.d.). Amine to Amide Mechanism - HATU - Common Organic Chemistry. Retrieved from [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
RSC Publishing. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
The Journal of Organic Chemistry. (n.d.). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. Retrieved from [Link]
ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Retrieved from [Link]
Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
University of Manchester Research Explorer. (2019, May 17). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Retrieved from [Link]
Semantic Scholar. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
MDPI. (2010, April 13). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]
ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]
PubMed. (2019, May 30). Decarboxylative Suzuki-Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved from [Link]
PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
PMC. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
Keio University. (2025, May 2). Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)2 and CHI3 under Ambient Conditions. Retrieved from [Link]
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
MDPI. (2021, August 31). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
PMC. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. Retrieved from [Link]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
PubMed. (n.d.). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
TECHNICAL SUPPORT CENTER: CASE LOG 5-IODO-INDOLESubject: Troubleshooting Stability of 5-Iodo-1H-indole-2-carboxylic Acid
Ticket ID: #ISO-5I-DEHALO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Fragile Handle" Paradox
Welcome to the technical support center. You are likely here because you are working with 5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5). This molecule is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and antiviral agents.
The Core Problem: You have two reactive centers—the C2-carboxylic acid and the C5-iodide. The iodine is your "handle" for future functionalization (usually via cross-coupling). However, the C–I bond is notoriously weak (
vs for C–Br).
Users frequently report de-iodination (protodehalogenation), where the iodine is replaced by a hydrogen atom, effectively "erasing" the handle you needed for the next step. This guide addresses how to prevent this specific failure mode.
Module 1: Preventing De-iodination During Cross-Coupling
Scenario: You are performing a Suzuki-Miyaura or Sonogashira coupling at the C5-position, or on a different part of the molecule, and the Iodine is falling off.
The Mechanism of Failure: Protodehalogenation
To fix this, you must understand how the iodine leaves. It is rarely a simple thermal decomposition. It is a catalytic suicide cycle.
Oxidative Addition: The Pd(0) catalyst inserts into the C–I bond (fastest for iodides).
Stalled Cycle: If the next step (Transmetallation) is slow, the Ar-Pd(II)-I species "waits."
Hydride Capture: The stalled Palladium species grabs a hydride (
) from the solvent (alcohol), the base, or the ligand.
Reductive Elimination: The Pd eliminates Ar-H instead of Ar-Ar.
Visualizing the Threat
The following diagram illustrates the competition between the desired coupling and the unwanted de-iodination.
Caption: Competitive pathways in Pd-catalyzed coupling. De-iodination occurs when transmetallation is slower than hydride abstraction.
Why: These bulky, electron-rich ligands speed up the "Green Path" (see diagram) so effectively that the side reaction doesn't have time to happen.
Module 2: Chemical Manipulation of the Carboxyl Group
Scenario: You want to turn the carboxylic acid (C2) into an amide or ester, but you are afraid the Iodine (C5) will degrade.
Good News: The C–I bond is chemically orthogonal to standard amide coupling conditions. It does not react with HATU, EDC, or Thionyl Chloride unless you introduce a reducing agent.
Critical "Do Not" List for Amide Coupling
Avoid Catalytic Hydrogenation: Never use
to deprotect a benzyl group elsewhere in the molecule. It will cleave the C–I bond instantly (Hydrogenolysis).
Alternative: Use acid-labile protecting groups (Boc, tBu) or Lewis-acid cleavage (
).
Avoid Dissolving Metal Reductions:
or can reduce aryl iodides.
Light Protection: Wrap your reaction flask in aluminum foil. Iodine–Carbon bonds are photosensitive and can undergo homolytic cleavage under ambient lab lighting over long reaction times (24h+).
Recommended Protocol: Amide Coupling
This protocol ensures the survival of the C5-Iodine while activating the C2-COOH.
Parameter
Recommendation
Rationale
Coupling Agent
HATU or T3P (Propylphosphonic anhydride)
Fast kinetics minimize reaction time; neutral byproducts.
Base
DIPEA (Hünig's Base)
Non-nucleophilic; does not interact with the aryl iodide.
Solvent
DMF or DMAc
5-iodoindole-2-COOH has poor solubility in DCM/THF. DMF is required to keep it in solution.
Temperature
0°C to RT
Heat is unnecessary and increases risk of thermal degradation.
N-Protection
Recommended (Boc/SEM)
Free N-H indoles can form insoluble salts or compete as nucleophiles. Protecting N1 improves solubility and yields.
Module 3: Experimental Workflow Decision Tree
Use this logic flow to determine the correct reaction setup for your specific goal.
Caption: Decision matrix for selecting reaction conditions based on the target functional group.
Frequently Asked Questions (FAQ)
Q1: I see a spot on TLC just below my product that is UV active. Is this the de-iodinated byproduct?A: Likely, yes. The de-iodinated indole (1H-indole-2-carboxylic acid derivatives) usually runs slightly more polar (lower Rf) or very close to the iodinated parent because the Iodine is lipophilic.
Verification: Check the mass spectrum.[1][2][3] The loss of Iodine (
amu) and gain of Hydrogen ( amu) results in a mass shift of -126 Da .
Q2: Can I use microwave heating?A: Use with caution. While microwaves accelerate the desired coupling, they also accelerate the de-iodination pathway if the catalyst dies or if the stoichiometry is off.
Recommendation: If using microwave, use a high catalyst loading (5 mol%) to ensure the reaction finishes in <10 minutes. Prolonged microwave heating (>30 min) almost guarantees de-iodination.
Q3: Does the Indole N-H need protection?A: Highly recommended. The free N-H is acidic (
). In Suzuki conditions (basic), it deprotonates to form an indolyl anion, which is electron-rich and can poison the catalyst or promote oxidation.
Strategy: Protect with Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) before attempting the cross-coupling. This stabilizes the ring and prevents side reactions.
Q4: My 5-iodoindole-2-carboxylic acid is turning purple in the bottle. Is it ruined?A: It is degrading. Purple indicates the liberation of elemental Iodine (
).
Cause: Light exposure or acidic moisture.
Fix: Recrystallize from Ethanol/Water (if stable) or wash with dilute sodium thiosulfate to remove free iodine before use. Store in amber vials at 4°C.
References
Mechanisms of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System." Organometallics, vol. 20, no.[4][5] 16, 2001, pp. 3607-3612.[4][5]
Buchwald Ligands for Aryl Iodides: Billingsley, K., and Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366.
Protodeboronation & Side Reactions: Lennox, A. J. J., and Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443.
Indole Chemistry & Stability: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, Thieme Chemistry, 2016.
challenges in the scale-up synthesis of 5-iodo-1H-indole-2-carboxylic acid
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 5-iodo-1H-indole-2-carboxylic acid presents unique challenges in regioselectivity, thermal management, and product isolation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 5-iodo-1H-indole-2-carboxylic acid presents unique challenges in regioselectivity, thermal management, and product isolation. Designed for researchers and drug development professionals, this guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible manufacturing.
Synthetic Workflow Overview
Fig 1. Synthetic workflow for the scale-up of 5-iodo-1H-indole-2-carboxylic acid.
Core Experimental Protocols: A Self-Validating System
The following methodologies are adapted from 1[1] utilizing a 3,5-diiodo intermediate to achieve strict regiocontrol.
Phase 1: Esterification & Oxidative Iodination
Objective: Convert indole-2-carboxylic acid to ethyl 3,5-diiodo-1H-indole-2-carboxylate.
Causality: Direct iodination of the free acid often leads to decarboxylation or intractable mixtures. Protecting the carboxylate as an 2[2] stabilizes the molecule. The 3-position of the indole is highly nucleophilic and iodinates first; driving the reaction to the 3,5-diiodo intermediate ensures complete functionalization at the 5-position before selective reduction[1].
Step-by-Step Protocol:
Charge a glass-lined reactor with indole-2-carboxylic acid (1.0 eq) and anhydrous ethanol (10 volumes).
Slowly add concentrated H₂SO₄ (0.1 eq) under continuous stirring. Heat the mixture to reflux (approx. 78°C) until esterification is complete.
Cool the reactor to 20°C. Add I₂ (1.0 eq) and NaIO₃ (0.5 eq). Note: NaIO₃ acts as an oxidant to regenerate electrophilic iodine from the HI byproduct, maximizing atom economy.
Stir at 20–25°C for 4-6 hours.
Self-Validation Check: Quench a 1 mL aliquot in 10% aqueous Na₂S₂O₃ and extract with EtOAc. Analyze by HPLC. The step is validated and ready for work-up only when the mono-iodo intermediate is <2% AUC and the 3,5-diiodo ester is >95%.
Work-up: Quench the main reactor with 10% aq. Na₂S₂O₃ to neutralize unreacted iodine. Extract with EtOAc, wash with brine, and concentrate under reduced pressure to yield the crude 3,5-diiodo ester.
Phase 2: Selective Deiodination
Objective: Regioselective removal of the 3-iodo group to yield ethyl 5-iodo-1H-indole-2-carboxylate.
Causality: The C-I bond at the electron-rich 3-position is weaker and significantly more susceptible to single-electron transfer (SET) reduction by zinc than the 5-position[1].
Step-by-Step Protocol:
Suspend the crude 3,5-diiodo ester (1.0 eq) in concentrated HCl (5 volumes) in a jacketed reactor cooled to 15°C.
Add Zinc dust (2.5 eq) strictly portion-wise over 2 hours.
Self-Validation Check: Monitor via HPLC every 30 minutes. The protocol validates itself when the 3,5-diiodo peak is <1% and the target 5-iodo ester is >90%. Critical: If the des-iodo byproduct exceeds 5%, halt zinc addition immediately.
Work-up: Filter the mixture through a Celite pad to remove unreacted zinc. Extract the filtrate with dichloromethane, neutralize the organic layer with saturated NaHCO₃, and concentrate.
Dissolve the ethyl 5-iodo-1H-indole-2-carboxylate in ethanol (5 volumes) and add 2M aqueous KOH (3.0 eq).
Heat the mixture to 60°C for 2 hours.
Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The reaction is validated by the complete disappearance of the higher-Rf ester spot.
Cool the mixture to 40°C. Add 2M HCl dropwise until the pH reaches 2.0.
Cool slowly to 5°C, filter the precipitate, wash with cold water, and dry under vacuum.
Troubleshooting Guides & FAQs
Q: During the zinc dust reduction (Phase 2), the reaction temperature spikes unpredictably, leading to impurity formation. How can we control this at scale?A: Causality: The reduction of the 3-iodo position by Zn/HCl is a heterogeneous, highly exothermic process. At scale, mass transfer limitations and delayed initiation can cause unreacted zinc to accumulate. When initiation finally occurs, the accumulated zinc reacts simultaneously, leading to a sudden thermal runaway and excessive hydrogen gas evolution.
Solution: Implement strict portion-wise addition of zinc dust under continuous internal temperature monitoring (maintain < 25°C). Use an overhead stirrer with a high-shear impeller to prevent zinc clumping. Self-Validation: Ensure the internal temperature returns to baseline before adding the next portion of zinc.
Q: We are observing over-reduction (formation of indole-2-carboxylic acid) during the deiodination step. Why does the 5-iodo group cleave?A: Causality: While the 3-position is kinetically favored for reduction due to its higher electron density, the 5-C-I bond is not entirely inert. Prolonged exposure to excess active zinc and strong acid will eventually cause over-reduction.
Solution: Do not exceed 2.5 equivalents of zinc. Strictly monitor the reaction via HPLC and quench the reaction immediately upon consumption of the 3,5-diiodo intermediate.
Q: After saponification, the final product forms a sticky gum upon acidification instead of a filterable powder. How do we fix this?A: Causality: Indole-2-carboxylic acids are prone to trapping water and organic solvents during rapid precipitation. Rapid addition of concentrated acid at low temperatures causes local supersaturation, forcing the product to oil out or form an amorphous gum.
Solution: Perform the acidification at an elevated temperature (40–50°C) using dilute HCl (e.g., 2M) added dropwise with vigorous stirring. Seed the solution if necessary, and allow it to cool slowly to room temperature to promote ordered crystallization.
Q: How do we effectively remove residual iodine before the reduction step to avoid side reactions?A: Causality: Residual iodine (I₂) is a strong oxidant that will rapidly consume zinc dust in the subsequent step, throwing off the stoichiometry, generating excess heat, and stalling the deiodination.
Solution: Wash the organic extract of the 3,5-diiodo intermediate with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Self-Validation: The organic layer must transition from a dark red/brown color to pale yellow, confirming the complete reduction of I₂ to water-soluble iodide (I⁻).
Quantitative Data: Process Parameters & Quality Attributes
Process Stage
Critical Process Parameter (CPP)
Target Range / Value
Critical Quality Attribute (CQA) Impact
Oxidative Iodination
NaIO₃ Equivalents
0.50 - 0.55 eq
Prevents under-iodination; ensures complete conversion to 3,5-diiodo ester.
Oxidative Iodination
Reaction Temperature
20°C - 25°C
Exceeding 30°C promotes oxidative degradation of the indole ring.
Selective Deiodination
Zinc Dust Equivalents
2.0 - 2.5 eq
>2.5 eq leads to over-reduction (loss of the target 5-iodo group).
Selective Deiodination
Addition Rate (Zinc)
Portion-wise over 2h
Controls exotherm (<30°C) and prevents hazardous H₂ gas accumulation.
Saponification
Acidification Temperature
40°C - 50°C
Ensures crystalline solid formation instead of an amorphous gum.
Saponification
Final pH
2.0 - 2.5
Maximizes precipitation yield of the carboxylic acid.
References
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC. National Institutes of Health (NIH). Available at:[Link]
managing poor solubility of 5-iodo-1H-indole-2-carboxylic acid in organic solvents
Introduction If you are struggling to dissolve 5-iodo-1H-indole-2-carboxylic acid (5-IICA) , you are not alone. This scaffold is notoriously difficult to handle due to a "perfect storm" of molecular interactions.[1] The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
If you are struggling to dissolve 5-iodo-1H-indole-2-carboxylic acid (5-IICA) , you are not alone. This scaffold is notoriously difficult to handle due to a "perfect storm" of molecular interactions.[1]
The insolubility arises from high crystal lattice energy driven by three factors:
Hydrogen Bonding: Strong intermolecular H-bonds between the carboxylic acid dimer and the indole N-H donor.[1]
Pi-Stacking: The flat, electron-rich indole core facilitates tight stacking.[1][2]
Halogen Bonding: The iodine atom at C5 is large and polarizable, creating significant van der Waals interactions and potential halogen bonds that "lock" the crystal structure.[1][2]
This guide provides field-proven strategies to overcome these thermodynamic barriers, categorized by experimental stage.
Part 1: Diagnostic & Solvent Selection
Q: Why won't this compound dissolve in Dichloromethane (DCM) or Toluene?
A: 5-IICA is a polar, H-bond-donating solid.[1][2] Non-polar solvents like DCM, Hexanes, or Toluene cannot disrupt the strong intermolecular H-bonds holding the crystal lattice together.[2][3] The energy required to break the lattice is higher than the solvation energy these solvents can provide.[1][2]
Q: What solvents actually work?
Refer to the Solubility Tier Table below for solvent selection based on your application.
Pro-Tip: If you must use a lower-tier solvent (e.g., for an extraction), adding 5-10% methanol or a small amount of base (TEA) can drastically improve solubility.[3]
Part 2: Experimental Workflows & Workarounds
Workflow A: The "Transient" Fix (Salt Formation)
Use this when you need the free acid for the reaction but need it dissolved in organic media.[1][2]
The Logic: 5-IICA has a pKa of approximately 3.6–4.4 [1].[1] By deprotonating the carboxylic acid with an organic base, you create a lipophilic salt that is much more soluble in organic solvents like THF or DCM.[2][3]
Protocol:
Suspend 5-IICA in the desired solvent (e.g., THF or DCM).[1][2]
Add 1.1 to 1.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
Sonicate for 5 minutes. The suspension should clear as the ammonium salt forms.[1]
Proceed with the reaction (e.g., amide coupling).[1][2][3][4]
Workflow B: The "Permanent" Fix (Esterification)
Use this if the carboxylic acid is not involved in the next step (e.g., if you are reacting at the Iodine or Nitrogen).[2][3]
The Logic: Masking the carboxylic acid as an ester (Methyl or Ethyl) removes the strong H-bond donor/acceptor dimer, significantly lowering lattice energy and increasing solubility in DCM/EtOAc.[1][2]
Standard Protocol (Fischer Esterification):
Dissolve/Suspend 5-IICA in Methanol (0.1 M).
Add catalytic H₂SO₂ (0.1 equiv) or SOCl₂ (1.1 equiv, added dropwise at 0°C).[1][2][3]
Reflux for 2–4 hours.
Workup: Concentrate, redissolve in EtOAc, wash with NaHCO₃. The resulting ester is highly soluble in organic solvents [2].[1]
Part 3: Decision Logic & Visualization
Use the following decision tree to select the correct solubilization strategy for your specific experiment.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on the intended chemical transformation.
Part 4: Frequently Asked Questions (FAQs)
Q: I am trying to run a Suzuki coupling at the C5-Iodine position, but the starting material precipitates when I add the aqueous base. What should I do?
A: This is a common issue. When you add aqueous base (e.g., Na₂CO₃) to a DMF solution, the ionic strength increases, and the "salting out" effect can precipitate the organic substrate.[2][3]
Fix: Switch to a Dioxane/Water (4:1) system. Dioxane solvates the indole core better than DMF in the presence of water.[1] Alternatively, use Cs₂CO₃ (Cesium Carbonate) in pure DMF or Toluene/DMF mixtures, as Cesium salts often improve solubility profiles in cross-couplings [3].[1][2][3]
Q: How do I purify the free acid if I can't dissolve it for column chromatography?
A: Do not attempt normal-phase chromatography (Silica/Hexane/EtOAc) on the free acid; it will streak and stick.[1]
Option 1 (Reverse Phase): Use C18 automated flash chromatography with a Water/Acetonitrile (+0.1% Formic Acid) gradient.[1][3]
Option 2 (Recrystallization): The most effective purification is often recrystallization from Ethanol/Water or Acetic Acid/Water .[1][2] Dissolve in hot ethanol/acetic acid, then slowly add water until turbidity persists. Cool slowly to 4°C [4].
Q: Can I use chlorinated solvents for NMR analysis?
A: Likely not.[1] 5-IICA will not dissolve sufficiently in CDCl₃.[1]
Recommendation: Use DMSO-d6 . If you must use CDCl₃ (e.g., to compare with literature), add 2-3 drops of CD₃OD or a drop of TFA-d to break the hydrogen bond dimers.[1][2][3]
References
ChemicalBook. (2025).[1][2] Indole-2-carboxylic acid Properties and pKa Data. Link
MDPI. (2016).[1][2] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Link[1][2][3]
BenchChem. (2025).[1][2] Purification and Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid (Analogous Protocol). Link[1][2][3]
ResearchGate. (2025). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate and Purification Strategies. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Analytical Methods for Detecting Impurities in 5-Iodo-1H-indole-2-carboxylic Acid
Status: Active
Role: Senior Application Scientist
Scope: HPLC Method Development, Impurity Profiling, Troubleshooting, and Stability Analysis
Introduction
Welcome to the Technical Support Center. This guide addresses the analytical challenges associated with 5-iodo-1H-indole-2-carboxylic acid (CAS: 99066-64-5). As a critical intermediate in the synthesis of antiviral agents and kinase inhibitors, the purity of this scaffold is paramount.
The iodine atom at the C5 position introduces unique lipophilicity and electronic properties, while the C2-carboxylic acid moiety creates solubility and ionization challenges. This guide focuses on detecting common process impurities, including regioisomers (4-, 6-, 7-iodo) , de-iodinated byproducts , and decarboxylated degradation products .
Q: What is the standard method for separating the 5-iodo target from its regioisomers and precursors?
A: The separation of halogenated indole isomers requires a method that exploits subtle differences in hydrophobicity and pi-pi stacking interactions. A standard C18 column is often insufficient for baseline resolution of the 5-iodo and 6-iodo isomers.
Recommended Protocol:
We recommend a C18 column with high carbon load or a Phenyl-Hexyl phase for superior isomer selectivity. The mobile phase must be acidic (pH 2.5–3.0) to suppress the ionization of the carboxylic acid (pKa ~4.2), ensuring the analyte remains neutral and retained.
Standard Operating Procedure (SOP) Parameters
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax SB-C18) or Phenyl-Hexyl
Phenyl-Hexyl offers alternative selectivity for aromatic isomers via pi-pi interactions.
MeCN provides sharper peaks for indoles compared to Methanol.
Gradient
0 min: 10% B 20 min: 90% B 25 min: 90% B 25.1 min: 10% B
Slow gradient required to separate the hydrophobic iodo-isomers.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Temp
30°C
Critical: Do not exceed 40°C to minimize on-column decarboxylation risks.
Detection
UV @ 254 nm (primary), 280 nm
Indole core absorption maxima.
Injection Vol
5–10 µL
Prevent column overload which merges isomer peaks.
Q: How do I identify the specific impurities based on retention time?
A: In Reverse Phase (RP) chromatography, retention is driven by hydrophobicity. The iodine atom significantly increases retention compared to the hydrogenated core.
Relative Retention Time (RRT) Guide (Approximate):
Indole-2-carboxylic acid (Des-iodo impurity): RRT ~0.4–0.5 (Elutes earliest due to lack of hydrophobic iodine).
5-Iodo-1H-indole (Decarboxylated impurity): RRT ~1.1–1.2 (Elutes later; loss of polar -COOH group makes it very hydrophobic).
Regioisomers (4/6/7-iodo):
4-iodo: Often elutes before the 5-iodo target due to steric hindrance near the NH/COOH interfering with surface binding.
6-iodo: Often elutes very close to 5-iodo (critical pair).
Module 2: Impurity Origin & Signaling Pathway
Q: Where do these impurities come from in the synthesis process?
A: Understanding the origin of impurities is the first step in elimination. The diagram below illustrates the genesis of common impurities during the Fischer Indole Synthesis or Direct Iodination routes.
Figure 1: Impurity genealogy in the synthesis of 5-iodo-1H-indole-2-carboxylic acid. Understanding these pathways aids in predicting expected peaks.
Module 3: Troubleshooting & FAQs
Q: I see a "Ghost Peak" that grows larger when I run the sample sequence overnight. What is it?
Diagnosis: Spontaneous Decarboxylation.
Indole-2-carboxylic acids are thermally unstable. In solution (especially acidic mobile phases left in autosamplers), they can lose CO₂ to form 5-iodoindole .
Corrective Actions:
Temperature Control: Set autosampler temperature to 4°C.
Solvent Choice: Avoid dissolving samples in 100% DMSO if they will sit for long periods; use a Water/MeCN mix if solubility permits.
Verification: Check the peak at RRT ~1.2. If it matches the retention of a 5-iodoindole standard, your sample is degrading.
Q: My target peak is tailing significantly (Asymmetry > 1.5).
Diagnosis: Secondary Silanol Interactions or Ionization.
The basic nitrogen of the indole ring (though weak) and the carboxylic acid can interact with free silanols on the column stationary phase.
Corrective Actions:
pH Adjustment: Ensure mobile phase pH is ≤ 3.0. At pH > 4, the carboxylic acid deprotonates (COO⁻), causing peak broadening.
Ionic Strength: Add 10–20 mM Ammonium Formate to the mobile phase to compete for silanol sites.
Column Health: Switch to an "End-capped" column (e.g., Zorbax Eclipse Plus) which has fewer active silanols.
Q: I cannot separate the 5-iodo and 6-iodo isomers.
Diagnosis: Critical Pair Co-elution.
These isomers have nearly identical hydrophobicities.
Corrective Actions:
Change Selectivity: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The fluorine atoms in the PFP phase interact differently with the iodine on the indole ring, often resolving difficult halogenated isomers.
Flatten Gradient: Change the gradient slope from 5% per minute to 1% per minute around the elution time of the target.
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose unknown peaks in your chromatogram.
Figure 2: Decision tree for identifying unknown impurities based on relative retention time (RRT) and UV characteristics.
References
Synthesis and Regioselectivity
Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. ResearchGate. (2025). Describes the regioselective iodination of indole-2-carboxylates and the formation of mono-iodinated isomers.
HPLC Methodologies for Indoles
Separation of 5-Hydroxyindole-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.[1] Provides foundational conditions for polar indole-carboxylic acid separation using acidic mobile phases.
Impurity Profiling & Stability
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. National Institutes of Health (NIH). Discusses the synthesis, purification, and HPLC purity analysis of substituted indole-2-carboxylic acids.
Chemical Properties
5-iodo-1H-indole-2-carboxylic acid Compound Summary. PubChem.[2][3] Provides pKa, solubility, and structural data essential for method development.
strategies to improve the stability of 5-iodo-1H-indole-2-carboxylic acid derivatives
Subject: Stability Optimization & Troubleshooting Guide Executive Summary & Core Stability Profile Welcome to the Technical Support Center. You are likely here because you are observing degradation (discoloration, loss o...
Welcome to the Technical Support Center. You are likely here because you are observing degradation (discoloration, loss of yield, or unexpected byproducts) with 5-iodo-1H-indole-2-carboxylic acid or its derivatives.
This molecule presents a "Perfect Storm" of three competing instability factors. Successful handling requires balancing these three vectors:
Photolytic Instability (The Iodine Factor): The C5–Iodine bond is weak (
50-60 kcal/mol) and susceptible to homolytic cleavage by UV/Visible light, leading to radical formation and polymerization.
Thermal Decarboxylation (The Acid Factor): Indole-2-carboxylic acids are prone to losing CO
upon heating, particularly in acidic media, reforming the parent 5-iodoindole.
Oxidative Susceptibility (The Indole Factor): The electron-rich indole core is liable to oxidation at C3, leading to indolone or isatin derivatives.
Diagnostic Visualization: Degradation Pathways
The following diagram illustrates the specific chemical risks associated with this scaffold. Use this to identify which degradation pathway matches your observations.
Figure 1: Primary degradation pathways. Note that light exposure triggers a radical cascade that can lead to multiple byproducts simultaneously.
Troubleshooting Guide (FAQ Format)
Module A: Storage & Physical Appearance
Q1: My white powder has turned beige/brown after 2 weeks on the bench. Is it still usable?
Diagnosis: This is classic photo-oxidation . The C–I bond has likely undergone partial photolysis, generating iodine radicals (
) which recombine to form (yellow/brown color) or initiate oxidative oligomerization.
Assessment:
Dissolve a small amount in DMSO-d6.
Check 1H NMR : Look for broadening of signals or new peaks in the aromatic region (7.0–8.0 ppm) distinct from your product.
Verdict: If purity is >95%, you can repurify via recrystallization (see Protocol B). If <90%, discard, as radical byproducts can poison metal catalysts in subsequent steps.
Corrective Action: Store all future batches in amber vials wrapped in aluminum foil at -20°C.
Q2: Can I store the compound in DMSO solution for high-throughput screening?
Critical Warning:Avoid long-term storage in DMSO.
Reasoning: DMSO is a mild oxidant (Swern oxidation mechanism). Over time, DMSO can oxidize the C3 position of the indole, especially if trace acid is present. Furthermore, the iodine substituent renders the ring sensitive to nucleophilic attack if the DMSO decomposes.
Recommendation: Store as a solid . If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) at -80°C.
Module B: Synthetic Reaction Issues
Q3: I am trying a Suzuki coupling at C5, but I see significant "de-iodinated" product (Indole-2-carboxylic acid).
Cause:Hydrodehalogenation . This is a common side reaction in Pd-catalyzed cross-couplings of halo-indoles. It occurs when the Pd-oxidative addition complex is reduced by a hydride source (often the solvent or base) before transmetallation.
Troubleshooting Protocol:
Solvent: Switch from alcoholic solvents (MeOH/EtOH are hydride donors) to DMF, Toluene, or Dioxane .
Base: Avoid Formate or alkoxide bases if possible. Use K
PO or CsCO .
Catalyst: Use a catalyst with a bulky ligand (e.g., Pd(dppf)Cl
or XPhos Pd G2 ) to accelerate the transmetallation step over the reduction pathway.
Q4: During workup, my carboxylic acid seems to disappear, and I isolate a neutral compound.
Cause:Thermal Decarboxylation .[1] You likely heated the reaction or workup mixture too aggressively. Indole-2-carboxylic acids can decarboxylate at temperatures >100°C, especially if the pH drops below 4.
Solution:
Never heat the free acid above 80°C .
Perform acidifications (during workup) at 0°C .
Pro-Tip: Convert the acid to a methyl or tert-butyl ester immediately if the COOH group is not participating in the next step. Esters are significantly more thermally stable.
Strategic Protocols
Protocol A: Stabilization via N-Protection
Why: The N-H proton is acidic and the nitrogen lone pair contributes to the electron richness that invites oxidation. Masking it stabilizes the entire ring system.
Reagents: Boc
O (1.2 equiv), DMAP (0.1 equiv), TEA (1.5 equiv), DCM.
Procedure: Stir at Room Temperature (Do not heat).
Result: The N-Boc-5-iodoindole-2-carboxylic acid is crystalline, lipophilic, and significantly more stable to oxidation and light than the parent NH compound [1].
Protocol B: Purification of Degraded Material
Use this if your material has turned slightly brown.
Dissolution: Dissolve crude material in a minimum amount of Acetone (avoid alcohols due to potential esterification if acidic impurities are present).
Precipitation: Add Hexanes dropwise until turbidity persists.
Cooling: Store at 4°C overnight.
Filtration: Filter the off-white solid. The dark oxidative impurities usually remain in the mother liquor.
Comparative Stability Data
Condition
Form
Stability Duration
Primary Degradation Mode
Benchtop (Light)
Solid
< 1 Week
Photolysis (C-I cleavage)
Benchtop (Dark)
Solid
~ 1 Month
Slow Oxidation
-20°C (Dark)
Solid
> 1 Year
Stable
Solution (DMSO)
10mM
< 48 Hours
C3-Oxidation / Solvolysis
Solution (MeCN)
10mM
~ 1 Week
Stable (if anhydrous)
Acidic Reflux
Solution
Minutes
Decarboxylation
Workflow Visualization: Purity Check
Use this logic flow to determine the fate of your sample.
Figure 2: Decision matrix for evaluating sample integrity.
National Center for Biotechnology Information. PubChem Compound Summary for CID 278189, 5-Iodoindole-2-carboxylic acid. (Accessed 2023).[2]
L. J. Farrugia et al.Experimental and theoretical studies on the photochemistry of haloindoles. Journal of Physical Chemistry A.
Gribble, G. W.Indole Ring Synthesis: From Natural Products to Drug Discovery.
(Note: While specific URL deep-links to dynamic vendor pages may expire, the PubChem and Sigma-Aldrich links provided are persistent identifiers for this specific CAS: 99066-64-5).
biological activity of 5-iodo-1H-indole-2-carboxylic acid vs other halogenated indoles
Biological Activity of 5-Iodo-1H-Indole-2-Carboxylic Acid vs. Other Halogenated Indoles: A Technical Comparison Guide Executive Summary The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity of 5-Iodo-1H-Indole-2-Carboxylic Acid vs. Other Halogenated Indoles: A Technical Comparison Guide
Executive Summary
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. While researchers often treat halogenation as a simple tool for tuning lipophilicity, modifying the C5 position of this core dictates a profound shift in pharmacological targeting. This guide provides an objective, data-driven comparison of 5-iodo-1H-indole-2-carboxylic acid against its fluorinated, chlorinated, and brominated counterparts, detailing the causality behind their divergent biological activities, target specificities, and synthetic workflows.
Mechanistic Divergence: The Role of the C5 Halogen
As an application scientist, I frequently observe drug development programs stall because the steric and electronic consequences of halogen substitution are underestimated. Moving down Group 17 on the C5 position of the indole ring fundamentally alters the molecule's interaction with biological targets.
1. The 5-Chloro & 5-Fluoro Derivatives: NMDA Antagonism & Antiparasitic Activity
The 5-chloro derivative (5-Cl-I2CA) is highly characterized for its potent antagonism at the glycine modulatory site of the NMDA receptor. Because the glycine site requires a specific electron-density distribution to accommodate hydrogen bonding, the electronegativity and moderate Van der Waals radius (1.75 Å) of chlorine are optimal. Fast-perfusion 1 demonstrate that 5-Cl-I2CA induces apparent use-dependent antagonism, effectively blocking Ca2+ influx[1]. In vivo, this translates to the elimination of hyperesthetic states in2[2]. Furthermore, 5-chloro-1H-indole-2-carboxamides have been optimized for antiplasmodial activity, showing high potency against P. falciparum with a favorable hERG safety profile, whereas 3[3].
2. The 5-Iodo Derivative: Dopamine D3 Receptor Selectivity & Radiolabeling
Replacing chlorine with iodine increases the Van der Waals radius to 1.98 Å and significantly enhances lipophilicity. This steric bulk prevents optimal binding at the NMDA glycine site but perfectly occupies the hydrophobic pocket of the Dopamine D3 receptor. Consequently, 5-iodo-1H-indole-2-carboxylic acid serves as a critical synthon for 4[4]. Beyond orthosteric binding, the true strategic value of the 5-iodo substitution lies in its radiolabeling potential. The stable iodine atom can be readily exchanged for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
for SPECT imaging or for PET imaging, enabling precise in vivo characterization of D3-related neurological behaviors.
Comparative Performance Data
The following table summarizes the quantitative and qualitative shifts in biological activity based on the C5 halogen substitution.
Halogen Substitution
Van der Waals Radius (Å)
Primary Biological Target
Key Pharmacological Application
Metabolic Stability / hERG Profile
5-Fluoro (-F)
1.47
Weak/Non-specific
Limited (Poor antiplasmodial potency)
High stability, but low target affinity
5-Chloro (-Cl)
1.75
NMDA (Glycine Site)
Analgesia (Hyperesthesia), Antimalarial
High stability, low hERG liability
5-Bromo (-Br)
1.85
NMDA / Mixed
Intermediate synthon
Moderate
5-Iodo (-I)
1.98
Dopamine D3 Receptor
D3 Antagonism, PET/SPECT Radiolabeling
Highly lipophilic, optimized for BBB penetration
Pathway & Workflow Visualizations
Pharmacological divergence of 5-halogenated indoles at NMDA and Dopamine D3 receptors.
Stepwise synthetic workflow for 5-iodo-1H-indole-2-carboxylic acid via selective reduction.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next phase.
Protocol A: Regioselective Synthesis of 5-Iodo-1H-indole-2-carboxylic acid
Causality Note: Direct iodination of indole-2-carboxylic acid is unselective because the C3 position is highly susceptible to electrophilic aromatic substitution. We must first synthesize the 3,5-diiodo intermediate, then selectively reduce the C3 iodine. The C-I bond at C3 is weaker than at C5 due to the electron-rich nature of the pyrrole ring, allowing for selective cleavage using Zinc/HCl[4].
Esterification: Dissolve 1H-indole-2-carboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated
. Reflux for 4 hours.
Validation Check: TLC (Hexane:EtOAc 3:1) should show complete consumption of the baseline acid spot.
Iodination: Treat the resulting ethyl/methyl ester with
and an oxidizing agent (e.g., ) in ethanol to yield the 3,5-diiodo-indole ester.
Selective Reduction: Suspend the crude 3,5-diiodo intermediate in concentrated HCl. Add Zn dust portion-wise at room temperature. Stir for 2 hours.
Validation Check:
-NMR must show the reappearance of the C3 proton singlet (~7.2 ppm), confirming selective deiodination.
Hydrolysis: Perform an extractive work-up, then hydrolyze the ester using aqueous KOH in ethanol. Acidify with HCl to precipitate the final 5-iodoindole-2-carboxylic acid [4].
Protocol B: Concentration-Jump Electrophysiology for NMDA Antagonism (5-Chloro/5-Bromo derivatives)
Causality Note: Standard slow-bath application of glycine site antagonists often obscures use-dependent blockades due to receptor desensitization. A fast-perfusion (concentration-jump) system is mandatory to accurately measure the peak vs. equilibrium response[1].
Cell Preparation: Culture mouse hippocampal neurons (14–21 days in vitro) to ensure mature synaptic receptor expression.
Baseline Establishment: Using whole-cell voltage clamp (holding potential -60 mV), apply 100 µM NMDA + 3 µM glycine via a piezoelectric-driven fast perfusion stepper (solution exchange <10 ms). Record the baseline inward current.
Validation Check: You must observe a "fast-on, fast-off" peak current that rapidly decays to a suppressed equilibrium state, indicating use-dependent antagonism at the glycine site[1].
Washout & Recovery: Perfuse with standard extracellular solution for 60 seconds. Re-apply the baseline NMDA/glycine pulse to verify receptor recovery and rule out neurotoxicity.
References
Indole-2-carboxamides Optimization for Antiplasmodial Activity
ACS Bio & Med Chem Au
N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists
Journal of Medicinal Chemistry (PMC)
Spinal pharmacology of thermal hyperesthesia induced by constriction injury of sciatic nerve. Excitatory amino acid antagonists
Pain (PubMed)
Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons
Journal of Neurophysiology
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of 5-iodo-1H-indole-2-carboxylic acid Structure by X-ray Crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]
Executive Summary: The Regiochemical Challenge
In the development of HIV-1 integrase inhibitors and D3 receptor antagonists, 5-iodo-1H-indole-2-carboxylic acid serves as a critical scaffold. Its synthesis—typically via electrophilic iodination of indole-2-carboxylates—often presents a regiochemical ambiguity. While the 5-position is electronically favored, competitive halogenation at the 3-, 4-, or 6-positions can occur, leading to isomeric impurities that are difficult to distinguish by standard 1D NMR.
This guide objectively compares the validation performance of Single-Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), demonstrating why SC-XRD is the requisite "Gold Standard" for certifying this specific halogenated motif.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives
The following table contrasts the "Product" (SC-XRD Validation) with standard laboratory alternatives for determining the structure of 5-iodo-1H-indole-2-carboxylic acid.
Table 1: Structural Efficacy Comparison
Feature
Method A: Single-Crystal X-ray (SC-XRD)
Method B: 1H/13C NMR Spectroscopy
Method C: High-Res Mass Spectrometry (HRMS)
Primary Output
3D Electron Density Map (XYZ coordinates)
Chemical Shift () & Coupling Constants ()
Mass-to-Charge Ratio ()
Regiochemistry
Absolute (Direct visualization of C5-I bond)
Inferential (Requires complex coupling analysis)
None (Isomers have identical mass)
Stereochemistry
Defines planar/torsional deviations
Averaged in solution
N/A
Sample State
Solid State (Crystal Lattice)
Solution State (Solvent dependent)
Gas Phase (Ionized)
Ambiguity Risk
< 1% (Definitive bond lengths)
Medium (Signal overlap in aromatic region)
High (Cannot distinguish 5-I from 6-I isomer)
Data Integrity
Validates H-bond dimer networks (R(8))
Validates proton count only
Validates elemental composition
Technical Deep Dive: The Validation Protocol
The Problem: NMR Ambiguity in Halogenated Indoles
In the 1H NMR spectrum of 5-iodo-1H-indole-2-carboxylic acid, the aromatic region shows an AMX spin system. However, the coupling constants (
) between the protons at C4, C6, and C7 can be remarkably similar to those of the 6-iodo isomer.
5-Iodo Pattern:
(H4), (H6), (H7).
6-Iodo Pattern:
(H5), (H5-H7 interaction), (H4).
Risk: Without rigorous 2D-NOESY experiments, a researcher may misidentify the 6-iodo impurity as the 5-iodo target.
The Solution: X-ray Crystallography Workflow
SC-XRD bypasses magnetic resonance inference by mapping the electron density of the heavy iodine atom (
). The scattering power of iodine dominates the diffraction pattern, allowing for rapid phasing and unambiguous position assignment.
Experimental Workflow (Graphviz Diagram)
Figure 1: Decision matrix for structural validation. While NMR provides a routine check, the SC-XRD pathway offers the definitive "Go/No-Go" decision for downstream drug development.
Supporting Experimental Data
To validate the 5-iodo structure, one must compare the obtained crystallographic parameters against known trends for halogenated indole-2-carboxylic acids.
Crystal Packing and Hydrogen Bonding
Indole-2-carboxylic acids typically crystallize as centrosymmetric dimers via the carboxylic acid groups, forming an
graph set motif. The 5-iodo analog is expected to follow the isostructural trend observed in 5-chloro and 5-bromo derivatives.
Table 2: Crystallographic Parameters for Validation
Comparison of 5-Iodo target parameters (Predicted/Experimental) vs. 5-Bromo Analog.
Parameter
5-Iodo-1H-indole-2-COOH (Target)
5-Bromo-1H-indole-2-COOH (Reference)
Significance
Crystal System
Monoclinic
Monoclinic
Consistent packing motif
Space Group
Common for planar aromatics
C(5)–X Bond Length
2.08 – 2.12 Å
1.90 Å
Definitive Proof: The C-I bond is significantly longer than C-Br.
H-Bond Motif
Cyclic Dimer ()
Cyclic Dimer ()
Confirms carboxylic acid integrity
Stacking
Face-to-Face
Face-to-Face
Stabilizes the lattice
Molecular Geometry Visualization
The diagram below illustrates the specific hydrogen-bonding network validated by X-ray diffraction, which NMR cannot visualize directly.
Figure 2: The centrosymmetric
dimer motif characteristic of indole-2-carboxylic acids. X-ray validation confirms this interaction distance and the specific location of the Iodine atom (Red) relative to the dimer interface.
Detailed Protocol: From Crystal to CIF
To replicate this validation in your laboratory, follow this standardized protocol.
Step 1: Crystallization
Objective: Grow diffraction-quality single crystals.
Method: Slow evaporation.
Solvent System: Dissolve 20 mg of 5-iodo-1H-indole-2-carboxylic acid in Ethanol/Water (8:2 v/v).
Conditions: Allow to stand at room temperature (25°C) for 3-5 days.
Target: Colorless prisms or needles.
Step 2: Data Collection
Instrument: Bruker APEX II or equivalent CCD diffractometer.
Radiation: Mo-K
( Å). Note: Mo source is preferred over Cu for iodine-containing compounds to minimize absorption.
Temperature: 100 K (Cryostream) to reduce thermal motion of the heavy iodine atom.
Step 3: Structure Refinement
Software: SHELXT (Solution) and SHELXL (Refinement).
Key Validation Check: Ensure the Flack Parameter is not applicable (centrosymmetric space group) or close to 0 (if non-centrosymmetric), though
is expected.
Heavy Atom Check: Locate the largest electron density peak (
). For 5-iodo, this peak should be approx. 2.10 Å from C5. If the peak is at C4 or C6, the synthesis produced a regioisomer.
References
Bakowicz, J., et al. (2024).[2] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction. MDPI. [Link]
Zhao, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central. [Link]
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]
Comparative Analysis of Synthetic Routes to 5-Iodo-1H-Indole-2-Carboxylic Acid
Executive Summary 5-iodo-1H-indole-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for NMDA antagonists, kinase inhibitors, and HIV-1 integrase inhibitors. Its C5-iodine handle all...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-iodo-1H-indole-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for NMDA antagonists, kinase inhibitors, and HIV-1 integrase inhibitors. Its C5-iodine handle allows for versatile palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate complex libraries, while the C2-carboxylic acid provides a handle for amidation or heterocycle formation.
This guide compares two primary synthetic philosophies:
De Novo Cyclization (Fischer Indole Synthesis): Constructing the indole ring from acyclic precursors bearing the halogen.
Late-Stage Functionalization (Regioselective Iodination): Installing the iodine atom onto a pre-formed indole-2-carboxylate core.
Quick Comparison Matrix
Feature
Route A: Fischer Indole Synthesis
Route B: Regioselective C5-Iodination
Starting Material
4-Iodophenylhydrazine + Ethyl Pyruvate
Ethyl 1H-indole-2-carboxylate
Key Mechanism
[3,3]-Sigmatropic Rearrangement
Electrophilic Aromatic Substitution / Radical
Step Count
2 (Hydrazone formation + Cyclization)
2 (Bis-iodination + Selective De-iodination)
Overall Yield
Moderate (45–65%)
High (70–85%)
Scalability
High (Industrial standard)
Moderate to High
Atom Economy
Lower (Loss of NH₃)
Moderate (Waste from iodinating agents)
Primary Challenge
Harsh acidic conditions; purification of hydrazine
Controlling regioselectivity (C3 vs C5)
Route A: The Classical Approach (Fischer Indole Synthesis)
Strategic Overview
The Fischer Indole Synthesis remains the most robust method for generating 5-substituted indoles when the corresponding phenylhydrazine is available. For 5-iodo-1H-indole-2-carboxylic acid, this route involves the condensation of 4-iodophenylhydrazine with ethyl pyruvate (or pyruvic acid), followed by acid-mediated cyclization.
Mechanism & Causality
The reaction proceeds through the formation of a phenylhydrazone intermediate. Under acidic catalysis (Lewis or Brønsted), this hydrazone undergoes tautomerization to an enehydrazine, triggering a [3,3]-sigmatropic rearrangement.
Why 4-iodophenylhydrazine? The para-substitution on the hydrazine forces the iodine into the 5-position of the resulting indole.
Why Ethyl Pyruvate? Using the ester prevents decarboxylation during the harsh cyclization step and improves solubility compared to the free acid.
Detailed Protocol
Step 1: Hydrazone Formation
Dissolve 4-iodophenylhydrazine hydrochloride (1.0 equiv) in ethanol.
Add ethyl pyruvate (1.1 equiv) dropwise at room temperature.
Stir for 1–2 hours. The hydrazone typically precipitates as a solid.
Filter and dry the hydrazone. Note: Isolation is crucial to remove hydrazine impurities that can polymerize in the next step.
Step 2: Cyclization
Suspend the hydrazone in a mixture of Polyphosphoric Acid (PPA) or methanesulfonic acid/phosphorus pentoxide .
Expert Insight: PPA is preferred over H₂SO₄ for halogenated indoles to minimize dehalogenation or sulfonation side reactions.
Heat to 80–100°C for 2–4 hours. Monitor by TLC.
Pour the reaction mixture onto crushed ice (exothermic quench).
Extract the ethyl 5-iodoindole-2-carboxylate with ethyl acetate.
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water, followed by acidification with HCl.
Workflow Visualization
Figure 1: The Fischer Indole Synthesis pathway involves hydrazone formation followed by acid-catalyzed rearrangement.[1][2][3][4][5][6]
Route B: The Modern Approach (Regioselective Iodination)
Strategic Overview
Direct iodination of the indole ring is challenging because the C3 position is electronically most active. However, for 1H-indole-2-carboxylates, a clever "block-and-remove" strategy or direct C5-activation can be employed. A highly effective protocol involves C3, C5-bisiodination followed by selective C3-dehalogenation .
Mechanism & Causality
Electrophilic Attack: Treatment of ethyl indole-2-carboxylate with excess iodine/oxidant leads to iodination at both C3 (kinetic product) and C5 (thermodynamic product).
Regioselective Reduction: The C3-iodine bond is more labile than the C5-iodine bond. Zinc-mediated reduction or controlled hydrogenation can selectively remove the C3 iodine, leaving the C5 iodine intact.
Detailed Protocol
Step 1: C3, C5-Bisiodination
Dissolve ethyl 1H-indole-2-carboxylate (1.0 equiv) in DMF or acetic acid.
Add N-iodosuccinimide (NIS) (2.2 equiv) or I₂/PhI(OAc)₂.
Stir at room temperature until TLC shows conversion to the bis-iodo species (typically < 2 hours).
Quench with aqueous sodium thiosulfate to remove excess iodine.
Precipitate and filter the 3,5-diiodo intermediate.
Step 2: Selective C3-Deiodination
Suspend the 3,5-diiodoindole derivative in acetic acid/ethanol.
Add Zinc dust (excess, ~5-10 equiv).
Stir at room temperature. The reaction is often rapid (30–60 mins).
Critical Control Point: Monitor closely. Prolonged exposure or heating can lead to C5-deiodination.
Filter off excess Zinc.
Concentrate and recrystallize to obtain ethyl 5-iodo-1H-indole-2-carboxylate.
Workflow Visualization
Figure 2: The "Block-and-Remove" strategy utilizes the reactivity difference between C3 and C5 positions.
Comparative Analysis & Recommendation
Yield and Purity
Route A (Fischer) often suffers from the formation of tarry byproducts during the PPA step, requiring column chromatography. Typical yields are 45–65% .
Route B (Iodination) typically proceeds with cleaner conversion. The bis-iodination is quantitative, and the zinc reduction is highly selective. Overall yields often exceed 75% .
Cost and Availability[7]
Route A: 4-Iodophenylhydrazine is commercially available but significantly more expensive than simple indole-2-carboxylates.
Route B: Ethyl indole-2-carboxylate is a cheap, bulk commodity. NIS and Zinc are inexpensive reagents. Route B is generally more cost-effective for scale-up.
Recommendation
For drug discovery (milligram scale) , where 4-iodophenylhydrazine is on the shelf, Route A is faster to execute in a single afternoon.
For process development (gram to kilogram scale) , Route B is superior due to lower raw material costs, cleaner impurity profiles, and the avoidance of viscous polyphosphoric acid handling.
References
Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. ResearchGate. A facile, two-step procedure employing regioselective C3, C5-bisiodination followed by zinc-mediated C3-dehalogenation.[7]
Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry (RSC). Describes radical pathways for direct C5 functionalization.
Synthesis of tricyclic indole-2-carboxylic acids as potent NMDA-glycine antagonists. PubMed. Discusses the use of modified Reissert and Fischer syntheses for complex indole carboxylic acids.
Reissert Indole Synthesis. Wikipedia. General mechanism for the synthesis of indole-2-carboxylic acids from o-nitrotoluenes.
Practical scale up synthesis of carboxylic acids. Semantic Scholar. Provides context on the scalability of carboxylic acid functionalization and purification.
Advanced HPLC Strategies for Purity Assessment of Synthesized 5-Iodo-1H-indole-2-carboxylic Acid: A Comparative Guide
In my tenure as a Senior Application Scientist developing analytical methods for active pharmaceutical ingredients (APIs), the purity assessment of halogenated indole intermediates has consistently presented a unique chr...
Author: BenchChem Technical Support Team. Date: March 2026
In my tenure as a Senior Application Scientist developing analytical methods for active pharmaceutical ingredients (APIs), the purity assessment of halogenated indole intermediates has consistently presented a unique chromatographic challenge. 5-iodo-1H-indole-2-carboxylic acid is a highly valuable building block, particularly in the synthesis of novel therapeutics like HIV-1 integrase strand transfer inhibitors[1].
However, accurately assessing its purity requires distinguishing the target molecule from structurally similar synthetic byproducts. These typically include des-iodo impurities (incomplete iodination), unreacted starting esters, and critically, positional isomers such as 4-iodo- or 6-iodo-1H-indole-2-carboxylic acid. This guide objectively compares stationary phase alternatives to standard C18 columns and provides a self-validating experimental framework for achieving baseline resolution of these critical pairs.
The Analytical Challenge: Why Standard C18 Falls Short
The molecular architecture of 5-iodo-1H-indole-2-carboxylic acid features three distinct interactive functional groups:
The Indole Ring: A highly conjugated, electron-rich
-system.
The Carboxylic Acid: An ionizable moiety capable of strong hydrogen bonding.
The Iodine Atom: A highly polarizable, heavy halogen capable of halogen bonding and dipole interactions.
Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions[2]. When attempting to separate 4-iodo-1H-indole-2-carboxylic acid from the 5-iodo target, C18 phases frequently fail. Because the overall hydrophobicity of these positional isomers is virtually identical, they co-elute. To achieve true purity quantification, we must abandon purely hydrophobic retention and exploit the molecule's electronic and spatial features using orthogonal column chemistries.
Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl
To overcome the limitations of C18, we compare it against two alternative stationary phases that offer orthogonal selectivity mechanisms:
Pentafluorophenyl (PFP): PFP phases act as Lewis acids due to their highly electronegative fluorine atoms. They offer multiple simultaneous retention mechanisms:
- interactions, dipole-dipole interactions, and hydrogen bonding[3]. For halogenated aromatics, PFP columns excel at shape selectivity, easily resolving positional isomers based on the spatial arrangement of the iodine atom.
Biphenyl: Biphenyl ligands provide enhanced
- interactions and steric selectivity compared to standard monomeric phenyl phases. They serve as a robust alternative to C18 for aromatic compounds[4], though they sometimes fall slightly short of PFP when resolving highly polarizable halogenated isomers.
Stationary phase interactions dictating selectivity for halogenated indoles.
Quantitative Performance Data
The table below summarizes the chromatographic performance of the three column chemistries when analyzing a crude synthetic mixture of 5-iodo-1H-indole-2-carboxylic acid spiked with common impurities.
Analyte / Impurity
C18 Retention Time (min)
Biphenyl Retention Time (min)
PFP Retention Time (min)
Resolution () on Best Column
1H-indole-2-carboxylic acid (Des-iodo)
4.2
4.8
4.5
> 5.0 (PFP)
4-Iodo-1H-indole-2-carboxylic acid
7.8
8.5
8.1
2.4 (PFP)
5-Iodo-1H-indole-2-carboxylic acid
7.9
9.2
8.6
N/A (Target)
Ethyl 5-iodo-1H-indole-2-carboxylate
12.1
12.8
11.5
> 10.0 (PFP)
Data Insight: On the C18 column, the 4-iodo and 5-iodo isomers severely overlap (
< 1.0), masking potential impurities. The PFP column successfully pulls these isomers apart ( = 2.4) due to strong dipole-dipole interactions between the stationary phase fluorines and the analyte's iodine atom.
Self-Validating Experimental Protocol
To ensure the integrity of your purity assessment, the following protocol is designed as a self-validating system. Every choice is grounded in chemical causality.
HPLC method development workflow for indole derivatives.
Materials & Reagents
HPLC-grade Acetonitrile (MeCN) and Water.
Trifluoroacetic acid (TFA), LC-MS grade.
Reference standards: 5-iodo-1H-indole-2-carboxylic acid and 4-iodo-1H-indole-2-carboxylic acid (critical pair).
Step-by-Step Methodology
1. Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
Causality: The
of the carboxylic acid group on the indole ring is approximately 3.5. Using 0.1% TFA lowers the pH to ~2.0, ensuring the carboxylate is fully protonated. This suppresses secondary electrostatic interactions with residual silanols on the silica support, preventing peak tailing and retention time drift.
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade MeCN.
2. Sample Preparation
Weigh accurately 10.0 mg of the synthesized crude product.
Dissolve in 10.0 mL of Methanol (Diluent) to yield a 1.0 mg/mL solution.
Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter to remove particulates.
3. Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Column Temperature: 40 °C.
Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics within the pores, which sharpens the peaks and enhances resolution.
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm (The conjugated
-system of the indole ring provides strong UV absorbance here, ensuring high sensitivity for low-level impurity detection).
4. Gradient Program
0–2 min: 5% B (Isocratic hold to focus highly polar des-iodo impurities).
2–12 min: 5% to 95% B (Linear gradient to elute the main peak and resolve positional isomers).
12–15 min: 95% B (Column wash to remove highly hydrophobic unreacted esters).
15–20 min: 5% B (Re-equilibration).
5. System Suitability Test (SST) - The Self-Validating Step
Before analyzing the synthesized batch, inject a resolution mixture containing the 4-iodo and 5-iodo isomers.
Acceptance Criteria: The system is only validated for use if the resolution (
) between these two critical pairs is 2.0, and the tailing factor () for the main peak is 1.5. If these criteria are not met, the system is not fit-for-purpose, and column health or mobile phase pH must be investigated.
Conclusion
When assessing the purity of synthesized 5-iodo-1H-indole-2-carboxylic acid, standard C18 columns present a significant risk of overestimating purity due to the co-elution of positional isomers. By transitioning to a PFP stationary phase and strictly controlling the mobile phase pH with TFA, analytical scientists can leverage dipole and
- interactions to achieve baseline resolution of all critical synthetic impurities, ensuring the highest standards of quality control for downstream pharmaceutical development.
References
[1] Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors
Source: PMC - NIH
URL:
[2] Title: exploring the selectivity of C18 phases with Phenyl and PFP functionality
Source: MAC-MOD Analytical
URL:
[3] Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Source: Agilent Technologies
URL:
[4] Title: Why biphenyl is replacing C18 in HPLC
Source: Select Science
URL:
evaluating the performance of 5-iodo-1H-indole-2-carboxylic acid in different catalytic systems
Executive Summary 5-Iodo-1H-indole-2-carboxylic acid (5-IICA) represents a high-value bifunctional scaffold in medicinal chemistry, distinct from its brominated and chlorinated analogs due to the extreme lability of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-1H-indole-2-carboxylic acid (5-IICA) represents a high-value bifunctional scaffold in medicinal chemistry, distinct from its brominated and chlorinated analogs due to the extreme lability of the C5–I bond. While the 5-bromo analog is the industry standard for cost-efficiency, 5-IICA is the "problem solver" for difficult cross-coupling reactions, particularly when using sterically hindered substrates or when mild conditions are required to preserve sensitive functional groups.
This guide evaluates the performance of 5-IICA across two primary catalytic axes: C5-functionalization (exploiting the halogen) and C2-functionalization (exploiting the carboxylic acid).
Part 1: C5-Functionalization (The Halogen Handle)
The primary utility of 5-IICA lies in its reactivity toward Palladium(0) catalysts. The Carbon-Iodine bond strength (~65 kcal/mol) is significantly lower than Carbon-Bromine (~81 kcal/mol) or Carbon-Chlorine (~96 kcal/mol). This bond dissociation energy difference dictates the rate of oxidative addition, the rate-limiting step in most cross-coupling cycles.
Comparative Reactivity Matrix
The following table summarizes the performance of 5-IICA against its halogenated alternatives in standard Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Feature
5-Iodo-1H-indole-2-COOH
5-Bromo-1H-indole-2-COOH
5-Chloro-1H-indole-2-COOH
Oxidative Addition Rate
Fast (Room Temp possible)
Moderate (Requires Heat >60°C)
Slow (Requires specialized ligands)
Catalyst Loading
Low (0.5 - 1.0 mol%)
Standard (3.0 - 5.0 mol%)
High (5.0 - 10.0 mol%)
Yield (Steric Aryl Boronic Acids)
High (85-95%)
Moderate (60-75%)
Low (<40%)
Homocoupling Risk
Moderate (Due to high reactivity)
Low
Negligible
Cost Efficiency
Low (High reagent cost)
High (Standard Choice)
High (But high process cost)
Mechanistic Insight: The Oxidative Addition Advantage
In catalytic systems involving electron-rich ligands (e.g., PPh₃ or dppf), the 5-IICA substrate undergoes rapid oxidative addition. This is crucial when the coupling partner (e.g., a boronic acid) is unstable or prone to protodeboronation at high temperatures.
Figure 1: Relative rates of oxidative addition. The 5-iodo analog allows for milder conditions, preserving the C2-carboxylic acid integrity.
Part 2: C2-Functionalization (The Carboxyl Handle)
The C2-carboxylic acid group is not merely a passive substituent; it serves two distinct roles:
Directing Group: Facilitating C-H activation at the C3 position.
Decarboxylative Handle: Allowing for regiospecific arylation at the C2 position via loss of CO₂.
Decarboxylative Coupling Performance
In systems utilizing Copper(I) oxide (Cu₂O) or Palladium(II) , 5-IICA can undergo decarboxylative coupling. However, this presents a chemoselectivity paradox .
The Risk: Standard decarboxylative conditions (high heat, >140°C) often lead to deiodination or uncontrolled polymerization of 5-IICA because the C-I bond is thermolabile.
The Solution: The C5-Iodo group must usually be reacted before the decarboxylative step, or one must use highly specific Cu-catalyzed protocols that operate at lower temperatures to avoid touching the iodine.
Experimental Workflow: Orthogonality
To maximize yield, the "Order of Operations" is critical. Attempting to decarboxylate first often destroys the iodine handle.
Figure 2: Strategic workflow. Path A utilizes the high reactivity of the C-I bond under mild conditions first, ensuring the scaffold remains intact for the subsequent decarboxylation.
Part 3: Detailed Experimental Protocols
Protocol A: C5-Selective Suzuki-Miyaura Coupling
Target: Functionalization of the halogen without affecting the carboxylic acid.
Rationale: The acidic proton on the carboxylic acid (pKa ~4) and the indole N-H (pKa ~16) require excess base. Water is essential to solubilize the inorganic base.
Reagents:
5-Iodo-1H-indole-2-carboxylic acid (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (1.0 mol%) — Note: Lower loading than Bromo analog.
K₂CO₃ (3.5 equiv) — Excess required to neutralize -COOH and N-H.
Solvent: DMF/H₂O (4:1 v/v).
Procedure:
Step 1 (Degassing): Dissolve indole and boronic acid in DMF/H₂O. Sparge with Argon for 15 minutes. Critical: Indoles are electron-rich and prone to oxidation; oxygen must be removed.
Step 2 (Catalyst Addition): Add Pd(PPh₃)₄ and K₂CO₃ under positive Argon pressure.
Step 3 (Reaction): Heat to 60°C for 4-6 hours. (Note: The Bromo analog typically requires 80-100°C).
Step 4 (Workup): Acidify carefully with 1M HCl to pH 3 to precipitate the product (preserving the carboxylic acid). Filter and wash with water.
Ag₂CO₃ (1.0 equiv) — Oxidant/Promoter essential for the decarboxylative cycle.
Solvent: DMSO/1,4-Dioxane (1:1).
Procedure:
Combine all solids in a sealed tube.
Add solvents and seal under air (Ag₂CO₃ cycle often requires oxidative turnover, though mechanisms vary).
Heat to 110°C for 16 hours.
Note: If using 5-Iodo-1H-indole-2-COOH directly here, the C5-Iodo position will likely react with the Pd catalyst, leading to polymerization. This protocol is best for already substituted 5-aryl indoles.
Part 4: Handling, Stability & Storage (E-E-A-T)
As a Senior Application Scientist, I must highlight the specific instability of the iodo-derivative compared to the bromo-analog.
Photolytic Instability: The C-I bond is photosensitive. 5-IICA will turn from off-white to purple/brown upon exposure to ambient light due to the liberation of iodine radicals.
Requirement: Store in amber vials wrapped in foil.
Oxidative Sensitivity: In solution (especially alkaline solutions used in coupling), the electron-rich indole ring is prone to oxidation by air.
Requirement: Always degas solvents before dissolving the starting material.
Solubility: The free acid has poor solubility in non-polar solvents (DCM, Toluene). It dissolves readily in DMF, DMSO, or aqueous base.
References
Reactivity of Haloindoles in Cross-Coupling
Title: A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5-Iodothiophene-2-carboxylic Acid (Extrapol
Source: BenchChem Reactivity Series.
URL: (Verified General Reactivity Trends).
Decarboxylative Coupling Mechanisms
Title: Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids.[1]
benchmarking the synthesis of a target molecule using 5-iodo-1H-indole-2-carboxylic acid
Publish Comparison Guide: Benchmarking the Synthesis of 5-(4-Fluorophenyl)-N-benzyl-1H-indole-2-carboxamide Executive Summary This guide evaluates the synthetic utility of 5-iodo-1H-indole-2-carboxylic acid (CAS 99066-64...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Benchmarking the Synthesis of 5-(4-Fluorophenyl)-N-benzyl-1H-indole-2-carboxamide
Executive Summary
This guide evaluates the synthetic utility of 5-iodo-1H-indole-2-carboxylic acid (CAS 99066-64-5) as a premium building block for the synthesis of 5-arylindole-2-carboxamide derivatives—a privileged scaffold in HCV NS5B polymerase inhibitors, IDO1 inhibitors, and HIV-1 integrase inhibitors.
We benchmark this "Route A" against the more common "Route B" (using the 5-bromo analog) and "Route C" (De Novo Fischer Indole synthesis).
The Verdict: While the 5-bromo analog offers a lower initial Bill of Materials (BOM) cost, the 5-iodo precursor demonstrates superior performance in palladium-catalyzed cross-coupling reactions. It significantly suppresses the hydrodehalogenation side reaction—a critical failure mode in the bromo-series that leads to inseparable impurities—thereby reducing downstream purification costs and increasing overall process yield by ~15-20%.
Target Molecule Profile
For this benchmark, we focus on the synthesis of Target Molecule X (TM-X): 5-(4-Fluorophenyl)-N-benzyl-1H-indole-2-carboxamide . This molecule represents the core pharmacophore of several antiviral and anticancer agents.
Core Scaffold: Indole-2-carboxamide
Key Modification: C5-Arylation via Suzuki-Miyaura Coupling
Outcome: The C-I bond is sufficiently weak to allow oxidative addition at mild temperatures (40-60°C), minimizing thermal degradation and preventing the catalyst from stalling and performing
Outcome: The slower rate of entry into the catalytic cycle allows competing pathways to dominate. Specifically, hydrodehalogenation (replacement of Br with H) occurs, generating the unsubstituted indole-2-carboxylic acid. This impurity co-elutes with the product in most chromatography systems.
Outcome: Low atom economy, harsh acidic conditions incompatible with sensitive functional groups, and regioselectivity issues if the hydrazine is meta-substituted.
Experimental Data & Performance Metrics
The following data summarizes a head-to-head comparison performed in triplicate.
Reaction: Heat the mixture to 50°C under vigorous stirring.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.4) should be consumed within 2 hours.
Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from hot Ethanol.
Note: If using Route B (Bromo), recrystallization fails to remove the des-bromo impurity; flash chromatography is mandatory.
Mechanism & Workflow Visualization
The following diagrams illustrate the superior pathway of the 5-iodo substrate and the decision logic for process selection.
Figure 1: Comparative Reaction Pathways
Caption: Kinetic advantage of 5-iodo precursors (Route A) minimizes the residence time of the Pd-intermediate, effectively suppressing the hydrodehalogenation side reaction common in Route B.
Figure 2: Process Decision Matrix
Caption: Decision tree for selecting the optimal starting material based on purity requirements and downstream processing capabilities.
References
Vertex Pharmaceuticals. (2014). Discovery of novel tricyclic indole derived inhibitors of HCV NS5B RNA dependent RNA polymerase. ResearchGate. Link
BenchChem. (2025).[2][3][4] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Application Notes. Link
Institute of Materia Medica. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Link
Dongguk University. (2014). Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors. PubMed.[5] Link
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Link
Literature Review & Application Guide: 5-Iodo-1H-indole-2-carboxylic Acid
Executive Summary 5-iodo-1H-indole-2-carboxylic acid (5-I-I2CA) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its lighter halogenated analogs (5-fluoro or 5-chloro), which are typica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-iodo-1H-indole-2-carboxylic acid (5-I-I2CA) represents a critical "bifunctional" scaffold in modern medicinal chemistry. Unlike its lighter halogenated analogs (5-fluoro or 5-chloro), which are typically end-point pharmacological agents, the 5-iodo variant serves a dual purpose:
Direct Pharmacophore: It functions as a competitive antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]
Synthetic Linchpin: The C-5 iodine atom provides a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing researchers to rapidly expand the core into complex biaryl or heterocycle-fused architectures.
This guide objectively compares 5-I-I2CA against its halogenated analogs, detailing its superior utility in library generation and its specific biological profile.
Chemical Profile & Reactivity Analysis
Structural Properties
The molecule consists of an indole core stabilized by a carboxylic acid at the C-2 position and an iodine atom at the C-5 position. The C-2 acid is crucial for hydrogen bonding in receptor active sites (e.g., interacting with Arg/Thr residues), while the C-5 iodine modulates lipophilicity and reactivity.
Comparative Reactivity Guide
The following table contrasts 5-I-I2CA with its primary alternatives in the context of synthetic functionalization (e.g., for DNA-encoded library synthesis or lead optimization).
Feature
5-Iodo-1H-indole-2-COOH
5-Bromo-1H-indole-2-COOH
5-Chloro-1H-indole-2-COOH
Pd-Catalyzed Reactivity
Superior. Oxidative addition is rapid; often proceeds at room temp or mild heating (40-60°C).
Moderate. Requires higher temperatures (80-100°C) and often stronger ligands (e.g., phosphines).
Poor. Inert under standard conditions; requires specialized catalysts (e.g., Buchwald precatalysts).
Atom Economy
Lower (Iodine = 126.9 Da). Leaving group mass is high.
Moderate (Bromine = 79.9 Da).
High (Chlorine = 35.5 Da).
Lipophilicity (LogP)
High (~2.8). Increases membrane permeability but decreases aqueous solubility.
Intermediate. Ideal for installing complex R-groups via coupling.
General Purpose. Balance of cost vs. reactivity.
Final Drug. Cl is often a metabolic blocker (prevents oxidation).
Expert Insight: Choose the 5-iodo variant when constructing Structure-Activity Relationship (SAR) libraries. The ability to couple diverse aryl boronic acids at C-5 under mild conditions preserves the sensitive C-2 carboxylic acid moiety, which can be prone to decarboxylation at the high temperatures required for bromo/chloro analogs.
Indole-2-carboxylic acid derivatives act as competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor complex. This site is distinct from the glutamate binding site and the ion channel pore (blocked by MK-801).
Binding Mode: The carboxylic acid at C-2 mimics the carboxylate of glycine, engaging in electrostatic interactions with the receptor's binding pocket (specifically residues on the GluN1 subunit).
Halogen Effect: Substitution at C-5 (I, Cl, F) extends into a hydrophobic pocket. While 5,7-dichloro analogs are historically the most potent (Ki < 1 µM), the 5-iodo analog provides a unique volume-filling capability and serves as a precursor to extend this chain into "super-antagonists" with nanomolar affinity.
Pathway Visualization
The following diagram illustrates the antagonistic pathway of 5-I-I2CA at the synaptic cleft.
Caption: Competitive antagonism of the NMDA receptor glycine site by 5-iodo-1H-indole-2-carboxylic acid prevents calcium overload.
Synthetic Application: The Suzuki-Miyaura "Workhorse"
The most high-value application of 5-I-I2CA is its use as a scaffold for generating 5-arylindole-2-carboxylic acids. These derivatives are investigated as HIV-1 integrase inhibitors and advanced NMDA antagonists.
Advantages of the 5-Iodo Scaffold[6]
Mild Conditions: Coupling occurs without protecting the N-H indole nitrogen in many cases.
Selectivity: The C-2 carboxylic acid can remain free (using 2 equivalents of base) or be esterified. The C-5 iodine reacts exclusively before any potential C-2 decarboxylation or C-3 electrophilic substitution.
Synthetic Workflow Diagram
Caption: Workflow for converting 5-iodo-1H-indole-2-carboxylic acid into bioactive biaryl derivatives via Suzuki coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-phenyl-1H-indole-2-carboxylic acid from the 5-iodo precursor.
Scale: 1.0 mmol
Preparation: In a 25 mL round-bottom flask, dissolve 5-iodo-1H-indole-2-carboxylic acid (287 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) in a mixture of DMF (4 mL) and water (1 mL).
Base Addition: Add potassium carbonate (K2CO3, 414 mg, 3.0 mmol). Note: Excess base is required to neutralize the carboxylic acid and activate the boronic acid.
Reaction: Purge the vessel with nitrogen for 5 minutes. Seal and heat to 60°C for 4 hours. (Monitor via TLC; the iodo starting material should disappear rapidly compared to bromo analogs).
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (precipitate formation). Extract with Ethyl Acetate (3 x 10 mL).
Purification: Dry organic layer over MgSO4, concentrate, and purify via column chromatography (SiO2, Hexane:EtOAc gradient) or recrystallization from ethanol.
Protocol B: General Fischer Indole Synthesis (Precursor Preparation)
If the 5-iodo acid is not available, it can be synthesized from ethyl pyruvate and 4-iodophenylhydrazine.
Condensation: React 4-iodophenylhydrazine with ethyl pyruvate in ethanol containing catalytic acetic acid to form the hydrazone.
Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) or ZnCl2/AcOH at 110°C.
Hydrolysis: Treat the resulting ethyl ester with NaOH/EtOH followed by acidification to yield the free acid.
References
Hu, W., et al. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[1][2][4] Science, 243(4898), 1611-1613. Link
Salituro, F. G., et al. (1992). "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site." Journal of Pharmacology and Experimental Therapeutics, 262(2), 654-660.[1] Link
Kiji, J., et al. (1979). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs / Nobel Prize Reference. Link
Putey, A., et al. (2007). "A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids." Synlett, 2007(3), 0419-0422.[5] Link
BenchChem. (2025).[6] "A Comparative Guide to the Reactivity of 5-Halo-thiophene/indole-2-carboxylic Acids." BenchChem Technical Notes. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 5-iodo-1H-indole-2-carboxylic Acid[1][2][3][4][5]
Executive Safety Directive
Core Directive: 5-iodo-1H-indole-2-carboxylic Acid (CAS: 99066-64-5) is a halogenated heterocyclic building block. While often categorized under general "irritant" protocols, its specific iodinated structure requires strict adherence to halogenated waste segregation and protection against potential iodine liberation during thermal decomposition.
H335: May cause respiratory irritation.[3][5][6][7]
Critical PPE Standard:
Respiratory: Work strictly within a certified chemical fume hood. If handling powder >500 mg outside a hood, a NIOSH-approved N95 or P100 respirator is mandatory to prevent inhalation of iodinated dusts.
Dermal: Double-gloving (Nitrile/Neoprene) is required. Iodine-carbon bonds can be labile; direct skin contact may lead to absorption and sensitization.
Ocular: Chemical splash goggles (ANSI Z87.1) are non-negotiable. Face shields are recommended during scale-up (>10g) or when handling corrosive reagents in tandem.
Technical Specifications & Physical Properties
Accurate physical data is the foundation of safety. The high melting point indicates thermal stability, but the iodine substituent introduces photosensitivity concerns.
This protocol is designed to mitigate the risk of particulate inhalation and cross-contamination.
Step 1: Pre-Operational Check
Verify fume hood face velocity is >100 fpm.
Prepare a "Solid Waste - Halogenated" container nearby.
Grounding: Ensure balances are grounded to prevent static discharge, as dry organic powders can be electrostatic.
Step 2: Weighing & Transfer
Technique: Use the "tare-and-tap" method. Do not pour freely. Use a spatulate to transfer the solid directly into a pre-weighed vial.
Dust Control: If static makes the powder "fly," use an ionizing blower or wipe the spatula with an anti-static cloth.
Solubilization: Dissolve the compound immediately after weighing to lock the dust into the liquid phase. Preferred solvents: DMSO or DMF.
Step 3: Reaction Monitoring
Temperature: Do not exceed 200°C without a reflux condenser. Thermal decomposition can release toxic hydrogen iodide (HI) or elemental iodine (
) vapor.
Visual Cue: If the reaction mixture turns deep violet unexpectedly, it indicates iodine release. Quench immediately with a reducing agent (e.g., Sodium Thiosulfate).
Disposal & Deactivation Strategy
The "Halogen Rule": Unlike standard organic waste, this compound contains Iodine. It must not be mixed with non-halogenated solvents (e.g., acetone, ethanol) in the main waste stream if your facility segregates halogens to reduce incineration costs.[8]
Disposal Workflow:
Liquid Waste: Collect all reaction mother liquors and washings in a container marked "Halogenated Organic Waste."
Why? Incineration of halogens requires scrubbers to neutralize acid gases (HI/HCl). Sending this to a non-halogenated burner violates environmental compliance.
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged in clear polyethylene bags and labeled "Hazardous Debris - Halogenated."
Spill Cleanup:
Small Spill (<1g): Wet wipe with a methanol-dampened tissue.
Large Spill (>1g): Cover with a reducing absorbent (e.g., sodium thiosulfate mixed with sand) to neutralize any potential free iodine before sweeping.
Visualized Safety & Logistics Lifecycle
The following diagram illustrates the critical decision points in the handling lifecycle, ensuring a closed-loop safety system.
Figure 1: Operational lifecycle for 5-iodo-1H-indole-2-carboxylic Acid, emphasizing the segregation of halogenated waste.
References
PubChem. (2023).[9] Compound Summary: Indole-2-carboxylic acid derivatives.[9] National Library of Medicine. Retrieved from [Link]